tert-Butylperoxy 2-ethylhexyl carbonate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
属性
IUPAC Name |
2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-6-8-9-11(7-2)10-15-12(14)16-17-13(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMAAFGEXNUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044921 | |
| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34443-12-4 | |
| Record name | tert-Butylperoxy 2-ethylhexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34443-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trigonox 117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-TERT-BUTYL O-(2-ETHYLHEXYL) PEROXYCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9JK72OB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the decomposition products of tert-Butylperoxy 2-ethylhexyl carbonate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is an organic peroxide widely utilized as a polymerization initiator. A thorough understanding of its decomposition products is critical for safety, process optimization, and quality control in its various applications. This technical guide provides a comprehensive overview of the decomposition of TBEC, detailing its primary and secondary breakdown products, the underlying reaction mechanisms, and standardized methodologies for their identification and quantification.
Introduction
Organic peroxides are characterized by the presence of a labile oxygen-oxygen bond, which readily undergoes homolytic cleavage upon thermal or photochemical initiation. This property makes them excellent sources of free radicals, essential for initiating polymerization reactions. This compound (TBEC) is a member of the peroxyester class of organic peroxides. Its decomposition kinetics and product profile are influenced by factors such as temperature, pressure, and the solvent environment. A detailed analysis of these decomposition products is crucial for assessing potential hazards, understanding reaction pathways, and ensuring the purity of the resulting polymers.
Decomposition Products of this compound
The thermal decomposition of TBEC proceeds through a free radical mechanism, leading to the formation of several stable end products. The primary decomposition products that have been identified are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[1] In addition to these major products, other compounds such as carbon monoxide, acetone, and methane (B114726) may also be formed as byproducts under certain conditions.[2] One source has also indicated the potential formation of tert-pentanol and isooctane.
Quantitative Analysis of Decomposition Products
While the qualitative identification of TBEC decomposition products is well-established, comprehensive quantitative data on their yields under varied experimental conditions is not extensively available in peer-reviewed literature. To facilitate further research and process optimization, the following table summarizes the known decomposition products. The yields of these products are highly dependent on the specific decomposition conditions (e.g., temperature, solvent, presence of radical scavengers) and would require empirical determination.
| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Method of Analysis | Notes |
| Primary Products | ||||
| tert-Butyl alcohol | C₄H₁₀O | 74.12 | Gas Chromatography-Mass Spectrometry (GC-MS) | A primary product from the tert-butoxy (B1229062) radical. |
| Carbon dioxide | CO₂ | 44.01 | Gas Chromatography (GC) with Thermal Conductivity Detector (TCD), Infrared Spectroscopy (IR) | Formed from the decomposition of the 2-ethylhexyloxycarbonyl radical. |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Gas Chromatography-Mass Spectrometry (GC-MS) | Arises from the 2-ethylhexyl radical. |
| Secondary/Minor Products | ||||
| Carbon monoxide | CO | 28.01 | Gas Chromatography (GC) with appropriate detector | May form under certain decomposition conditions. |
| Acetone | C₃H₆O | 58.08 | Gas Chromatography-Mass Spectrometry (GC-MS) | A potential byproduct from the rearrangement of the tert-butoxy radical. |
| Methane | CH₄ | 16.04 | Gas Chromatography (GC) with Flame Ionization Detector (FID) | Can be formed from methyl radical intermediates. |
Note: The quantitative yields of these products would need to be determined experimentally. A recommended experimental protocol for this is outlined in Section 4.
Decomposition Pathway
The decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step generates a tert-butoxy radical and a 2-ethylhexyloxycarbonyl radical. These highly reactive radical intermediates then undergo a series of subsequent reactions, including fragmentation, hydrogen abstraction, and recombination, to form the final stable decomposition products.
A key feature of the decomposition of carbonate peroxyesters is that the alkoxycarbonyloxy radical (in this case, 2-ethylhexyloxycarbonyl) is relatively stable and less prone to immediate decarboxylation to form an alkyl radical and carbon dioxide.
Below is a diagram illustrating the proposed decomposition pathway of TBEC.
Caption: Proposed decomposition pathway of this compound.
Recommended Experimental Protocols
To obtain quantitative data on the decomposition products of TBEC, a systematic experimental approach is required. The following outlines a general protocol for such an investigation.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of TBEC decomposition products.
Caption: General experimental workflow for TBEC decomposition analysis.
Materials and Instrumentation
-
This compound (TBEC) of known purity.
-
High-purity solvents (e.g., dodecane, which has a high boiling point and is relatively inert).
-
Internal standard (e.g., a stable hydrocarbon not present in the decomposition mixture).
-
Authentic standards of expected decomposition products for calibration.
-
Inert gas (e.g., nitrogen or argon) for purging.
-
Sealed reaction vessels (e.g., pressure-rated vials or a stirred-tank reactor).
-
Temperature-controlled heating system (e.g., oil bath, heating mantle, or oven).
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with both liquid and headspace injection capabilities.
-
Gas Chromatograph with a Thermal Conductivity Detector (TCD) for CO and CO₂ analysis and/or a Flame Ionization Detector (FID) for hydrocarbon analysis.
Detailed Methodology
-
Preparation of Standards: Prepare a series of standard solutions of the expected decomposition products (tert-butyl alcohol, 2-ethylhexanol, acetone, etc.) in the chosen solvent, each containing the internal standard at a fixed concentration. These will be used to generate calibration curves.
-
Sample Preparation: Prepare a solution of TBEC in the chosen solvent to a known concentration. Add the internal standard to this solution.
-
Decomposition Reaction:
-
Purge the reaction vessel with an inert gas to remove oxygen, which can interfere with the radical reactions.
-
Introduce a known volume of the TBEC solution into the sealed reaction vessel.
-
Submerge the vessel in a pre-heated bath or place it in an oven at the desired decomposition temperature.
-
Maintain the temperature for a specified period. It is advisable to conduct a time-course study to understand the decomposition kinetics.
-
After the desired reaction time, rapidly cool the vessel in an ice bath to quench the reaction.
-
-
Analysis:
-
Liquid Phase Analysis: Directly inject an aliquot of the cooled reaction mixture into the GC-MS.
-
Use a suitable GC column (e.g., a polar capillary column like a DB-WAX or a non-polar column like a DB-5ms) for the separation of the components.
-
Develop a temperature program that allows for the separation of the solvent, internal standard, unreacted TBEC, and the decomposition products.
-
Identify the products by comparing their mass spectra and retention times with those of the authentic standards.
-
Quantify the products by relating their peak areas to the peak area of the internal standard and using the calibration curves.
-
-
Gas Phase (Headspace) Analysis:
-
For volatile products like methane, CO, and CO₂, analyze the headspace of the reaction vessel.
-
Use a gas-tight syringe to withdraw a sample of the headspace gas and inject it into a GC equipped with a TCD or FID.
-
Use appropriate gas standards for calibration and quantification.
-
-
Safety Considerations
This compound is a reactive and thermally unstable compound. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The decomposition of peroxides can generate pressure; therefore, it is crucial to use pressure-rated reaction vessels and to work on a small scale, especially during initial investigations. Avoid friction, shock, and contamination with incompatible materials such as acids, bases, and reducing agents.
Conclusion
The decomposition of this compound yields a range of products, with tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol being the most significant. A comprehensive understanding of the decomposition pathway and the quantitative distribution of these products is essential for the safe and effective use of TBEC. The experimental protocols outlined in this guide provide a framework for researchers to obtain the necessary data to optimize their processes and ensure product quality and safety. Further research to quantify the yields of decomposition products under various industrial process conditions is highly recommended.
References
An In-depth Technical Guide to tert-Butylperoxy 2-ethylhexyl carbonate (CAS: 34443-12-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of tert-Butylperoxy 2-ethylhexyl carbonate. The information is intended to support research, development, and safety management in laboratory and industrial settings.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 34443-12-4, is an organic peroxide widely utilized as a radical initiator in polymerization processes.[1][2] It is also known by several synonyms, including TBPEHC, Trigonox 117, and Luperox TBEC.[3][4] This colorless, mobile liquid is a thermally stable mono-perester of carbonic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34443-12-4 | [1][2] |
| Molecular Formula | C13H26O4 | [5] |
| Molecular Weight | 246.34 g/mol | [5][6] |
| Appearance | Colorless, mobile liquid | [1] |
| Density | 0.927 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.428 | [7][8] |
| Theoretical Active Oxygen | 6.49% | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [9] |
Safety and Handling
This compound is classified as an organic peroxide type D and presents several hazards. It is crucial to handle this substance with appropriate safety precautions.
Table 2: Hazard Identification and Safety Information
| Hazard | Description | Pictograms | Reference(s) |
| Physical Hazards | H242: Heating may cause a fire. | 🔥 | [10][11] |
| Health Hazards | H312: Harmful in contact with skin. H315: Causes skin irritation. | ❗ | [11] |
| Environmental Hazards | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | 🌳 | [10] |
Handling and Storage:
-
Handling: Work in a well-ventilated area and wear suitable protective equipment, including gloves, eye protection, and face protection.[10] Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces.[10] Take precautionary measures against static discharges.[10]
-
Storage: Store in a cool, well-ventilated place, away from incompatible materials such as acids, bases, heavy metals, and reducing agents.[11][12] Keep containers tightly closed and protect from sunlight.[10][11] The recommended storage temperature is below 20°C.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a peroxidation reaction followed by a condensation reaction. Both batch and continuous flow processes have been described in the literature.
Experimental Protocol: Batch Synthesis
This protocol is based on the general principles outlined in patent literature.[1]
Materials:
-
tert-Butyl hydroperoxide (TBHP)
-
Sodium hydroxide (B78521) (NaOH) solution
-
2-Ethylhexyl chloroformate
-
Deionized water
-
Organic solvent (e.g., diethyl ether)
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
Procedure:
-
Preparation of Sodium Peroxy-tert-butoxide:
-
In a reaction vessel cooled to 10-15°C, slowly add tert-butyl hydroperoxide to a stirred solution of sodium hydroxide.
-
Maintain the temperature below 20°C during the addition.
-
Continue stirring for 1-2 hours at this temperature to ensure complete formation of the sodium salt.
-
-
Condensation Reaction:
-
Slowly add 2-ethylhexyl chloroformate to the reaction mixture while maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for 2-4 hours at the same temperature.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product.
-
Continuous Flow Synthesis
A more recent and efficient method involves a continuous flow process.[2][3] This approach offers improved safety and control over the reaction parameters. In this process, tert-butyl hydroperoxide, an alkali solution, and 2-ethylhexyl chloroformate are continuously fed into a microreactor where the alkalization and esterification reactions occur sequentially.[2] The total reaction time is significantly reduced, often to less than 180 seconds.[2]
Analytical Methods
The purity and concentration of this compound can be determined using various chromatographic techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of this compound by reverse-phase HPLC.[13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%). A typical gradient could be from 60% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing this compound in acetonitrile to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Applications in Polymerization
The primary application of this compound is as a radical initiator for the polymerization of various monomers, including styrene (B11656), acrylates, and methacrylates.[2][3] It is also used as a curing agent for unsaturated polyester (B1180765) resins and for the crosslinking of polymers.[2][14]
Mechanism of Initiation
The initiation process involves the thermal decomposition of the peroxide, which generates free radicals that initiate the polymerization chain reaction.
Experimental Protocol: Suspension Polymerization of Styrene
This protocol is a general procedure for the suspension polymerization of styrene, adapted to use this compound as the initiator.
Materials:
-
Styrene monomer
-
This compound
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Reaction kettle with a condenser, stirrer, and thermometer
Procedure:
-
Preparation of Aqueous Phase: In the reaction kettle, dissolve poly(vinyl alcohol) in deionized water with stirring and heating to approximately 80°C.
-
Preparation of Organic Phase: In a separate beaker, dissolve this compound in styrene monomer.
-
Polymerization:
-
Heat the aqueous phase to the reaction temperature (typically 90-100°C) while stirring vigorously.
-
Slowly add the organic phase to the reaction kettle to form a fine suspension of monomer droplets.
-
Maintain the temperature and stirring for several hours to allow for polymerization to proceed.
-
-
Work-up:
-
Cool the reaction mixture while continuing to stir.
-
Filter the resulting polymer beads.
-
Wash the beads with deionized water and then with an alcohol (e.g., methanol) to remove unreacted monomer and initiator.
-
Dry the polymer beads in an oven at a moderate temperature (e.g., 60°C).
-
Thermal Decomposition Properties
The thermal stability of this compound is a critical parameter for its safe handling and effective use as a polymerization initiator.
Table 3: Thermal Decomposition Data
| Parameter | Value | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [2] |
| Activation Energy | 151.72 kJ/mol | |
| 10 hr. Half-Life Temperature | 98 °C | |
| 1 hr. Half-Life Temperature | 117 °C | |
| 0.1 hr. Half-Life Temperature | 137 °C |
The main decomposition products are carbon dioxide, tert-butanol, and 2-ethylhexanol.[9]
This guide provides essential technical information for professionals working with this compound. Adherence to the outlined safety and handling procedures is paramount to ensure a safe working environment. The provided experimental protocols offer a foundation for the synthesis, analysis, and application of this versatile organic peroxide.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. glsciences.eu [glsciences.eu]
- 6. web.vscht.cz [web.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. epa.gov [epa.gov]
- 10. usp.org [usp.org]
- 11. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Mechanism of tert-Butylperoxy 2-ethylhexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and decomposition mechanism of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), an organic peroxide widely utilized as a polymerization initiator. The document details two primary synthetic pathways: a traditional two-step batch process and a more modern continuous flow method. Key experimental protocols, quantitative data on yields and reaction conditions, and a thorough analysis of the compound's thermal decomposition are presented. The guide includes spectroscopic data for characterization and detailed kinetic parameters of the decomposition process. Visual diagrams generated using DOT language are provided to illustrate the reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers in the field.
Introduction
This compound (TBEC) is an organic peroxide of significant industrial importance, primarily serving as a free-radical initiator in polymerization processes. Its molecular structure, featuring a labile peroxide bond, allows for controlled generation of radicals upon thermal decomposition, making it suitable for a variety of applications, including the production of polymers and resins. This guide aims to provide a detailed technical resource on the synthesis and mechanistic understanding of TBEC for professionals in research and development.
Synthesis of this compound
The synthesis of TBEC is typically achieved through two main routes: a two-step batch process and a continuous flow process. Both methods involve the reaction of a tert-butyl hydroperoxide precursor with 2-ethylhexyl chloroformate.
Two-Step Batch Synthesis
The batch synthesis of TBEC is a well-established method that involves two primary stages: the formation of tert-butyl hydroperoxide (TBHP) and its subsequent condensation with 2-ethylhexyl chloroformate.
The initial step involves the acid-catalyzed reaction of tert-butanol (B103910) with hydrogen peroxide.
Reaction: (CH₃)₃COH + H₂O₂ --[H₂SO₄]--> (CH₃)₃COOH + H₂O
A detailed experimental protocol for this step is outlined below.
The second step is the condensation reaction between the sodium salt of tert-butyl hydroperoxide and 2-ethylhexyl chloroformate.
Reaction: (CH₃)₃COONa + C₈H₁₇OC(O)Cl --> (CH₃)₃COOC(O)OC₈H₁₇ + NaCl
This reaction is typically carried out in a biphasic system.
Continuous Flow Synthesis
A more recent and efficient method for the synthesis of TBEC utilizes a continuous flow reactor. This approach offers several advantages over the batch process, including improved heat transfer, enhanced safety, and higher yields. The process involves the continuous feeding of tert-butyl hydroperoxide, an alkali solution (like sodium hydroxide (B78521) or potassium hydroxide), and 2-ethylhexyl chloroformate into a microreactor. The reaction is typically complete within a very short residence time.
Experimental Protocols
Laboratory Scale Batch Synthesis of this compound
Step 1: Preparation of tert-Butyl Hydroperoxide (TBHP)
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of tert-butanol and a sulfuric acid catalyst is prepared.
-
Hydrogen peroxide is added dropwise to the stirred mixture while maintaining a constant temperature, typically between 10-50°C.[1]
-
The reaction is allowed to proceed for 0.5-4 hours.[1]
-
After the reaction, the mixture is allowed to settle, and the organic phase containing tert-butyl hydroperoxide and the byproduct di-tert-butyl peroxide is separated.
Step 2: Synthesis and Purification of this compound
-
The crude tert-butyl hydroperoxide from the previous step is treated with an aqueous solution of sodium hydroxide to form the sodium salt of tert-butyl hydroperoxide. This process also helps in the removal of the di-tert-butyl peroxide byproduct.
-
2-Ethylhexyl chloroformate is then added to the aqueous solution of the tert-butyl hydroperoxide salt.
-
The reaction is stirred vigorously at a controlled temperature, typically between 10-50°C, for 1-6 hours.[1]
-
Upon completion, the organic layer containing the crude this compound is separated.
-
The crude product is then washed sequentially with a sodium sulfite (B76179) solution (to reduce unreacted peroxides), a sodium hydroxide solution (to remove acidic impurities), and finally with water until neutral pH is achieved.
-
The final product is dried over anhydrous magnesium sulfate (B86663) and can be further purified by vacuum distillation.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for Batch Synthesis
| Parameter | Value | Reference |
| Step 1: TBHP Synthesis | ||
| Molar Ratio (t-BuOH:H₂O₂:H₂SO₄) | 1 : 2-3 : 3-5 | [1] |
| Reaction Temperature | 30-50 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Step 2: TBEC Synthesis | ||
| Molar Ratio (TBHP salt:Chloroformate:Alkali) | 2-5 : 1 : 2-4 | [1] |
| Reaction Temperature | 10-50 °C | [1] |
| Reaction Time | 1.0-4.0 hours | [1] |
| Overall Yield | > 90% | [2] |
Table 2: Reaction Parameters for Continuous Flow Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Base:TBHP) | 1.0-1.5 : 1 | [3] |
| Molar Ratio (Chloroformate:TBHP) | 0.7-1.1 : 1 | [3] |
| Total Reaction Time | ≤ 180 s | [4] |
| Yield | ≥ 97% | [4] |
Table 3: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₃H₂₆O₄ | [5] |
| Molecular Weight | 246.35 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.927 g/mL at 25 °C | [5] |
| Melting Point | -50 °C | [5] |
| Boiling Point | ~309.35 °C (estimated) | [5] |
| Refractive Index (n20/D) | 1.428 | |
| Spectroscopic Data | ||
| ¹³C NMR | Available | [6] |
| FTIR | Available | [6] |
Mechanism of Thermal Decomposition
The utility of this compound as a polymerization initiator stems from its thermal instability. Upon heating, the molecule undergoes homolytic cleavage of the peroxide (O-O) bond, which is the rate-determining step in its decomposition.[7]
Initiation Step: Homolytic Cleavage
The decomposition is initiated by the breaking of the weak peroxide bond, leading to the formation of a tert-butoxy (B1229062) radical and a 2-ethylhexyloxycarbonyl radical.
(CH₃)₃COOC(O)OC₈H₁₇ → (CH₃)₃CO• + •OC(O)OC₈H₁₇
Subsequent Radical Reactions
The initially formed radicals can undergo further reactions:
-
Decarboxylation: The 2-ethylhexyloxycarbonyl radical is unstable and can lose a molecule of carbon dioxide to form a 2-ethylhexyl radical. •OC(O)OC₈H₁₇ → •OC₈H₁₇ + CO₂
-
β-Scission: The tert-butoxy radical can undergo β-scission to form acetone (B3395972) and a methyl radical. (CH₃)₃CO• → (CH₃)₂C=O + •CH₃
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from solvent molecules or other organic species present in the reaction mixture.
The primary decomposition products identified by techniques such as GC-MS are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[2]
Kinetic Data for Thermal Decomposition
The thermal stability and decomposition kinetics of TBEC have been studied using techniques like Differential Scanning Calorimetry (DSC). The self-accelerating decomposition temperature (SADT), which is a measure of the lowest temperature at which the substance will undergo self-accelerating decomposition, has been reported to be between 34.0 °C and 60 °C, depending on the study.[2][8] The activation energy for the thermal decomposition under adiabatic conditions is approximately 156.16 kJ mol⁻¹.[9]
Table 4: Kinetic Parameters for Thermal Decomposition of TBEC
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | [8] |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [2] |
| Activation Energy (Ea) - Adiabatic | 156.16 kJ mol⁻¹ | [9] |
| Activation Energy (Ea) - Isothermal | 143.28 - 157.18 kJ mol⁻¹ | [8] |
| Activation Energy (Ea) - Non-isothermal | 91.47 - 177.35 kJ mol⁻¹ | [8] |
Visualizations
Synthesis Workflow and Logic
Caption: Batch synthesis workflow for this compound.
Decomposition Mechanism Signaling Pathway
Caption: Thermal decomposition pathway of this compound.
Conclusion
This technical guide has provided a detailed examination of the synthesis and decomposition of this compound. The information presented, including experimental protocols, quantitative data, and mechanistic pathways, serves as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. The use of both batch and continuous flow synthesis methods offers flexibility in production scale and efficiency. A thorough understanding of the thermal decomposition mechanism and its kinetics is crucial for the safe handling and effective application of this versatile polymerization initiator.
References
- 1. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 4. Amplification-effect-free continuous flow synthesis process of tert-butyl peroxy-2-ethylhexyl carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. O,O-tert-Butyl O-(2-ethylhexyl) peroxycarbonate | C13H26O4 | CID 61931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Decomposition Kinetics of tert-Butylperoxy 2-ethylhexyl Carbonate
Introduction
Tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), also known as Trigonox® 117, is an organic peroxide widely utilized as a polymerization initiator for various monomers like styrene (B11656) and in the crosslinking of elastomers.[1] Its chemical formula is C13H26O4.[2] The utility of TBEC stems from the thermal instability of its peroxide bond (O-O), which cleaves upon heating to generate free radicals that initiate polymerization.[1][3] However, this inherent thermal sensitivity also poses significant safety risks, including the potential for self-accelerating decomposition, which can lead to runaway reactions, fire, or explosions.[1][2]
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of TBEC, targeting researchers, scientists, and professionals in drug development and chemical safety. It consolidates key quantitative data, details common experimental protocols, and visualizes the decomposition pathway and analytical workflow to support a thorough understanding of its thermal hazard profile.
Quantitative Data on Thermal Decomposition
The thermal stability and decomposition kinetics of TBEC have been investigated using various calorimetric techniques. The following tables summarize the key kinetic and safety parameters derived from these studies.
Table 1: Kinetic Parameters for TBEC Thermal Decomposition
| Parameter | Value | Method/Conditions | Reference |
| Activation Energy (Ea) | 156.16 kJ mol⁻¹ | Adiabatic Calorimetry (Phi-tec II) | [2] |
| 91.47 to 177.35 kJ mol⁻¹ | Non-isothermal DSC (Friedman method) | [2][4] | |
| 157.18 to 143.28 kJ mol⁻¹ | Isothermal DSC | [2][4] |
Table 2: Thermal Safety and Hazard Parameters for TBEC
| Parameter | Value | Method/Conditions | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | Calculated from VSP2 data | [2][4] |
| 51.83 °C | Calculated from Phi-tec II data | [2] | |
| 60.0 °C | Not specified | [3] | |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 24 hours (TD24) | Estimated via DSC study and adiabatic calorimetry | [5] |
| 10-hour Half-life Temperature | 98 °C - 100 °C | 0.1 m in benzene | [3][6] |
| Heat of Decomposition (ΔHd) | ~685 J/g | DSC | [5] |
| Exothermic Onset Temperature (T0) | ~100 °C - 124 °C | DSC | [7] |
Experimental Protocols
The characterization of TBEC's thermal decomposition relies on a suite of calorimetric and analytical techniques. A generalized workflow for these experiments is depicted below, followed by detailed descriptions of the key methodologies.
Caption: Experimental workflow for thermal hazard analysis of TBEC.
1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[8][9]
-
Objective: To determine the exothermic onset temperature (T0), peak decomposition temperature (Tp), and the total heat of decomposition (ΔHd).[7][8] It is also used to calculate kinetic parameters like activation energy (Ea).[4]
-
Methodology:
-
A small, precisely weighed sample of TBEC (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and heated at a constant, linear rate (e.g., 2, 4, 6, 8 °C/min) under an inert atmosphere (e.g., nitrogen).[10]
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
For isothermal experiments, the sample is rapidly heated to a specific temperature and held constant, while the heat flow is monitored over time.[4][11]
-
-
Data Analysis: The resulting exothermic peak on the DSC curve is integrated to calculate the heat of decomposition. Kinetic parameters are often calculated using model-free methods like the Flynn-Wall-Ozawa or Friedman analysis, which relate the change in activation energy to the degree of conversion.[4][7]
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To identify the temperature ranges over which decomposition occurs and to quantify the mass loss associated with each stage.[7]
-
Methodology:
-
A sample of TBEC is placed in a high-precision TGA balance pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument continuously records the sample's weight.
-
-
Data Analysis: The TGA curve plots percentage weight loss against temperature. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates. Studies on TBEC have observed two distinct mass loss stages.[7]
3. Adiabatic Calorimetry
Adiabatic calorimeters, such as the Vent Sizing Package 2 (VSP2) or Phi-tec II, are used to simulate a worst-case thermal runaway scenario where no heat is lost to the surroundings.[2][4]
-
Objective: To determine critical safety parameters like the Time to Maximum Rate under adiabatic conditions (TMRad) and the Self-Accelerating Decomposition Temperature (SADT).[2][8]
-
Methodology:
-
A larger sample of TBEC is placed in a test cell within a containment vessel.
-
The system is heated to a temperature where self-heating is detected.
-
The instrument's heaters then track the sample temperature precisely, creating an adiabatic environment.
-
Temperature and pressure are recorded as the decomposition reaction accelerates.
-
-
Data Analysis: The time taken for the reaction to reach its maximum rate from the onset of adiabatic conditions is the TMRad. The SADT, a critical parameter for storage and transport, is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. It is calculated from the adiabatic data.[2]
4. Analysis of Decomposition Products
Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the chemical composition of the decomposition products.[5][7]
-
Objective: To elucidate the decomposition mechanism by identifying the stable and radical species formed during the reaction.
-
Methodology: The gaseous effluent from a TGA or a dedicated pyrolysis reactor is passed directly into the FTIR or GC-MS for analysis.
-
Results: For TBEC, the primary gaseous decomposition products identified are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[7] Other potential products include acetone (B3395972) and methyl radicals.[2]
Thermal Decomposition Pathway
The thermal decomposition of TBEC is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, a process that requires an energy input of approximately 84-184 kJ/mol.[3] This initial step generates a tert-butoxy (B1229062) radical and a 2-ethylhexyl carbonate radical. These highly reactive radicals then undergo further reactions to form more stable products.
Caption: Proposed thermal decomposition pathway for TBEC.
-
Initiation: The peroxide bond in the TBEC molecule breaks, yielding a tert-butoxy radical and a 2-ethylhexyl carbonate radical.[5]
-
Propagation/Termination:
-
The 2-ethylhexyl carbonate radical can undergo decarboxylation to release stable carbon dioxide (CO2) and a 2-ethylhexyloxy radical, which can then abstract a hydrogen atom to form 2-ethylhexanol.
-
The tert-butoxy radical has two primary decomposition paths: it can abstract a hydrogen atom from another molecule to form tert-butyl alcohol, or it can undergo β-scission to produce acetone and a methyl radical.[2]
-
Safety, Handling, and Storage
The kinetic data underscore the thermal sensitivity of TBEC. It is classified as a hazardous substance with a high explosion risk.[7]
-
Storage: TBEC should be stored in a cool, dry, well-ventilated area, away from heat sources, sparks, and combustible materials.[12][13] The recommended maximum storage temperature is 20°C.[6][14] Refrigeration (below 4°C) is advised.[12]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection).[12][13] Avoid mechanical shock, friction, and contact with incompatible materials such as acids, bases, reducing agents, and metals.[12][14]
-
Transport: The calculated SADT values (ranging from 34.0°C to 60.0°C) are critical for defining safe transport conditions.[2][3][4] The ambient temperature during storage and transport must be kept well below the SADT to prevent thermal runaway.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. united-initiators.com [united-initiators.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Half-life and Activation Energy of tert-Butylperoxy 2-ethylhexyl carbonate
Introduction
tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), with CAS number 34443-12-4, is a thermally stable organic peroxide used as a radical initiator in the polymerization of monomers like styrene (B11656) and the curing of unsaturated polyester (B1180765) resins.[1] Its thermal decomposition characteristics, specifically its half-life and activation energy, are critical parameters for ensuring safe handling, optimizing polymerization processes, and achieving desired polymer properties. This guide provides a comprehensive overview of these parameters, the experimental protocols for their determination, and the fundamental reaction pathways.
Quantitative Data Summary
The rate of thermal decomposition of an organic peroxide is temperature-dependent and is commonly expressed by its half-life (t½), the time required for the peroxide concentration to decrease to half its initial value. The activation energy (Ea) represents the minimum energy required to initiate the decomposition.
Half-life Data
The half-life of this compound has been determined in various solvents, which can influence the decomposition rate. The following table summarizes the available data.
| Half-life (t½) | Temperature (°C) | Solvent |
| 10 hours | 98 - 100 | Benzene (0.1 M), Chlorobenzene |
| 1 hour | 117 - 122 | Benzene (0.1 M), Chlorobenzene |
| 0.1 hour (6 min) | 137 | Chlorobenzene |
| 1 minute | 175 | Benzene (0.1 M) |
Data sourced from references[1][2][3].
Activation Energy Data
The activation energy for the thermal decomposition of TBEC has been determined under various experimental conditions. Different analytical methods can yield slightly different values.
| Activation Energy (Ea) (kJ mol⁻¹) | Experimental Condition | Method |
| 156.16 | Adiabatic | Calorimetric techniques (Easy Max, Phi-tec II) |
| 91.47 - 177.35 | Non-isothermal | Friedman isoconversional method (DSC) |
| 143.28 - 157.18 | Isothermal | Isothermal method (DSC) |
Data sourced from references[4][5].
Decomposition Mechanism and Experimental Workflow
The thermal decomposition of TBEC initiates by the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This process generates two radicals, which then initiate polymerization or crosslinking reactions.[6]
Thermal Decomposition Pathway
The following diagram illustrates the initial step of the thermal decomposition of this compound.
Caption: Initial radical formation from TBEC thermal decomposition.
Experimental Workflow for Kinetic Analysis
Determining the half-life and activation energy involves a systematic experimental approach, typically using calorimetric techniques like Differential Scanning Calorimetry (DSC).
Caption: Workflow for determining kinetic parameters of TBEC.
Experimental Protocols
The determination of kinetic parameters for peroxide decomposition is crucial for safety and process control. The following outlines a generalized protocol based on methods cited in the literature.[4][6]
Objective
To determine the first-order rate constant (k), half-life (t½), and activation energy (Ea) for the thermal decomposition of this compound.
Materials and Equipment
-
This compound (TBEC)
-
Inert solvent (e.g., monochlorobenzene, benzene)
-
Differential Scanning Calorimeter (DSC) or similar thermal analysis instrument
-
Hermetically sealed sample pans
-
Analytical balance
-
Data acquisition and analysis software
Methodology: Isothermal DSC Analysis
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of a dilute solution of TBEC in an inert solvent (e.g., 0.1 M in monochlorobenzene) into a hermetically sealed DSC sample pan. Prepare an identical pan with only the solvent to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to rapidly heat the sample to a predetermined isothermal temperature.
-
Data Collection: Hold the sample at the set isothermal temperature and record the heat flow as a function of time. The exothermic peak corresponds to the decomposition of the peroxide.
-
Repeatability: Repeat the experiment at several different isothermal temperatures (e.g., 100°C, 110°C, 120°C) to obtain a range of decomposition rates.
-
Data Analysis:
-
Rate Constant (k): For a first-order reaction, the rate constant can be determined from the heat flow data. The area under the exotherm is proportional to the initial concentration, and the heat flow at any time is proportional to the reaction rate.
-
Half-life (t½): Once the first-order rate constant (k) is determined for each temperature, the half-life is calculated using the equation: t½ = ln(2) / k .
-
Activation Energy (Ea): The activation energy is determined using the Arrhenius equation: k = A * exp(-Ea / RT) , where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature in Kelvin. By plotting ln(k) versus 1/T, a straight line is obtained. The slope of this line is equal to -Ea/R, from which Ea can be calculated.[7][8][9]
-
Methodology: Non-isothermal DSC Analysis (Isoconversional Method)
-
Sample Preparation: Prepare samples as described in the isothermal method.
-
Instrument Setup: Program the DSC to heat the sample at a constant heating rate (e.g., 2, 5, 10, 15 °C/min) through its decomposition temperature range.
-
Data Collection: Record the heat flow as a function of temperature for each heating rate.
-
Data Analysis: Use an isoconversional method (e.g., Friedman or Ozawa-Flynn-Wall) to analyze the data. These methods calculate the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. This approach is particularly useful for complex decomposition processes.[4]
Safety and Handling
Organic peroxides are thermally sensitive and can decompose rapidly if not stored and handled correctly.[10]
-
Storage: TBEC should be stored at refrigerated temperatures (typically below 4°C) to minimize loss of quality and prevent self-accelerating decomposition.[10]
-
Handling: Avoid contact with reducing agents, acids, bases, and heavy metal compounds, as these can catalyze hazardous decomposition.[10][11] Use appropriate personal protective equipment and work in a well-ventilated area.
-
Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For TBEC, the SADT has been reported as 34.0°C and 60°C in different studies, highlighting the importance of controlled storage.[2][3][4]
References
- 1. united-initiators.com [united-initiators.com]
- 2. yunno.net [yunno.net]
- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem21labs.com [chem21labs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nouryon.com [nouryon.com]
An In-depth Technical Guide to the Solubility of tert-Butylperoxy 2-ethylhexyl carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), a widely used organic peroxide initiator in polymerization processes. This document outlines its qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its primary reaction pathway.
Introduction to this compound (TBEC)
This compound, with the CAS number 34443-12-4, is a colorless, mobile liquid.[1] It is a thermally stable mono-perester of carbonic acid, primarily utilized as a radical source for initiating the polymerization of monomers, curing unsaturated polyesters, and crosslinking polymers.[1] Its effectiveness in these applications is significantly influenced by its solubility in the reaction medium.
Solubility Profile of this compound
For comparative purposes, structurally similar organic peroxides such as di-tert-butyl peroxide and benzoyl peroxide also exhibit broad solubility in organic solvents. Di-tert-butyl peroxide is miscible with benzene, petroleum ether, and other organic solvents, while being immiscible in water.[2] Benzoyl peroxide is soluble in acetone, ethanol, and many other organic solvents, with poor solubility in water.[3]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Solubility |
| Ketones | Acetone | Soluble |
| Esters | Ethyl acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Alcohols | Methanol (B129727), Ethanol | Soluble |
| Ethers | Diethyl ether | Soluble |
| Aliphatic Hydrocarbons | Hexane | Soluble |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |
| Amides | N,N-Dimethylformamide | Very Soluble |
| Acids | Glacial Acetic Acid | Sparingly Soluble |
| Water | Insoluble |
This table is a summary of qualitative data from multiple sources. "Soluble" indicates that the compound is expected to dissolve to a significant extent, suitable for most industrial applications.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocols describe the gravimetric method for solubility determination and analytical methods for concentration measurement of saturated solutions.
Gravimetric Solubility Determination
This method involves preparing a saturated solution of TBEC in a chosen solvent at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Calibrated thermometer
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass vials with airtight caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Filtration: Immediately pass the solution through a syringe filter into a pre-weighed, labeled vial. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the TBEC. Alternatively, the solvent can be evaporated under a gentle stream of inert gas at a controlled temperature.
-
Final Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator to room temperature and weigh it again.
-
Calculation: The solubility is calculated as the mass of the dissolved TBEC per volume or mass of the solvent.
Analytical Methods for Concentration Determination
For more accurate measurements, especially at low solubilities, analytical techniques can be used to determine the concentration of TBEC in the saturated solution.
Principle: A filtered aliquot of the saturated solution is injected into an HPLC system. The concentration of TBEC is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Instrumentation and Conditions (Typical):
-
HPLC System: With a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of water and an organic solvent such as methanol or isopropanol.
-
Detection Wavelength: Typically in the low UV range (e.g., 210 nm), as TBEC lacks a strong chromophore.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).
Procedure:
-
Calibration Standards: Prepare a series of standard solutions of TBEC in the chosen solvent at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare a saturated solution as described in the gravimetric method. Dilute a filtered aliquot of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Principle: This classic method determines the active oxygen content of the peroxide. In an acidic solution, the peroxide oxidizes iodide ions (from potassium iodide) to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.
Reagents:
-
Saturated solution of TBEC in the organic solvent.
-
Acetic acid.
-
Saturated potassium iodide (KI) solution.
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).
-
Starch indicator solution.
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the filtered saturated TBEC solution into an Erlenmeyer flask.
-
Reaction: Add a mixture of acetic acid and saturated KI solution to the flask. Swirl the flask and allow it to stand in the dark for about 15-20 minutes to ensure the complete reaction between the peroxide and iodide.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color disappears. This is the endpoint.
-
Calculation: The concentration of TBEC in the saturated solution can be calculated based on the volume of sodium thiosulfate solution used and the stoichiometry of the reaction.
Reaction Pathway: Free-Radical Polymerization Initiation
The primary function of this compound is to act as a thermal initiator for free-radical polymerization. Upon heating, the relatively weak oxygen-oxygen bond in the peroxide molecule undergoes homolytic cleavage to generate two free radicals. These radicals then initiate the polymerization of monomers.
References
Spectroscopic Profile of tert-Butylperoxy 2-ethylhexyl carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butylperoxy 2-ethylhexyl carbonate (CAS No. 34443-12-4). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document combines available data with predicted spectroscopic information based on the compound's structure and known spectroscopic principles. This guide is intended to support research, development, and quality control activities where the characterization of this organic peroxide is essential.
Chemical Structure and Properties
This compound is an organic peroxide commonly used as an initiator in polymerization processes.[1][2] Its molecular structure consists of a tert-butylperoxy group connected to a 2-ethylhexyl carbonate moiety.
Molecular Formula: C₁₃H₂₆O₄ Molecular Weight: 246.34 g/mol [3]
Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | d | 2H | O-CH₂ -CH |
| ~1.6 - 1.7 | m | 1H | O-CH₂-CH |
| ~1.2 - 1.5 | m | 8H | -(CH₂ )₄-CH₃ |
| 1.34 | s | 9H | -O-O-C(CH₃ )₃ |
| ~0.8 - 1.0 | t | 6H | -CH₂-CH₃ and -CH-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~155 | C =O (carbonate) |
| ~83 | -O-O-C (CH₃)₃ |
| ~70 | O-CH₂ -CH |
| ~38 | O-CH₂-CH |
| ~30 | -(CH₂ )₄-CH₃ |
| ~29 | -(CH₂ )₄-CH₃ |
| ~26 | -O-O-C(CH₃ )₃ |
| ~23 | -(CH₂ )₄-CH₃ |
| ~14 | -CH₃ |
| ~11 | -CH₃ |
Infrared (IR) Spectroscopy
An FTIR spectrum for this compound is noted as available in the SpectraBase database.[3] The expected characteristic absorption bands are summarized in Table 3.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkyl) |
| ~1760 | Strong | C=O stretching (peroxycarbonate) |
| 1465-1450 | Medium | C-H bending (CH₂) |
| 1390-1365 | Medium | C-H bending (CH₃) |
| 1250-1150 | Strong | C-O stretching (carbonate) |
| 880-840 | Medium | O-O stretching (peroxide) |
Mass Spectrometry (MS)
An experimental mass spectrum for this compound is not publicly available. The predicted fragmentation pattern under electron ionization (EI) is described below. The molecular ion (m/z 246) may be weak or absent due to the labile peroxide bond.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 246 | [M]⁺ (Molecular Ion) |
| 189 | [M - O-C(CH₃)₃]⁺ |
| 113 | [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺ |
| 89 | [O-O-C(CH₃)₃]⁺ |
| 73 | [O-C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Sweep Width: 0-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Sweep Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 s
Caption: A generalized workflow for NMR analysis.
IR Spectroscopy
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.
Data Acquisition (FTIR-ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Caption: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry
Sample Introduction: Direct infusion or injection via a gas chromatograph (GC-MS) can be used. For GC-MS, a dilute solution in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: Kept as low as possible to minimize thermal decomposition of the peroxide.
References
An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butylperoxy 2-ethylhexyl carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC). Understanding these parameters is critical for ensuring the safe handling, storage, and application of this versatile organic peroxide, which is widely used as a polymerization initiator.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Trigonox® 117, Luperox TBEC, TBEC |
| CAS Number | 34443-12-4 |
| Molecular Formula | C13H26O4 |
| Molecular Weight | 246.34 g/mol [1][2] |
| Structure | CH3(CH2)3CH(C2H5)CH2OCOOOC(CH3)3 |
Chemical Stability and Decomposition
This compound is a thermally sensitive organic peroxide. Its stability is significantly influenced by temperature and the presence of contaminants. A dangerous self-accelerating decomposition reaction, which can lead to fire or explosion, can be triggered by contact with incompatible substances or by thermal decomposition at or above the Self-Accelerating Decomposition Temperature (SADT)[3].
The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. Different studies and data sheets report varying SADT values, which may be dependent on the specific formulation and test conditions.
| SADT Value | Source/Comment |
| 34.0 °C | Calculated from thermal runaway investigation using vent sizing package 2[4][5] |
| 60 °C | [6] |
| approx. 70°C | [7] |
It is crucial to note that the ambient temperature during storage and transportation should be kept significantly lower than the SADT to ensure safety[5].
The half-life of a peroxide initiator is the time required for half of the peroxide to decompose at a given temperature. This is a critical parameter for determining the appropriate temperature for polymerization processes.
| Half-Life | Temperature (0.1 m in benzene) |
| 10 hours | 100 °C[8] |
| 1 hour | 122 °C[8] |
| 1 minute | 175 °C[8] |
Another source provides the following half-life data, which may be for a different formulation or determined under different conditions:
| Half-Life | Temperature |
| 10 hours | 43 °C |
| 1 hour | 61 °C |
| 0.1 hours | 81 °C |
Thermal decomposition of this compound can generate a variety of hazardous products. During a fire, irritating and highly toxic gases may be generated[3]. The main decomposition products include:
Contact with certain materials can accelerate the decomposition of this compound. It is crucial to avoid contact with:
Recommended Storage Conditions
Proper storage is paramount to maintain the stability and safety of this compound.
| Storage Parameter | Recommendation |
| Temperature | Keep refrigerated. Store below 4°C (39°F)[3]. Another source recommends a maximum storage temperature of 20°C[8]. To be safe, a refrigerated environment is highly recommended. |
| Container | Store in a tightly closed, original container[3][9][10]. Typically supplied in 20 or 25 kg polyethylene (B3416737) (HDPE) drums[11][12]. |
| Environment | Store in a dry, cool, and well-ventilated place[3][10][12]. Protect from sunlight[9][10]. |
| Segregation | Do not store near combustible materials[3][9]. Store separately from incompatible materials[10]. |
Experimental Protocols
Detailed, step-by-step experimental protocols for determining the stability data (SADT, half-life) of this compound are not extensively available in the public domain. However, the scientific literature indicates that these parameters are typically determined using the following methodologies:
-
Differential Scanning Calorimetry (DSC): This technique is used to study the thermal behavior of the material, including the onset of decomposition and the heat released during decomposition. Both isothermal and non-isothermal DSC experiments can be conducted to determine kinetic parameters[4][13].
-
Thermal Activity Monitor III (TAM III): This is another calorimetric technique used to investigate thermal stability[4].
-
Vent Sizing Package 2 (VSP2): This apparatus is used to investigate thermal runaway reactions under pseudo-adiabatic conditions, which is crucial for determining the SADT[4].
-
Gas Chromatography/Mass Spectrometry (GC/MS): This analytical method is employed to identify the decomposition products[13].
A generalized workflow for assessing thermal stability would involve:
-
Sample Preparation: Carefully preparing a known quantity of the peroxide in a suitable sample container.
-
Calorimetric Analysis: Subjecting the sample to a controlled temperature program in a calorimeter (like DSC or VSP2) to measure the heat flow and pressure changes as a function of temperature and time.
-
Data Analysis: Analyzing the resulting data to determine key safety parameters such as the onset temperature of decomposition, the heat of decomposition, and the SADT.
-
Kinetic Modeling: Using the experimental data to develop a kinetic model that can predict the decomposition behavior under various conditions.
-
Decomposition Product Analysis: Analyzing the gaseous and liquid products of decomposition using techniques like GC/MS to understand the decomposition pathway.
Visualizations
Caption: Proposed decomposition pathway of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Conclusion
This compound is a valuable industrial chemical, but its inherent thermal instability necessitates strict adherence to safety protocols for handling and storage. Maintaining low temperatures, using appropriate containers, and avoiding contact with incompatible materials are key to preventing hazardous decomposition. Researchers and professionals must be aware of its SADT and half-life characteristics to ensure its safe and effective use in their applications. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.
References
- 1. O,O-tert-Butyl O-(2-ethylhexyl) peroxycarbonate | C13H26O4 | CID 61931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luperox TBEC, this compound 95 34443-12-4 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 7. yunno.net [yunno.net]
- 8. united-initiators.com [united-initiators.com]
- 9. fishersci.com [fishersci.com]
- 10. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 11. echemi.com [echemi.com]
- 12. innospk.com [innospk.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to tert-Butylperoxy 2-ethylhexyl carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butylperoxy 2-ethylhexyl carbonate, a versatile organic peroxide. It includes a detailed summary of its synonyms and trade names, extensive quantitative data on its physicochemical and safety properties, detailed experimental protocols for its synthesis and a key application, and visualizations of its decomposition pathway and synthesis workflow.
Synonyms and Trade Names
This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list is provided in Table 1.
Table 1: Synonyms and Trade Names for this compound
| Type | Name |
| IUPAC Name | 2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate[1] |
| CAS Registry Number | 34443-12-4[1][2][3] |
| EC Number | 252-029-5[1][3][4] |
| Common Synonyms | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate[1][3] |
| t-Butyl peroxy 2-ethylhexyl monocarbonate[3] | |
| Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester[1] | |
| TBEC[3] | |
| Trade Names | Trigonox® 117[1][3][5] |
| Luperox® TBEC[1][3] | |
| PEROXAN BEC[1] | |
| ESPEROX C-496[1] |
Quantitative Data
The physical, chemical, and safety properties of this compound are summarized in the following tables for easy reference and comparison.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H26O4 | [1][3] |
| Molecular Weight | 246.34 g/mol | [1][3] |
| Appearance | Colorless, mobile liquid | [2][3] |
| Density | 0.927 - 0.948 g/cm³ at 20-25 °C | [3][4][6] |
| Melting Point | -50 °C | [3][7] |
| Boiling Point | ~271.8 °C at 760 mmHg | [3][7] |
| Flash Point | 101 °C (214 °F) | [5][7] |
| Refractive Index (n20/D) | 1.428 | [4][6] |
| Viscosity | 5.8 mPa.s at 20°C | [3] |
| Theoretical Active Oxygen | 6.49% | [8] |
Table 3: Safety and Reactivity Data
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [8] |
| Hazardous Temperature (Tem) | 55 °C | [8] |
| Storage Temperature (Ts max) | 20 °C | [8] |
| UN Number | 3105 | [9] |
| Hazard Class | 5.2 (Organic Peroxide Type D, Liquid) | [9] |
| Hazard Statements | H242 (Heating may cause a fire), H312 (Harmful in contact with skin), H315 (Causes skin irritation) | [4][10] |
| Incompatible Materials | Reducing agents, acids, bases, rust, heavy metals | [5] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, acetone, methane | [5] |
Table 4: Half-Life Data (in Chlorobenzene)
| Temperature | Half-Life (t½) | Reference |
| 98 °C (208 °F) | 10 hours | [11] |
| 117 °C (243 °F) | 1 hour | [11] |
| 137 °C (279 °F) | 0.1 hour | [11] |
| Activation Energy (Ea) | 151.72 - 156.16 kJ/mol | [11] |
Experimental Protocols
This protocol is adapted from the batch synthesis process described in patent CN102617432A.[5]
Objective: To synthesize this compound through a two-stage reaction involving peroxidation followed by condensation.
Materials:
-
tert-Butyl alcohol
-
Hydrogen peroxide (20-70% solution)
-
Concentrated sulfuric acid (65-85%)
-
Sodium hydroxide (B78521) solution (10-40%)
-
2-Ethylhexyl chloroformate
-
Three-necked flask equipped with a stirrer, thermometer, and dropping funnel
-
Peristaltic pump (optional)
Procedure:
Stage 1: Peroxidation Reaction (Formation of tert-Butyl Hydroperoxide)
-
Add a defined concentration (e.g., 50%) of hydrogen peroxide to a three-necked flask.
-
Cool the flask to the desired reaction temperature (10-50 °C).
-
Set the stirring speed to 100-200 RPM.
-
Using a dropping funnel or peristaltic pump, slowly add concentrated sulfuric acid (65-85%) to the flask while maintaining the reaction temperature.
-
After the sulfuric acid addition is complete, add tert-butyl alcohol dropwise, again maintaining the temperature. The molar ratio of tert-butyl alcohol to hydrogen peroxide to sulfuric acid should be approximately 1:2-3:3-5.
-
Allow the reaction to proceed for 1-3 hours at the set temperature.
-
After the reaction, allow the mixture to settle and separate the organic and inorganic phases. The organic phase contains the intermediate tert-butyl hydroperoxide and the byproduct di-tert-butyl peroxide.
Stage 2: Salification and Condensation Reaction
-
To the separated organic phase from Stage 1, add a 10-40% sodium hydroxide solution to salify the tert-butyl hydroperoxide, forming sodium tert-butyl hydroperoxide and separating it from the di-tert-butyl peroxide byproduct. The molar ratio of tert-butyl hydroperoxide to alkali should be approximately 1:1-4.
-
In a separate reaction vessel, place the resulting sodium tert-butyl hydroperoxide salt.
-
While stirring continuously, add 2-ethylhexyl chloroformate. A sodium hydroxide solution is used as a catalyst. The molar ratio of the hydroperoxide salt to the chloro ester to the alkali is approximately 2-5:1:2-4.
-
Maintain the reaction temperature between 10-50 °C and continue the reaction for 1-6 hours.
-
After the reaction is complete, cool the mixture and allow it to stand.
-
Separate the organic layer, which is the final product, this compound.
This protocol is based on the methodology described for the thermolysis of peroxides in HDPE.[8]
Objective: To crosslink high-density polyethylene (B3416737) in its molten state using this compound as the initiator.
Materials:
-
High-density polyethylene (HDPE) powder or pellets (1 g)
-
This compound
-
Dichloromethane (DCM) / Cyclohexane solvent mixture (9/1 v/v, 6 mL)
-
Rotary evaporator
-
Buchiglasuster BMC 100 minireactor or similar high-pressure reactor
-
Argon gas supply
-
Oil bath
Procedure:
-
Prepare a solution by dissolving the desired quantity of this compound in 6 mL of the DCM/cyclohexane (9/1 v/v) solvent mixture. The concentration of the peroxide will determine the extent of crosslinking.
-
Add 1 g of HDPE to the peroxide solution.
-
Mix the contents thoroughly for 2.5 hours at room temperature to ensure uniform swelling and absorption of the peroxide into the polymer matrix.
-
Remove the solvents under reduced pressure using a rotary evaporator until a constant mass of the polymer/peroxide mixture is obtained.
-
Place the dried polymer/peroxide mixture into the minireactor.
-
Close the reactor and degas by purging with argon for 30 minutes to create an inert atmosphere.
-
Heat the reactor in an oil bath to 160°C. This temperature is well above the half-life temperature of the peroxide, ensuring its decomposition and initiation of the crosslinking reaction.
-
Maintain the temperature for 2.5 hours without stirring to allow for the thermolysis and crosslinking to occur in the molten state.
-
After the reaction time, cool the reactor to room temperature.
-
Remove the crosslinked polyethylene sample for analysis (e.g., gel content determination, mechanical testing).
Mandatory Visualizations
The following diagrams illustrate key chemical processes involving this compound.
The primary reaction of this compound in industrial applications is its thermal decomposition to generate free radicals, which initiate polymerization or crosslinking.[3] This process begins with the homolytic cleavage of the weak oxygen-oxygen bond.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Amplification-effect-free continuous flow synthesis process of tert-butyl peroxy-2-ethylhexyl carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. list-technology.com [list-technology.com]
- 5. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2011069983A1 - Process for the polymerization of styrene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]
- 10. US5464915A - Method of preparing styrene polymers by suspension polymerization - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Styrene Polymerization Using tert-Butylperoxy 2-ethylhexyl Carbonate (TBEC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) as a radical initiator in the polymerization of styrene (B11656). TBEC is a versatile organic peroxide that offers several advantages in polymer synthesis, including efficient initiation at moderate temperatures and the ability to increase polymerization rates.
Overview of this compound (TBEC)
TBEC is an organic peroxide of the peroxycarbonate class, characterized by a tert-butyl group and a 2-ethylhexyl group attached to the peroxycarbonate core. This structure provides a balance of reactivity and stability, making it a suitable initiator for various polymerization processes. It is particularly effective for the polymerization of styrene in a temperature range of 100 to 130°C.
Key Properties of TBEC:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 34443-12-4 |
| Molecular Formula | C13H26O4 |
| Molecular Weight | 246.3 g/mol |
| Appearance | Colorless, mobile liquid |
| Decomposition Temperature | Relatively low, around 100°C |
| Solubility | Soluble in organic solvents like acetone, ethyl acetate, and toluene; insoluble in water. |
Thermal Stability and Half-Life:
The rate of decomposition of a radical initiator is a critical parameter in polymerization kinetics and is often characterized by its half-life (t½), the time required for 50% of the initiator to decompose at a specific temperature.
| Temperature (°C) | Half-Life (hours) |
| 98 | 10 |
| 117 | 1 |
| 137 | 0.1 |
Data measured in a chlorobenzene (B131634) solution.
Applications in Styrene Polymerization
TBEC is a highly effective initiator for the polymerization of styrene and can be utilized in various polymerization techniques, including bulk, suspension, and solution polymerization. Its primary advantages in styrene polymerization include:
-
Increased Polymerization Rate: In bulk polymerization, TBEC can significantly increase the reaction rate.
-
Reduction of Residual Monomer: In suspension polymerization, the use of TBEC is efficient in reducing the amount of unreacted styrene monomer in the final polymer.
Experimental Data: Comparative Performance of TBEC
The following data, derived from a study on the nitroxide-mediated radical polymerization (NMRP) of styrene, illustrates the effect of TBEC as an initiator compared to the more conventional benzoyl peroxide (BPO). While this is a controlled polymerization technique, the data provides valuable insights into the relative reactivity of TBEC.
Reaction Conditions:
-
Temperature: 125°C
-
Monomer: Styrene
-
Controller: 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO)
-
[TEMPO]/[Initiator] Molar Ratio: 1.1
Table 1: Effect of Initiator Type and Concentration on Polymerization Time
| Initiator | Initiator Concentration (mol/L) | Time to Reach ~40% Conversion (minutes) |
| TBEC | 0.036 | 108 |
| BPO | 0.036 | >300 |
Table 2: Effect of Initiator Type and Concentration on Polymer Properties at ~40% Conversion
| Initiator | Initiator Concentration (mol/L) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| TBEC | 0.0029 | ~20,000 | ~1.4 |
| TBEC | 0.036 | ~18,000 | ~1.3 |
| BPO | 0.036 | ~17,000 | ~1.25 |
Note: The data presented in these tables is adapted from a study on nitroxide-mediated radical polymerization and is intended to provide a comparative illustration of initiator performance.
Experimental Protocols
The following are generalized protocols for the polymerization of styrene using TBEC. These should be considered as starting points and may require optimization based on specific research goals and available equipment.
Protocol 1: Bulk Polymerization of Styrene
Objective: To prepare polystyrene via bulk polymerization using TBEC as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by passing through a column of basic alumina)
-
This compound (TBEC)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or other suitable heating apparatus
-
Methanol (B129727) (for precipitation)
-
Toluene or other suitable solvent (for dissolution)
-
Vacuum oven
Procedure:
-
Monomer Preparation: Purify the styrene monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the desired amount of purified styrene monomer.
-
Add the calculated amount of TBEC initiator. A typical starting concentration is in the range of 0.02 - 0.1 wt% relative to the monomer.
-
Equip the vessel with a magnetic stir bar and a condenser.
-
-
Degassing: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath set to the desired temperature (typically between 100-130°C).
-
Begin stirring the reaction mixture.
-
Allow the polymerization to proceed for the desired amount of time. The reaction time will depend on the temperature, initiator concentration, and desired conversion.
-
-
Termination and Isolation:
-
To stop the reaction, remove the vessel from the oil bath and cool it rapidly in an ice-water bath.
-
The resulting viscous polymer solution can be dissolved in a suitable solvent like toluene.
-
Precipitate the polystyrene by slowly adding the polymer solution to a large volume of a non-solvent, such as methanol, while stirring.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Suspension Polymerization of Styrene
Objective: To prepare polystyrene beads via suspension polymerization using TBEC as the initiator.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TBEC)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol (PVA), gelatin, or tricalcium phosphate)
-
Reaction kettle equipped with a mechanical stirrer, condenser, thermometer, and inert gas inlet.
-
Heating mantle or water bath
-
Methanol (for washing)
Procedure:
-
Aqueous Phase Preparation:
-
In the reaction kettle, prepare the aqueous phase by dissolving the suspending agent in deionized water. The concentration of the suspending agent will influence the final bead size and stability of the suspension. A typical starting point is 0.5-1.0 wt% based on the water.
-
Heat and stir the mixture until the suspending agent is fully dissolved.
-
-
Organic Phase Preparation:
-
In a separate beaker, prepare the organic phase by dissolving the desired amount of TBEC initiator in the purified styrene monomer.
-
-
Creating the Suspension:
-
Heat the aqueous phase in the reaction kettle to the desired polymerization temperature (e.g., 90-100°C) under a slow stream of inert gas.
-
Once the temperature is stable, begin vigorous stirring of the aqueous phase.
-
Slowly add the organic phase (styrene and TBEC solution) to the reaction kettle. The stirring speed is crucial for controlling the size of the monomer droplets, which will determine the final polymer bead size.
-
-
Polymerization:
-
Maintain the reaction temperature and stirring speed for the duration of the polymerization. The reaction time will typically be several hours.
-
As the polymerization proceeds, the density of the droplets will increase. It is important to maintain adequate agitation to prevent agglomeration of the polymer beads.
-
Towards the end of the reaction, the temperature can be raised (e.g., to 110-130°C) to ensure high conversion and reduce the residual monomer content.
-
-
Isolation and Purification:
-
Once the desired conversion is reached, cool the reaction mixture while continuing to stir.
-
The resulting polystyrene beads can be collected by filtration.
-
Wash the beads thoroughly with hot water to remove the suspending agent and then with methanol to remove any unreacted monomer.
-
-
Drying:
-
Dry the polystyrene beads in an oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Visualization of the Polymerization Mechanism
The following diagrams illustrate the fundamental steps of free radical polymerization of styrene initiated by this compound.
Figure 1. Free radical polymerization of styrene initiated by TBEC.
The diagram above illustrates the three main stages of free radical polymerization:
-
Initiation: Thermal decomposition of TBEC generates free radicals, which then react with a styrene monomer to form an initiated radical.
-
Propagation: The initiated radical rapidly adds to subsequent styrene monomers, leading to the growth of the polymer chain.
-
Termination: The growth of two polymer chains is terminated, typically through combination, to form a stable, non-reactive polystyrene molecule.
Safety Precautions
Organic peroxides are thermally unstable and can undergo self-accelerating decomposition. It is crucial to handle TBEC with care and adhere to all safety guidelines.
-
Storage: Store TBEC in a cool, well-ventilated area away from sources of heat, sparks, and direct sunlight.
-
Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Incompatibilities: Avoid contact with reducing agents (e.g., amines), acids, alkalis, and heavy metal compounds (e.g., accelerators and metal soaps), as these can induce rapid decomposition.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Do not use combustible materials like sawdust.
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Application of tert-Butylperoxy 2-ethylhexyl carbonate in the Synthesis of Acrylic Resins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is an organic peroxide initiator widely employed in the free-radical polymerization of various monomers, including acrylates, to produce acrylic resins. These resins are integral components in the formulation of coatings, adhesives, and other advanced materials. The selection of an appropriate initiator is critical as it significantly influences the polymerization kinetics, as well as the final properties of the resin, such as molecular weight, polydispersity index (PDI), viscosity, and residual monomer content. TBEC is particularly valued for its performance in the synthesis of high-solid acrylic (HSA) resins, where achieving low viscosity at high solid content is a key objective.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of acrylic resins, targeted towards professionals in research and development.
Physicochemical Properties of this compound
A thorough understanding of the initiator's properties is essential for its safe and effective use.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 34443-12-4 | [2] |
| Molecular Weight | 246.3 g/mol | [2] |
| Appearance | Colorless clear liquid | [2] |
| Active Oxygen Content | ~6.49% | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [3] |
| 10-hour Half-life Temperature (in chlorobenzene) | 98 °C | [3] |
| 1-hour Half-life Temperature (in chlorobenzene) | 117 °C | [1] |
| 0.1-hour Half-life Temperature (in chlorobenzene) | 137 °C | [1] |
Note: The half-life temperature is the temperature at which 50% of the peroxide decomposes in a given time period. This parameter is crucial for selecting the appropriate reaction temperature to ensure a controlled polymerization rate.
Application in Acrylic Resin Synthesis
TBEC is an effective initiator for the solution polymerization of a variety of acrylic monomers, such as n-butyl methacrylate (B99206), butyl acrylate, methyl methacrylate, and hydroxy-functional monomers. It is particularly suitable for processes requiring a temperature range of 100-170 °C[3].
One of the key advantages of using TBEC is its ability to aid in the reduction of residual monomers in the final polymer, which is a critical factor for many applications, especially in coatings and adhesives where volatile organic compound (VOC) emissions are a concern[3].
Performance in High-Solid Acrylic (HSA) Resins
In the synthesis of high-solid acrylic resins, the choice of initiator directly impacts the molecular weight and viscosity of the final product. A study comparing TBEC with other initiators like di-tertiary amyl peroxide (DTAP) and tertiary-butyl peroxybenzoate (TBPB) demonstrated that TBEC can produce HSA resins with manageable viscosity, particularly at higher temperatures and initiator dosages[4]. The molecular weight of the resin synthesized with TBEC was found to be intermediate between that produced with DTAP and TBPB[4].
Quantitative Data on HSA Resin Synthesis with TBEC
The following tables summarize the effect of initiator dosage and reaction temperature on the properties of high-solid acrylic resins synthesized using this compound as the initiator.
Table 1: Effect of TBEC Dosage on HSA Resin Properties at 145°C
| Initiator Dosage (%) | Viscosity (Poise) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Color (Gardner) |
| 5.5 | 110 | 5962 | 3.25 | 1-2 |
| 6.5 | 95 | 4950 | 2.98 | 1-2 |
Table 2: Effect of TBEC Dosage on HSA Resin Properties at 155°C
| Initiator Dosage (%) | Viscosity (Poise) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Color (Gardner) |
| 5.5 | 85 | 4685 | 2.85 | 1-2 |
| 6.5 | 70 | 4081 | 2.55 | 1-2 |
Data adapted from a study on the synthesis of high-solid acrylic copolymers[4].
These data indicate that increasing both the initiator dosage and the reaction temperature leads to a decrease in the viscosity and weight average molecular weight of the resulting acrylic resin, as well as a narrower molecular weight distribution (lower PDI)[4].
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a high-solid acrylic resin using this compound as the initiator, based on common solution polymerization techniques[4][5].
Materials
-
Monomers:
-
n-Butyl Methacrylate (BMA)
-
Styrene (S)
-
Hydroxyethyl (B10761427) Methacrylate (HEMA)
-
-
Initiator:
-
This compound (TBEC)
-
-
Solvent:
-
Xylene or a similar aromatic solvent
-
-
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Metering pumps for monomer and initiator feeds.
-
Experimental Workflow
Caption: Workflow for Acrylic Resin Synthesis.
Procedure
-
Reactor Setup: Assemble a clean and dry jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure all connections are secure.
-
Monomer and Initiator Preparation:
-
Prepare the monomer mixture by combining the desired amounts of n-butyl methacrylate, styrene, and hydroxyethyl methacrylate in a separate vessel.
-
Prepare the initiator solution by dissolving the required amount of this compound in a portion of the solvent.
-
-
Reaction Initiation:
-
Charge the reactor with the main portion of the solvent (e.g., xylene).
-
Begin stirring and purge the reactor with a slow stream of nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the solvent to the desired reaction temperature (e.g., 145°C or 155°C) using the reactor jacket.
-
-
Monomer and Initiator Feed:
-
Once the solvent reaches the set temperature, begin the simultaneous and continuous feeding of the monomer mixture and the initiator solution into the reactor over a period of 3-5 hours using metering pumps.
-
Maintain a constant reaction temperature throughout the feeding process.
-
-
Hold Period:
-
After the addition of monomers and initiator is complete, continue stirring the reaction mixture at the set temperature for a hold period of 1-2 hours to ensure high monomer conversion.
-
-
Chaser Addition (Optional):
-
To further reduce the residual monomer content, a small amount of a "chaser" initiator (which could be an additional small portion of TBEC or another suitable peroxide) can be added, followed by another hold period of 1 hour.
-
-
Cooling and Characterization:
-
After the hold period, turn off the heat and allow the reactor contents to cool down to room temperature.
-
The resulting acrylic resin can then be discharged and characterized for its properties, including solid content, viscosity, molecular weight (Mw), and polydispersity index (PDI).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key reaction parameters and the final properties of the acrylic resin when using TBEC as an initiator.
Caption: Influence of Parameters on Resin Properties.
Safety Precautions
Organic peroxides such as this compound are thermally sensitive and can decompose rapidly if not handled and stored correctly.
-
Storage: Store TBEC in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, and reducing agents. The recommended storage temperature is typically below 25°C.
-
Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood.
-
Decomposition: Be aware of the Self-Accelerating Decomposition Temperature (SADT). Do not expose the material to temperatures at or above the SADT to prevent a runaway decomposition reaction.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.
References
- 1. Trigonox 117 this compound [nouryon.com]
- 2. united-initiators.com [united-initiators.com]
- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 4. emerald.com [emerald.com]
- 5. paint.org [paint.org]
Application Notes and Protocols for High-Pressure Polymerization of Polyethylene using tert-Butylperoxy 2-ethylhexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of tert-Butylperoxy 2-ethylhexyl carbonate (TBPEHC) as a free-radical initiator in the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). High-pressure polymerization is a commercially significant process for producing LDPE, a versatile polymer with wide-ranging applications.[1][2] The choice of initiator is critical in controlling the polymerization reaction and determining the final properties of the polymer.[3] TBPEHC is an organic peroxide that serves as an efficient source of free radicals for initiating the polymerization of ethylene under high-pressure and high-temperature conditions.[4]
Properties of this compound (TBPEHC)
TBPEHC is a colorless, mobile liquid, technically pure, and is utilized as a radical source in the polymerization of monomers.[5] Its key properties are summarized in the table below. The half-life of the initiator is a crucial parameter, as it dictates the temperature at which the polymerization can be effectively initiated.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 34443-12-4 | --INVALID-LINK-- |
| Molecular Weight | 246.4 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Active Oxygen Content | ca. 6.43 % w/w | --INVALID-LINK-- |
| Density at 20°C | ca. 0.93 g/cm³ | --INVALID-LINK-- |
| SADT (Self-Accelerating Decomposition Temperature) | ca. 70 °C | --INVALID-LINK-- |
| Half-life (t½) | 10h at 100°C, 1h at 122°C, 1min at 175°C (0.1 m in benzene) | --INVALID-LINK-- |
High-Pressure Polymerization of Polyethylene: An Overview
The high-pressure polymerization of ethylene is a free-radical process typically carried out in either a tubular or an autoclave reactor at pressures ranging from 1000 to 3000 atm and temperatures between 150 to 300°C.[6]
-
Autoclave Reactor Process: This process utilizes a stirred tank reactor, which allows for good mixing and can produce a broader molecular weight distribution. The operating pressure is typically between 1,300 to 2,000 bar with reactor temperatures up to 310°C.[1]
-
Tubular Reactor Process: This method employs a long, jacketed tube as the reactor. It is known for better heat removal and typically produces a narrower molecular weight distribution.
The process involves compressing ethylene gas to the desired pressure, heating it to the reaction temperature, and introducing the initiator, such as TBPEHC, to start the polymerization. The molten polyethylene is then separated from unreacted ethylene, which is recycled.
Experimental Protocols
The following are generalized protocols for the high-pressure polymerization of ethylene using TBPEHC in both autoclave and tubular reactors. Note: These are representative protocols and should be adapted based on the specific equipment and safety systems in place.
Autoclave Reactor Protocol
Materials and Equipment:
-
High-pressure autoclave reactor with stirring mechanism, capable of withstanding pressures up to 3000 atm and temperatures up to 350°C.
-
High-pressure ethylene compressor.
-
Initiator injection system.
-
System for monitoring and controlling temperature, pressure, and ethylene flow.
-
Product separation and collection system.
-
Ethylene (polymerization grade).
-
This compound (TBPEHC).
-
Solvent for initiator solution (e.g., purified hydrocarbon solvent).
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor with high-purity nitrogen to remove any oxygen.
-
Ethylene Compression and Feeding: Compress ethylene to the desired reaction pressure (e.g., 1500 - 2000 bar) and feed it into the pre-heated autoclave.
-
Initiator Preparation: Prepare a dilute solution of TBPEHC in a suitable solvent. The concentration will depend on the desired reaction rate and polymer properties.
-
Initiation of Polymerization: Once the reactor reaches the target temperature (e.g., 180 - 280°C), inject the TBPEHC solution into the autoclave at a controlled rate. The exothermic polymerization reaction will cause a rise in temperature.
-
Reaction Control: Maintain the desired reaction temperature and pressure by adjusting the ethylene feed rate, initiator injection rate, and cooling system. The residence time in the autoclave will influence the conversion and polymer properties.
-
Product Collection: Continuously or periodically, withdraw the molten polyethylene and unreacted ethylene from the reactor.
-
Separation and Recycling: Separate the unreacted ethylene from the molten polymer in a high-pressure separator followed by a low-pressure separator. The recovered ethylene is cooled, purified, and recycled back to the compressor.[1]
-
Polymer Processing: The molten LDPE is then typically extruded and pelletized.
Tubular Reactor Protocol
Materials and Equipment:
-
High-pressure tubular reactor with multiple injection points and cooling jackets.
-
Equipment as listed for the autoclave reactor.
Procedure:
-
Reactor Preparation: Similar to the autoclave protocol, ensure the tubular reactor is clean, dry, purged, and leak-tested.
-
Ethylene Compression and Feeding: Compress and pre-heat ethylene to the initial reaction temperature and feed it into the inlet of the tubular reactor.
-
Initiator Injection: Inject the TBPEHC solution at one or more points along the length of the tubular reactor. This allows for better control of the temperature profile along the reactor.
-
Reaction Control: The temperature along the reactor is controlled by the cooling jackets. The pressure is maintained by a back-pressure regulator at the reactor outlet.
-
Product Collection and Separation: The mixture of molten polyethylene and unreacted ethylene exits the reactor and undergoes the same separation and recycling process as in the autoclave method.
Data Presentation
The concentration of TBPEHC and the reaction conditions significantly influence the properties of the resulting LDPE. The following tables provide representative data illustrating these relationships. Disclaimer: This data is illustrative and based on general trends for organic peroxide initiators in high-pressure polyethylene polymerization. Actual results will vary depending on the specific reactor design and operating conditions.
Table 1: Effect of TBPEHC Concentration on LDPE Properties (Autoclave Reactor)
| TBPEHC Concentration (ppm) | Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (MFI, g/10 min) | Density (g/cm³) |
| 50 | 250 | 1800 | 2.5 | 0.922 |
| 100 | 250 | 1800 | 4.0 | 0.921 |
| 150 | 250 | 1800 | 6.5 | 0.920 |
Table 2: Effect of Reaction Temperature on LDPE Properties (Tubular Reactor)
| TBPEHC Concentration (ppm) | Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (MFI, g/10 min) | Density (g/cm³) |
| 100 | 220 | 2000 | 3.0 | 0.924 |
| 100 | 250 | 2000 | 4.0 | 0.921 |
| 100 | 280 | 2000 | 5.5 | 0.919 |
Table 3: Effect of Reaction Pressure on LDPE Properties (Autoclave Reactor)
| TBPEHC Concentration (ppm) | Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (MFI, g/10 min) | Density (g/cm³) |
| 100 | 250 | 1500 | 5.0 | 0.919 |
| 100 | 250 | 1800 | 4.0 | 0.921 |
| 100 | 250 | 2100 | 3.2 | 0.923 |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of TBPEHC.
High-Pressure Polyethylene Polymerization Workflow
Caption: Workflow for high-pressure polyethylene production.
Free-Radical Polymerization of Ethylene with TBPEHC
Caption: Mechanism of free-radical polymerization.
Safety Considerations
-
High-Pressure Operations: High-pressure polymerization involves significant hazards. All equipment must be designed and certified for the intended operating pressures and temperatures. Personnel must be thoroughly trained in high-pressure safety protocols.
-
Organic Peroxides: TBPEHC is an organic peroxide and must be handled with care. It is thermally sensitive and can decompose, potentially leading to a thermal runaway.[7] Store TBPEHC at the recommended temperature (max. 20 °C) and avoid contact with incompatible materials such as strong acids, bases, and reducing agents.
-
Ethylene: Ethylene is a highly flammable gas. Ensure adequate ventilation and eliminate all potential ignition sources in the vicinity of the polymerization setup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, when handling chemicals and operating high-pressure equipment.
Conclusion
This compound is an effective initiator for the high-pressure polymerization of ethylene to produce LDPE. By carefully controlling the initiator concentration, reaction temperature, and pressure, the properties of the resulting polymer can be tailored to meet the requirements of various applications. The protocols and data presented in this document provide a foundation for researchers and scientists to utilize TBPEHC in their polyethylene synthesis endeavors. It is imperative to adhere to strict safety protocols when working with high-pressure systems and organic peroxides.
References
- 1. Technology (M): Generic LDPE Autoclave Process [portfolio-pplus.com]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. Understanding the Production Process of Low-Density Polyethylene (LDPE) [chemanalyst.com]
- 5. united-initiators.com [united-initiators.com]
- 6. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Curing Unsaturated Polyester Resins with tert-Butylperoxy 2-ethylhexyl carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the curing of unsaturated polyester (B1180765) (UP) resins using tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) as a thermal initiator. This document is intended for professionals in research and development environments who require a thorough understanding of the curing process and characterization of the resulting thermoset material.
Introduction
Unsaturated polyester resins are widely used thermosetting polymers that, when cured, form a rigid, cross-linked network with excellent mechanical and thermal properties. The curing process is a free-radical polymerization initiated by the thermal decomposition of an organic peroxide. This compound (TBEC) is a high-temperature initiator suitable for curing UP resins, offering a balance of reactivity and safety in handling.[1][2] This document outlines the procedures for curing UP resins with TBEC and characterizing the resulting material.
Curing Mechanism
The curing of unsaturated polyester resins with TBEC proceeds via a free-radical polymerization mechanism. The process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: Upon heating, the TBEC molecule undergoes homolytic cleavage of the peroxide bond (O-O), generating two free radicals.[1]
-
Propagation: These highly reactive free radicals attack the carbon-carbon double bonds present in the unsaturated polyester chains and the styrene (B11656) monomer (a common reactive diluent in UP resins), initiating a chain reaction. This process creates new radical sites on the monomer and polymer chains, which then react with other double bonds, leading to the growth of a three-dimensional cross-linked network.[3][4]
-
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate, or when they react with an inhibitor.
Below is a diagram illustrating the key steps in the curing pathway.
References
Application Notes and Protocols for tert-Butylperoxy 2-ethylhexyl carbonate in Solution Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is a versatile organic peroxide initiator widely employed in the free-radical polymerization of various vinyl monomers, including styrenics and acrylates.[1] Its favorable decomposition kinetics and solubility in common organic solvents make it a suitable candidate for solution polymerization processes. These notes provide a comprehensive overview and detailed protocols for the application of TBEC in laboratory-scale solution polymerization.
TBEC's thermal decomposition generates free radicals that initiate the polymerization chain reaction. The rate of decomposition is temperature-dependent, a critical factor in controlling the polymerization process. The half-life of an initiator, the time required for half of the initiator to decompose at a specific temperature, is a key parameter for selecting appropriate reaction conditions.
Physicochemical and Safety Data
A thorough understanding of the initiator's properties and safety considerations is paramount before any experimental work.
Table 1: Physicochemical Properties of this compound (TBEC)
| Property | Value |
| Chemical Formula | C₁₃H₂₆O₄ |
| Molecular Weight | 246.34 g/mol |
| Appearance | Colorless clear liquid |
| Density | 0.927 g/mL at 25 °C |
| Refractive Index | n20/D 1.428 |
| Storage Temperature | 2-8°C |
Table 2: Decomposition Kinetics of this compound (TBEC)
| Half-Life | Temperature (°C) |
| 10 hours | 98 |
| 1 hour | 117 |
| 1 minute | 154 |
Data obtained in 0.2 M benzene (B151609) solution.
Safety Precautions
Organic peroxides are thermally sensitive and can decompose rapidly if not handled and stored correctly.
-
Storage: Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as acids, bases, and reducing agents. The recommended storage temperature is between 2°C and 8°C.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.
-
Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations. Never dispose of organic peroxides down the drain.
Experimental Protocols
The following protocols are provided as a general guideline for the solution polymerization of common monomers using TBEC as the initiator. Researchers should optimize the conditions based on their specific requirements for polymer properties.
Protocol 1: Solution Polymerization of Styrene (B11656)
This protocol outlines the synthesis of polystyrene in a toluene (B28343) solvent.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TBEC)
-
Toluene (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Reaction flask with a condenser, magnetic stirrer, thermocouple, and nitrogen/argon inlet
Procedure:
-
Monomer Purification: Remove the inhibitor from the styrene monomer by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Assemble the reaction flask and ensure it is clean and dry. Purge the system with nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor:
-
Add 100 mL of toluene to the reaction flask.
-
Add 50 g of purified styrene monomer to the flask.
-
Stir the mixture gently to ensure homogeneity.
-
-
Initiator Addition:
-
In a separate, clean, and dry vial, weigh the desired amount of TBEC. A typical starting concentration is 0.1 to 0.5 mol% with respect to the monomer.
-
Dissolve the TBEC in a small amount of toluene before adding it to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature, typically between 100°C and 130°C.[2]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-8 hours). The progress of the polymerization can be monitored by taking samples and analyzing the conversion.
-
-
Termination and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a beaker containing an excess of methanol (typically 10 times the volume of the polymer solution) while stirring vigorously.
-
The polystyrene will precipitate as a white solid.
-
-
Purification and Drying:
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Table 3: Example Conditions for Styrene Solution Polymerization
| Parameter | Value |
| Monomer | Styrene |
| Solvent | Toluene |
| Initiator (TBEC) | 0.2 mol% (relative to monomer) |
| Monomer Concentration | 30% (w/w) in toluene |
| Reaction Temperature | 110°C |
| Reaction Time | 6 hours |
Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) in ethyl acetate (B1210297).
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
This compound (TBEC)
-
Ethyl acetate (anhydrous)
-
Hexane (B92381) or Methanol (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Reaction flask with a condenser, magnetic stirrer, thermocouple, and nitrogen/argon inlet
Procedure:
-
Monomer Purification: Purify the MMA monomer using the same procedure as for styrene.
-
Reaction Setup: Set up the reaction apparatus under an inert atmosphere as described in Protocol 1.
-
Charging the Reactor:
-
Add 120 mL of ethyl acetate to the reaction flask.
-
Add 60 g of purified MMA monomer.
-
Stir to create a homogeneous solution.
-
-
Initiator Addition:
-
Prepare a solution of TBEC (e.g., 0.1 to 0.5 mol% relative to monomer) in a small amount of ethyl acetate and add it to the reactor.
-
-
Polymerization:
-
Heat the reaction mixture to a temperature between 100°C and 170°C.[2]
-
Maintain the temperature and stirring for the desired duration (e.g., 3-6 hours).
-
-
Termination and Precipitation:
-
Cool the reaction to room temperature.
-
Precipitate the PMMA by slowly adding the polymer solution to a stirred excess of a non-solvent like hexane or methanol.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration and wash thoroughly with the non-solvent.
-
Dry the PMMA in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.
-
Table 4: Example Conditions for Methyl Methacrylate Solution Polymerization
| Parameter | Value |
| Monomer | Methyl Methacrylate |
| Solvent | Ethyl Acetate |
| Initiator (TBEC) | 0.3 mol% (relative to monomer) |
| Monomer Concentration | 33% (w/w) in ethyl acetate |
| Reaction Temperature | 120°C |
| Reaction Time | 5 hours |
Visualization of Key Processes
Decomposition of this compound
The initiation of polymerization begins with the thermal decomposition of TBEC to form free radicals.
Caption: Thermal decomposition of TBEC to form initiating radicals.
Solution Polymerization Workflow
The following diagram illustrates the general workflow for solution polymerization using TBEC.
Caption: General experimental workflow for solution polymerization.
Factors Influencing Polymer Properties
The properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by several factors:
-
Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers due to a higher number of polymer chains being initiated simultaneously.
-
Monomer Concentration: The concentration of the monomer in the solvent can affect the rate of polymerization and the molecular weight of the polymer.
-
Reaction Temperature: Temperature affects the rate of initiator decomposition and the rate of propagation. Higher temperatures typically result in lower molecular weight polymers.
-
Solvent: The choice of solvent can influence the solubility of the monomer and the resulting polymer, and can also affect the kinetics of the polymerization through chain transfer reactions. A study on the thermal decomposition of TBEC was conducted in solvents such as anisole, xylene, and ethylbenzene.[3]
By carefully controlling these parameters, researchers can tailor the properties of the synthesized polymers to meet the needs of their specific applications.
References
Application Notes and Protocols: The Effect of Temperature on the Initiation Efficiency of tert-Butylperoxy 2-ethylhexyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butylperoxy 2-ethylhexyl carbonate (TBPEHC), also known as TBEC, is an organic peroxide widely employed as a thermal initiator for free-radical polymerization.[1][2] It serves a critical role in the synthesis of various polymers, including polystyrenes and polyacrylates, and as a curing agent for thermosetting resins.[3][4] The efficacy of TBPEHC as an initiator is fundamentally governed by its thermal decomposition rate and its initiation efficiency, both of which are highly dependent on temperature.
The initiation of polymerization involves two key steps: the thermal decomposition of the initiator to generate free radicals, and the subsequent reaction of these radicals with monomer units to start a polymer chain. The overall success of this process is quantified by the initiation efficiency (f), which is the fraction of radicals generated that effectively initiate polymerization.[3][5] An understanding of how temperature influences both the rate of radical generation and the initiation efficiency is paramount for controlling polymerization kinetics, polymer molecular weight, and the final properties of the material.
These notes provide a detailed overview of the thermal characteristics of TBPEHC, the theoretical basis of initiation efficiency, and protocols for its experimental determination.
Thermal Decomposition of TBPEHC
The utility of TBPEHC as a radical initiator stems from the thermal lability of its peroxide bond (O-O). Upon heating, this bond undergoes homolytic cleavage to produce two radical species: a tert-butoxy (B1229062) radical and a 2-ethylhexyloxycarbonyl radical.[2] This decomposition is the rate-determining step for the initiation process.
The rate of thermal decomposition is highly sensitive to temperature. A common metric used to characterize this relationship is the half-life (t½), the time required for half of the initiator concentration to decompose at a given temperature. As temperature increases, the half-life of TBPEHC decreases exponentially, leading to a more rapid generation of free radicals.[6]
Quantitative Decomposition Data
The following tables summarize the key thermal decomposition parameters for TBPEHC.
Table 1: Half-Life of TBPEHC at Various Temperatures (Measured in 0.1 M benzene (B151609) or chlorobenzene (B131634) solution)
| Temperature (°C) | Half-Life (t½) |
| 98 | 10 hours |
| 100 | 10 hours |
| 117 | 1 hour |
| 122 | 1 hour |
| 137 | 0.1 hours (6 min) |
| 175 | 1 minute |
| Sources:[1][4] |
Table 2: Thermal Stability and Safety Parameters
| Parameter | Value |
| Self-Accelerating Decomposition Temp. (SADT) | 60 - 70 °C |
| Theoretical Active Oxygen Content | 6.49% |
| Recommended Max. Storage Temperature | 20 °C |
| Sources:[3][4][5][7] |
Initiation Efficiency and the Effect of Temperature
Initiation efficiency (f) is a critical factor that determines the rate of polymerization. It is defined as the ratio of radicals that initiate polymer chains to the total number of radicals generated by the initiator.[3]
f = (Rate of initiation) / (2 × Rate of initiator decomposition)
The value of f is typically less than 1, with common values ranging from 0.3 to 0.8.[3][8] This is primarily due to the "cage effect."[5]
The Cage Effect
When an initiator molecule decomposes, the resulting radical pair is initially trapped within a "cage" of surrounding solvent or monomer molecules.[2] Before these primary radicals can diffuse apart, they may undergo side reactions, such as recombination, which terminates the radicals before they can react with a monomer. These cage reactions reduce the number of radicals available for initiation, thereby lowering the initiation efficiency.[3]
Temperature's Influence on Initiation Efficiency
Temperature affects initiation efficiency in two primary ways:
-
Diffusion Rate: Increasing the temperature enhances the kinetic energy of the radical pair, increasing their rate of diffusion out of the solvent cage. This reduces the likelihood of cage recombination and, consequently, can lead to a higher initiation efficiency.
-
Side Reactions: Temperature can also influence the rates of other side reactions that may consume the primary radicals.
Diagrams and Workflows
Chemical Structure of TBPEHC
Caption: Figure 1: Chemical Structure of TBPEHC.
Thermal Decomposition Pathway
Caption: Figure 2: Thermal decomposition pathway of TBPEHC.
Logic of Temperature Effect on Initiation```dot
Caption: Figure 4: Workflow for Determining Initiation Efficiency.
Step-by-Step Procedure
-
Preparation: Prepare a stock solution of the monomer, TBPEHC, and the radical inhibitor in the chosen solvent. The concentration of the inhibitor should be precisely known.
-
Deoxygenation: Transfer the solution to the reaction vessel and purge with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can interfere with radical processes.
-
Reaction: Bring the reaction mixture to the desired constant temperature (e.g., 100°C). Start the timer and begin monitoring.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Analyze the concentration of the inhibitor using a suitable technique (e.g., UV-Vis spectrophotometry for DPPH, monitoring the absorbance at its λ_max).
-
Determine Induction Period: Plot the inhibitor concentration versus time. The induction period (t_ind) is the time required for the inhibitor concentration to drop to zero.
-
Calculate Rate of Initiation (R_i): The rate of initiation is calculated from the initial inhibitor concentration and the induction period.
-
R_i = (z × [Inhibitor]_0) / t_ind
-
Where:
-
[Inhibitor]_0 is the initial concentration of the inhibitor.
-
z is the number of radicals trapped by one molecule of inhibitor (for DPPH, z=1).
-
t_ind is the induction period.
-
-
-
Determine Decomposition Rate (k_d): The first-order decomposition rate constant (k_d) for TBPEHC at the reaction temperature must be known. This can be determined in a separate experiment by monitoring the disappearance of TBPEHC over time (e.g., using HPLC) or obtained from reliable literature data (see Table 1).
-
Calculate Initiation Efficiency (f):
-
The rate of radical production is 2 × k_d × [I], where [I] is the initiator concentration.
-
f = R_i / (2 × k_d × [I])
-
-
Repeat: Repeat the entire procedure at different temperatures to determine the effect of temperature on the initiation efficiency, f.
Conclusion
Temperature is a critical process parameter in polymerizations initiated by this compound. An increase in temperature leads to a predictable and significant increase in the rate of thermal decomposition, resulting in a higher rate of radical generation. Concurrently, elevated temperatures are expected to increase initiation efficiency by promoting the diffusion of radicals from the solvent cage, thereby reducing efficiency losses from cage recombination. For precise control over polymerization processes, it is essential for researchers to experimentally determine the initiation efficiency under their specific reaction conditions using established protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. united-initiators.com [united-initiators.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Crosslinking Polyethylene using tert-Butylperoxy 2-ethylhexyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking of polyethylene (B3416737) (PE) is a critical process to enhance its thermomechanical properties, chemical resistance, and durability. This modification transforms thermoplastic polyethylene into a thermoset material, expanding its applications in demanding fields such as insulation for wires and cables, manufacturing of pipes (B44673) for hot water, and in the biomedical field for implants and drug delivery devices. One effective method for crosslinking polyethylene is through the use of organic peroxides, with tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) being a notable agent for this purpose.
TBEC is an organic peroxide that, upon thermal decomposition, generates free radicals.[1] These highly reactive species abstract hydrogen atoms from the polyethylene chains, creating polymer radicals. The subsequent combination of these polymer radicals results in the formation of a three-dimensional network structure, which is responsible for the improved material properties. This document provides detailed application notes and protocols for the crosslinking of polyethylene using TBEC.
Chemical Properties of this compound (TBEC)
| Property | Value |
| Chemical Formula | C13H26O4 |
| Molar Mass | 246.34 g/mol |
| Appearance | Colorless, mobile liquid |
| Active Oxygen Content | ~6.43% w/w |
| CAS Number | 34443-12-4 |
Mechanism of Polyethylene Crosslinking with TBEC
The crosslinking of polyethylene with TBEC is a free-radical initiated process that occurs in three main stages:
-
Initiation: At elevated temperatures, the peroxide bond in TBEC undergoes homolytic cleavage to form a tert-butoxy (B1229062) radical and a 2-ethylhexyloxycarboxy radical.
-
Propagation (Hydrogen Abstraction): These highly reactive radicals abstract hydrogen atoms from the polyethylene backbone, creating alkyl macroradicals on the polymer chains.
-
Termination (Crosslinking): Two polyethylene macroradicals combine to form a stable carbon-carbon bond, resulting in a crosslink between the polymer chains. This process continues, leading to the formation of a three-dimensional network.
Experimental Protocols
Materials and Equipment
-
Polyethylene: High-density polyethylene (HDPE) or Low-density polyethylene (LDPE) powder or pellets.
-
Crosslinking Agent: this compound (TBEC).
-
Solvent (for solution mixing): Dichloromethane/cyclohexane mixture (9/1 v/v) or other suitable solvent.
-
Internal Mixer or Twin-Screw Extruder: For melt mixing of polyethylene and peroxide.
-
Compression Molding Press: To prepare crosslinked polyethylene sheets.
-
Soxhlet Extraction Apparatus: For gel content determination.
-
Xylene: As the extraction solvent for gel content analysis.
-
Mechanical Tester: For tensile property measurements.
-
Differential Scanning Calorimeter (DSC): For thermal property analysis.
-
Rotavapor: For solvent removal.
-
Minireactor (e.g., Buchiglasuster BMC 100): For small-scale thermolysis reactions.[2]
-
Argon Gas Supply: For creating an inert atmosphere.
Protocol 1: Crosslinking of HDPE via Solution Mixing and Thermolysis[2]
-
Preparation of the Polymer-Peroxide Mixture:
-
Weigh 1 g of HDPE and add it to a flask containing 6 mL of a dichloromethane/cyclohexane (9/1 v/v) solution with the desired amount of TBEC.
-
Mix the contents for 2.5 hours at room temperature to ensure homogeneous dispersion of the peroxide.
-
Remove the solvents under reduced pressure using a rotavapor until a constant mass is achieved.
-
-
Thermolysis and Crosslinking:
-
Place the resulting polymer/peroxide mixture into a minireactor.
-
Close the reactor and degas by purging with argon for 30 minutes.
-
Heat the reactor in an oil bath to 160°C and maintain this temperature for 2.5 hours without stirring to induce crosslinking.
-
After the reaction, cool the reactor to room temperature and carefully remove the crosslinked polyethylene sample.
-
Protocol 2: Crosslinking of Polyethylene via Melt Mixing
-
Premixing:
-
Dry the polyethylene powder or pellets in a vacuum oven to remove any moisture.
-
In a separate container, carefully weigh the desired amount of TBEC.
-
For better dispersion, the TBEC can be pre-blended with a small amount of the polyethylene powder.
-
-
Melt Compounding:
-
Set the temperature profile of the internal mixer or twin-screw extruder below the decomposition temperature of TBEC to prevent premature crosslinking during mixing. A typical temperature profile might range from 120°C to 140°C.
-
Feed the polyethylene into the mixer/extruder.
-
Once the polyethylene is molten and homogenized, add the TBEC (or the PE/TBEC pre-blend).
-
Mix for a sufficient time to ensure uniform distribution of the peroxide within the polymer melt.
-
-
Crosslinking (Curing):
-
Transfer the compounded material to a compression molding press preheated to a temperature above the decomposition temperature of TBEC (e.g., 170-190°C).
-
Apply pressure to the mold and hold for a specific curing time to allow for the crosslinking reaction to complete. The curing time will depend on the temperature and the peroxide concentration.
-
After the curing cycle, cool the mold under pressure to solidify the crosslinked polyethylene sheet.
-
Characterization of Crosslinked Polyethylene
Gel Content Determination (ASTM D2765)
The degree of crosslinking is quantified by measuring the gel content, which is the insoluble fraction of the polymer in a boiling solvent.
-
Weigh a sample of the crosslinked polyethylene (approximately 0.3 g) and record the initial weight (W_i).
-
Place the sample in a wire mesh cage.
-
Suspend the cage in a flask containing boiling xylene and a boiling chip.
-
Reflux for 12 hours to extract the soluble, uncrosslinked portion of the polymer.
-
Remove the cage and dry the insoluble gel fraction in a vacuum oven at 80°C until a constant weight is achieved.
-
Record the final weight of the dried gel (W_f).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_f / W_i) * 100
Mechanical Properties Testing
-
Tensile Testing (ASTM D638): Dumbbell-shaped specimens are cut from the crosslinked polyethylene sheets. The tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine at a specified crosshead speed.
Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): The melting temperature (Tm) and crystallinity of the crosslinked polyethylene can be determined using DSC. A small sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere.
Data Presentation
The following tables summarize the expected influence of TBEC concentration on the properties of crosslinked high-density polyethylene (HDPE). The gel content data is estimated from graphical representations in existing literature, while the mechanical and thermal property data are illustrative of the general trends observed with peroxide crosslinking of polyethylene and may not be specific to TBEC.
Table 1: Effect of TBEC Concentration on the Gel Content of HDPE
| TBEC Concentration (mmol/100g of PE) | Estimated Gel Content (%) |
| 0 | 0 |
| 5 | ~20 |
| 10 | ~45 |
| 15 | ~60 |
| 20 | ~70 |
| 25 | ~75 |
(Data estimated from the graphical representation in "Crosslinking of high-density polyethylene in the presence of organic peroxides," J Appl Polym Sci 93: 75–81, 2004)[2]
Table 2: Illustrative Mechanical Properties of Crosslinked Polyethylene
| Peroxide Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PE) | 25 - 35 | > 600 |
| 1.0 | 20 - 30 | 400 - 500 |
| 2.0 | 18 - 28 | 200 - 300 |
(Note: This data is illustrative for general peroxide crosslinking and not specific to TBEC. The actual values can vary depending on the type of polyethylene and processing conditions.)
Table 3: Illustrative Thermal Properties of Crosslinked Polyethylene
| Peroxide Concentration (wt%) | Melting Temperature (°C) | Crystallinity (%) |
| 0 (Neat PE) | 130 - 140 | 60 - 80 |
| 1.0 | 125 - 135 | 50 - 70 |
| 2.0 | 120 - 130 | 40 - 60 |
(Note: This data is illustrative for general peroxide crosslinking and not specific to TBEC. The actual values can vary depending on the type of polyethylene and processing conditions.)
Visualizations
Caption: Chemical Structure of TBEC.
Caption: Signaling Pathway of PE Crosslinking.
References
Application Notes: Modification of Thermoplastics using tert-Butylperoxy 2-ethylhexyl Carbonate (TBEC)
Introduction
tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), also known as Trigonox 117, is an organic peroxide widely utilized as a thermal initiator for the modification of thermoplastics. Its primary applications include the controlled degradation (vis-breaking) of polypropylene (B1209903) (PP) and the crosslinking of polyethylene (B3416737) (PE) and other copolymers. The decomposition of TBEC at typical processing temperatures generates free radicals, which then interact with the polymer backbone. The specific outcome of this interaction—chain scission or crosslinking—is highly dependent on the chemical structure of the polymer.
The controlled rheology of polypropylene, achieved through TBEC-induced chain scission, results in a narrower molecular weight distribution and increased melt flow rate (MFR). This modification enhances processability for applications like fiber spinning and injection molding. Conversely, in polyethylene, the radicals primarily lead to the formation of crosslinks between polymer chains, improving properties such as thermal resistance, mechanical strength, and chemical resistance.
Mechanism of Action
The modification process is initiated by the thermal decomposition of TBEC into highly reactive radicals. At elevated temperatures (typically 170-210°C), the peroxide bond cleaves, forming a tert-butoxy (B1229062) radical and a 2-ethylhexyl carbonate radical. These primary radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.
-
In Polypropylene (PP): The tertiary macro-radicals formed on the PP backbone are unstable and readily undergo β-scission. This process breaks the polymer chain, leading to a reduction in molecular weight and an increase in the melt flow rate.
-
In Polyethylene (PE): The secondary macro-radicals on the PE backbone are more stable and tend to combine with other polymer radicals, forming crosslinks between chains. This increases the material's molecular weight and creates a network structure.
Application 1: Controlled Rheology of Polypropylene (Vis-Breaking)
This protocol details the procedure for modifying polypropylene to increase its melt flow rate (MFR), making it suitable for applications requiring lower viscosity, such as injection molding and fiber production.
Experimental Protocol
-
Materials and Reagents:
-
Polypropylene (homopolymer, initial MFR: 2-4 g/10 min).
-
This compound (TBEC, e.g., Trigonox 117).
-
Antioxidant/stabilizer package (e.g., Irganox B225).
-
Nitrogen gas for inert purging.
-
-
Equipment:
-
Twin-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1.
-
Gravimetric feeders for polymer and peroxide.
-
Melt flow indexer (ASTM D1238).
-
Tensile testing machine (ASTM D638).
-
-
Procedure: Extrusion Process
-
Step 1: Preparation: Dry the polypropylene pellets at 80°C for 4 hours to remove any moisture.
-
Step 2: Blending: Prepare a masterbatch or pre-blend of TBEC with a small amount of PP powder. Alternatively, inject the liquid peroxide directly into the extruder melt zone. Ensure the stabilizer package is also consistently fed.
-
Step 3: Extruder Setup: Set the temperature profile of the extruder. A typical profile is:
-
Feed Zone: 170°C
-
Compression Zone: 185°C
-
Metering Zone: 200°C
-
Die: 210°C
-
-
Step 4: Extrusion: Set the screw speed to 150-250 RPM. Feed the polypropylene and the TBEC (at the desired concentration, see Table 1) into the extruder. Purge the feed hopper with nitrogen to minimize oxidative side reactions.
-
Step 5: Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Step 6: Post-Treatment: Dry the resulting pellets thoroughly before characterization.
-
-
Characterization:
-
Melt Flow Rate (MFR): Measure the MFR of the modified PP pellets according to ASTM D1238 at 230°C with a 2.16 kg load.
-
Mechanical Properties: Prepare test specimens by injection molding and conduct tensile tests according to ASTM D638 to determine tensile strength and elongation at break.
-
Data Presentation
| TBEC Concentration (ppm) | Processing Temp (°C) | Resulting MFR (g/10 min) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 210 | 3.5 | 35.2 | > 500 |
| 250 | 210 | 15.8 | 34.8 | 350 |
| 500 | 210 | 28.5 | 34.1 | 220 |
| 750 | 210 | 45.1 | 33.5 | 150 |
| 1000 | 210 | 62.7 | 32.9 | 90 |
Table 1: Effect of TBEC concentration on the properties of polypropylene.
Application 2: Crosslinking of Low-Density Polyethylene (LDPE)
This protocol outlines the use of TBEC to induce crosslinking in LDPE, enhancing its thermal stability and mechanical properties, which is beneficial for wire and cable insulation or hot-water pipe applications.
Experimental Protocol
-
Materials and Reagents:
-
Low-Density Polyethylene (LDPE, MFR: 2.0 g/10 min).
-
This compound (TBEC).
-
Antioxidant (e.g., Irganox 1010).
-
-
Equipment:
-
Two-roll mill or internal mixer (e.g., Brabender).
-
Compression molding press.
-
Soxhlet extraction apparatus.
-
Tensile testing machine.
-
Xylene (solvent for gel content analysis).
-
-
Procedure: Compounding and Curing
-
Step 1: Compounding: On a two-roll mill heated to 120°C (below the decomposition temperature of TBEC), blend the LDPE, antioxidant, and the desired amount of TBEC until a homogeneous mixture is achieved.
-
Step 2: Sheet Formation: Sheet out the compounded material from the mill.
-
Step 3: Curing (Crosslinking): Place the sheet in a compression molding press preheated to 180°C. Apply pressure (e.g., 10 MPa) for 10-15 minutes to allow for the decomposition of TBEC and subsequent crosslinking.
-
Step 4: Cooling: Cool the press under pressure to solidify the crosslinked LDPE sheet.
-
-
Characterization:
-
Gel Content: Measure the degree of crosslinking by determining the insoluble fraction in boiling xylene.
-
a. Weigh an initial sample of the crosslinked material (W_i).
-
b. Place the sample in a wire mesh cage and perform Soxhlet extraction with xylene for 24 hours.
-
c. Dry the remaining insoluble gel in a vacuum oven at 80°C until a constant weight (W_f) is achieved.
-
d. Calculate Gel Content (%) = (W_f / W_i) * 100.
-
-
Mechanical Properties: Cut dumbbell-shaped specimens from the cured sheet and perform tensile tests (ASTM D638).
-
Data Presentation
| TBEC Concentration (phr*) | Curing Temp (°C) | Curing Time (min) | Gel Content (%) | Tensile Strength (MPa) |
| 0 (Control) | 180 | 15 | 0 | 12.5 |
| 0.5 | 180 | 15 | 65 | 15.8 |
| 1.0 | 180 | 15 | 82 | 18.2 |
| 1.5 | 180 | 15 | 91 | 20.5 |
| 2.0 | 180 | 15 | 95 | 21.1 |
*phr: parts per hundred rubber/resin
Table 2: Effect of TBEC concentration on the properties of crosslinked LDPE.
Troubleshooting & Optimization
Technical Support Center: Controlling Polymerization Rates with tert-Butylperoxy 2-ethylhexyl carbonate (TBEC)
Welcome to the technical support center for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively controlling polymerization reactions using TBEC. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during polymerization with TBEC and provides actionable solutions.
Issue 1: Polymerization is too slow or fails to initiate.
-
Question: My polymerization reaction is proceeding very slowly, or has not initiated at all after adding TBEC. What are the possible causes and how can I fix this?
-
Answer: A slow or non-existent polymerization can be attributed to several factors. Systematically investigate the following possibilities:
-
Incorrect Temperature: TBEC has a specific activation temperature range. Ensure your reaction temperature is appropriate for the desired polymerization rate. The half-life of TBEC is highly temperature-dependent. For instance, the 10-hour half-life is at 98°C, the 1-hour half-life is at 117°C, and the 0.1-hour half-life is at 137°C[1]. Significantly lower temperatures will result in a very slow decomposition of the initiator and consequently a slow initiation of polymerization.
-
Insufficient Initiator Concentration: The concentration of TBEC is directly proportional to the rate of polymerization. If the concentration is too low, the number of primary radicals generated will be insufficient to initiate the polymerization at a reasonable rate. Consider incrementally increasing the initiator concentration.
-
Presence of Inhibitors: Monomers are often supplied with inhibitors (e.g., 4-tert-Butylcatechol (TBC)) to prevent premature polymerization during storage[2][3]. These inhibitors must be removed before polymerization. Failure to do so will lead to an induction period where the initiator radicals are consumed by the inhibitor, delaying or preventing polymerization. TBC is a highly effective inhibitor and must be removed, typically by washing the monomer with an alkaline solution or by column chromatography[2].
-
Impurities: Certain impurities can interfere with the polymerization process. For example, oxygen is a potent inhibitor of radical polymerization[4]. Ensure your reaction is properly deoxygenated, for example by purging with an inert gas like nitrogen or argon. Metal ions can also affect the decomposition rate of peroxides[4].
-
Issue 2: Polymerization is too fast or proceeds uncontrollably (runaway reaction).
-
Question: My polymerization is proceeding too quickly, leading to poor process control and potentially a runaway reaction. How can I slow it down?
-
Answer: A rapid or runaway polymerization is a serious safety concern and can negatively impact the properties of the final polymer. Here’s how to address it:
-
Excessive Temperature: High temperatures lead to a rapid decomposition of TBEC, generating a high concentration of radicals and an accelerated polymerization rate. This can lead to a dangerous exothermic reaction. Carefully monitor and control the reaction temperature. The Self-Accelerating Decomposition Temperature (SADT) of TBEC is 60°C, meaning that above this temperature, the rate of decomposition can become uncontrollable[5].
-
High Initiator Concentration: An excessively high concentration of TBEC will lead to a very fast reaction rate. Reduce the amount of initiator used.
-
Absence of Inhibitors (for monomer storage): While inhibitors need to be removed for polymerization, their complete absence in stored monomers could lead to premature and uncontrolled polymerization, especially if exposed to heat or light.
-
Contamination: Contamination with accelerators or certain metals can cause rapid, uncontrolled decomposition of TBEC. Ensure all glassware and reagents are clean.
-
Issue 3: The final polymer has an undesirable molecular weight or molecular weight distribution.
-
Question: The molecular weight of my polymer is too low/high, or the polydispersity index (PDI) is too broad. How can I control these properties?
-
Answer: The molecular weight and its distribution are critical polymer characteristics influenced by the polymerization conditions:
-
To Increase Molecular Weight:
-
Decrease Initiator Concentration: A lower initiator concentration leads to fewer growing polymer chains, resulting in a higher molecular weight for each chain.
-
Lower the Temperature: Lowering the reaction temperature will decrease the rate of initiation relative to the rate of propagation, favoring the formation of longer polymer chains.
-
-
To Decrease Molecular Weight:
-
Increase Initiator Concentration: A higher concentration of TBEC will generate more polymer chains, leading to a lower average molecular weight[6].
-
Increase the Temperature: Higher temperatures increase the rate of initiation, resulting in a larger number of shorter polymer chains.
-
Use a Chain Transfer Agent: Introducing a chain transfer agent can effectively lower the molecular weight.
-
-
To Narrow the Molecular Weight Distribution (Lower PDI):
-
Maintaining a constant temperature and ensuring uniform mixing throughout the reaction is crucial for a narrower PDI.
-
Techniques like controlled radical polymerization (e.g., Nitroxide-Mediated Polymerization) can be employed, where TBEC can be used as the initiator in conjunction with a controlling agent like TEMPO to achieve better control over the molecular weight distribution[7].
-
-
Issue 4: In suspension polymerization, the polymer beads are agglomerating.
-
Question: I am performing a suspension polymerization and the polymer beads are sticking together. How can I prevent this?
-
Answer: Agglomeration in suspension polymerization is a common issue that can be addressed by optimizing the following parameters:
-
Agitation Rate: The stirring speed is critical for maintaining a stable suspension of monomer droplets. Insufficient agitation can lead to droplet coalescence. The optimal stirring rate depends on the reactor geometry and the viscosity of the medium[8].
-
Suspending Agent (Stabilizer): The type and concentration of the suspending agent (e.g., polyvinyl alcohol) are crucial for preventing droplet agglomeration. The stabilizer adsorbs at the monomer-water interface, providing a protective barrier[9][10]. Ensure you are using an appropriate stabilizer at the correct concentration.
-
Phase Ratio: The ratio of the monomer phase to the aqueous phase can influence suspension stability.
-
Initiator Concentration: While the primary role of the initiator is to start polymerization, a very high concentration can lead to increased stickiness of the polymer particles at early stages of conversion.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for using TBEC?
A1: The optimal temperature for using TBEC depends on the specific application and desired reaction rate. For the polymerization of styrene (B11656), the typical temperature range is 100-130°C. For acrylates and methacrylates, a broader range of 100-170°C is often employed[11]. It is crucial to consider the half-life of TBEC at different temperatures to select the appropriate conditions for your experiment.
Q2: How does the concentration of TBEC affect the rate of polymerization?
A2: The rate of polymerization is generally proportional to the square root of the initiator concentration. Therefore, increasing the concentration of TBEC will increase the rate of polymerization by providing a higher concentration of free radicals to initiate polymer chains[12].
Q3: Can TBEC be used in combination with other initiators?
A3: Yes, TBEC can be used in combination with other initiators to control the polymerization rate and the final polymer properties. For instance, in the polymerization of styrene, it can be used with other peroxides to achieve a more consistent reaction rate throughout the process[9]. A mixed initiator system can be beneficial for controlling the molecular weight distribution.
Q4: What are the main decomposition products of TBEC?
A4: The main decomposition products of TBEC are tert-butanol, 2-ethylhexanol, and carbon dioxide[13]. These are formed upon the homolytic cleavage of the peroxide bond.
Q5: What are the critical safety precautions when working with TBEC?
A5: TBEC is an organic peroxide and must be handled with care. Key safety precautions include:
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. The recommended storage temperature is below 20°C[14]. It should be stored separately from reducing agents, acids, bases, and heavy metal compounds[15].
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][16]. Avoid contact with skin and eyes. Handle in a well-ventilated area or a fume hood[1].
-
Contamination: Avoid contamination with any foreign materials, especially accelerators, as this can lead to rapid and dangerous decomposition[15].
-
Runaway Reactions: Be aware of the potential for self-accelerating decomposition, especially at temperatures above the SADT of 60°C[14]. Have a plan in place to cool the reaction in case of an exotherm.
Data Presentation
Table 1: Half-Life of this compound (TBEC)
| Half-Life (t½) | Temperature (°C) |
| 10 hours | 98 |
| 1 hour | 117 |
| 0.1 hour (6 minutes) | 137 |
Data sourced from manufacturer datasheets. The half-life was measured in a chlorobenzene (B131634) solution.[1]
Experimental Protocols
Detailed Methodology for Suspension Polymerization of Styrene using TBEC
This protocol provides a general guideline for the suspension polymerization of styrene. Researchers should adapt this protocol based on their specific experimental goals and available equipment.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TBEC)
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Deionized water
-
Nitrogen or Argon gas for deoxygenation
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen/argon inlet.
Procedure:
-
Inhibitor Removal: Wash the styrene monomer with a 10% aqueous sodium hydroxide (B78521) solution three times to remove the inhibitor (e.g., TBC). Subsequently, wash with deionized water until the washings are neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and then filter.
-
Preparation of the Aqueous Phase: In the reaction vessel, dissolve the required amount of poly(vinyl alcohol) in deionized water with gentle heating and stirring to create a homogeneous solution.
-
Deoxygenation: Purge the aqueous phase with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.
-
Preparation of the Monomer Phase: In a separate flask, dissolve the desired amount of TBEC in the inhibitor-free styrene monomer.
-
Initiation of Polymerization:
-
While stirring the aqueous phase at a constant rate (e.g., 300-500 rpm) to create a vortex, add the monomer phase containing TBEC to the reaction vessel. This will form a suspension of monomer droplets in water.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 100-130°C).
-
-
Polymerization: Maintain the temperature and stirring rate for the desired reaction time. The polymerization progress can be monitored by taking samples and determining the conversion gravimetrically.
-
Work-up:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Filter the polymer beads and wash them thoroughly with deionized water to remove any remaining suspending agent.
-
Dry the polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Visualizations
Caption: Decomposition pathway of TBEC upon heating.
Caption: General workflow for suspension polymerization.
References
- 1. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 2. TERT BUTYL CATECHOL - Ataman Kimya [atamanchemicals.com]
- 3. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Luperox TBEC, tert-Butylperoxy 2- ethylhexyl carbonate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. fishersci.com [fishersci.com]
Preventing runaway reactions with tert-Butylperoxy 2-ethylhexyl carbonate
Technical Support Center: tert-Butylperoxy 2-ethylhexyl carbonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of this compound (TBEC), with a focus on preventing runaway reactions.
Troubleshooting Guide
Issue: Potential for Runaway Reaction
A runaway reaction is a thermally accelerating, exothermic reaction that can lead to a dangerous increase in temperature and pressure. With organic peroxides like this compound, this can result in fire or explosion.[1][2] The primary triggers for a runaway reaction are excessive heat, contamination, or improper storage.
Immediate Actions to Mitigate a Potential Runaway Reaction:
-
Temperature Alarm: If the temperature of the reaction mixture or storage container exceeds the predetermined safe upper limit, an alarm should sound.
-
Emergency Cooling: Immediately initiate emergency cooling procedures. This may involve activating a cooling jacket, adding a pre-chilled solvent (if compatible and safe to do so), or immersing the reaction vessel in an ice bath.
-
Inhibitor/Short-Stopper Addition: If the reaction is a polymerization, the addition of an inhibitor or short-stopper can rapidly quench the reaction. Ensure compatibility and have this readily available.
-
Ventilation: Ensure the area is well-ventilated to prevent the buildup of flammable or toxic decomposition products.[1]
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate all personnel from the immediate area and follow emergency protocols.
-
Contact Emergency Services: Alert emergency services and provide them with the Safety Data Sheet (SDS) for this compound.
Workflow for Preventing and Responding to a Runaway Reaction:
References
Side reactions and byproducts when using tert-Butylperoxy 2-ethylhexyl carbonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using tert-Butylperoxy 2-ethylhexyl carbonate (TBEC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving TBEC.
Question: My reaction is proceeding too quickly, or I am observing a sudden increase in temperature. What is happening and what should I do?
Answer:
You may be experiencing a self-accelerating decomposition of TBEC.[1] This is a dangerous situation that can lead to a runaway reaction and potentially an explosion.[1]
Potential Causes:
-
High Temperature: The reaction temperature may be exceeding the safe operating limits for TBEC. The self-accelerating decomposition temperature (SADT) of TBEC has been reported to be as low as 34.0 °C under certain conditions.[2][3]
-
Contamination: The presence of incompatible materials such as reducing agents, acids, bases, rust, or heavy metals can catalyze the decomposition of TBEC.[4]
-
High Concentration: Using TBEC at a high concentration can increase the risk of self-accelerating decomposition.[1]
Immediate Actions:
-
If it is safe to do so, immediately begin cooling the reaction vessel using an ice bath or other appropriate cooling method.
-
If the reaction is uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature and ensure it remains well below the SADT of TBEC.
-
Purity of Reagents and Solvents: Use high-purity reagents and solvents to avoid contaminants that can accelerate decomposition.
-
Material Compatibility: Ensure the reaction vessel and any other equipment in contact with TBEC are free from incompatible materials.
-
Concentration: Use the lowest effective concentration of TBEC for your application.
Question: The initiation efficiency of my polymerization is lower than expected. What are the possible reasons and how can I improve it?
Answer:
Low initiation efficiency can be caused by several factors related to the handling and use of TBEC.
Potential Causes:
-
Side Reactions: TBEC can participate in side reactions such as chain transfer, termination, or branching, which can reduce the number of radicals available to initiate polymerization.[1]
-
Impurities: The presence of impurities, such as metal ions or oxygen, can reduce the stability and activity of TBEC.[1]
-
Improper Storage: TBEC is thermally unstable and should be stored at refrigerated temperatures (below 4°C/39°F) to maintain its activity.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the reaction temperature and monomer concentration to minimize side reactions.
-
Purify Monomers and Solvents: Ensure that all monomers and solvents are free from inhibitors and impurities.
-
Degas Reaction Mixture: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) prior to adding TBEC.
-
Verify TBEC Activity: If you suspect the initiator has degraded, use a fresh batch of properly stored TBEC.
Question: I am observing unexpected byproducts in my final product. What could be the source of these impurities?
Answer:
The presence of unexpected byproducts is likely due to the decomposition of TBEC or side reactions.
Known Decomposition Byproducts:
-
The thermal decomposition of TBEC can generate various byproducts, including:
Potential Side Reactions:
-
In polymerization reactions, the radicals generated from TBEC can participate in chain transfer reactions with the solvent or polymer, leading to the formation of different polymer chains and byproducts.[1]
Solutions:
-
Reaction Condition Optimization: Modifying the reaction temperature or solvent may alter the decomposition pathway and reduce the formation of certain byproducts.
-
Purification: Post-reaction purification steps, such as chromatography or recrystallization, may be necessary to remove the byproducts from your desired product.
Frequently Asked Questions (FAQs)
What is the proper way to store this compound?
TBEC is thermally sensitive and must be stored in a cool, dry, and well-ventilated area.[7] It should be kept in its original, tightly closed container and refrigerated at temperatures below 4°C (39°F).[4] It is crucial to store it away from combustible materials, reducing agents, acids, bases, rust, and heavy metals.[4][7]
What are the primary hazards associated with TBEC?
TBEC is a strong oxidizer and an organic peroxide.[4] The main hazards include:
-
Fire and Explosion: Heating may cause a fire or explosion.[1][7] It can undergo self-accelerating decomposition.[1]
-
Health Hazards: It can be harmful if it comes into contact with the skin and causes skin irritation.[8] It may also cause eye, respiratory, and digestive tract irritation.[4]
What personal protective equipment (PPE) should be worn when handling TBEC?
When handling TBEC, it is essential to wear appropriate personal protective equipment, including:
-
Safety goggles or a face shield[4]
-
Chemical-resistant gloves[4]
-
A lab coat or chemical-resistant apron[4]
-
In case of inadequate ventilation, a respirator may be necessary.[4]
What should I do in case of a spill?
In the event of a TBEC spill:
-
Remove all sources of ignition.[7]
-
Ventilate the area.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels.
-
Place the absorbed material into a suitable container for disposal.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | As low as 34.0 °C | [2][3] |
| 10-hour half-life temperature (in 0.1 M benzene) | 100 °C | [9] |
| 1-hour half-life temperature (in 0.1 M benzene) | 122 °C | [9] |
| 1-minute half-life temperature (in 0.1 M benzene) | 175 °C | [9] |
| Molecular Weight | 246.34 g/mol | [10] |
| Density | 0.927 g/mL at 25 °C | [10][11] |
Experimental Protocols
Protocol: Free Radical Polymerization of Styrene (B11656) using TBEC
This protocol describes a general procedure for the free-radical polymerization of styrene initiated by TBEC.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TBEC)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser, magnetic stirrer, and temperature probe
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Inhibitor Removal: Remove the inhibitor from styrene by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Assemble the reaction flask with the condenser, magnetic stirrer, and temperature probe. The setup should be flame-dried or oven-dried to remove any moisture.
-
Purging with Inert Gas: Purge the reaction flask with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of toluene and purified styrene to the reaction flask.
-
Temperature Equilibration: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) while stirring.[12]
-
Initiator Addition: Once the temperature has stabilized, add the required amount of TBEC to the reaction mixture. The amount of TBEC will depend on the desired molecular weight of the polymer and the reaction kinetics. A typical usage level is 0.02 – 0.1% as supplied.[9]
-
Polymerization: Allow the polymerization to proceed for the desired amount of time. Monitor the reaction temperature closely to prevent any uncontrolled exotherm.
-
Termination: After the desired reaction time, cool the reaction mixture by immersing the flask in an ice bath.
-
Isolation of Polymer: Precipitate the polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE) as described in the FAQ section.
-
Be prepared for a potential exotherm by having an ice bath readily available.
-
Dispose of all chemical waste according to your institution's guidelines.
Visualizations
Caption: Thermal decomposition pathway of TBEC.
Caption: Troubleshooting workflow for TBEC experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 8. Luperox TBEC, tert-Butylperoxy 2- ethylhexyl carbonate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. united-initiators.com [united-initiators.com]
- 10. Luperox® TBEC, 叔丁基过氧化碳酸-2-乙基己酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 12. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
Improving initiator efficiency of tert-Butylperoxy 2-ethylhexyl carbonate in viscous media
Technical Support Center: tert-Butylperoxy 2-ethylhexyl carbonate (TBEC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound (TBEC) as a polymerization initiator, with a specific focus on improving its efficiency in viscous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBEC) and what are its primary applications?
A1: this compound (TBEC) is a liquid organic peroxide used as a radical source for initiating polymerization.[1] It is commonly employed in the polymerization of vinyl monomers like styrene (B11656), as well as for the crosslinking of elastomers and thermosets.[2][3] TBEC is compatible with various polymerization techniques, including bulk, solution, suspension, and emulsion polymerization.[3]
Q2: What are the key properties of TBEC I should be aware of?
A2: TBEC is a colorless, mobile liquid that is technically pure.[1] It is soluble in many organic solvents but insoluble in water.[3] Key thermal and physical properties are summarized in the table below.
Data Presentation: Properties of this compound (TBEC)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 34443-12-4 | [1] |
| Molar Mass | 246.4 g/mol | [1] |
| Appearance | Colorless, mobile liquid | [1] |
| Viscosity at 20°C | ~6 mPa·s | [1] |
| 10-hour Half-life Temperature | 98°C | [2] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60-70°C | [1][2] |
| Recommended Storage Temperature | max. 20°C | [1] |
| Decomposition Products | tert-butyl alcohol, carbon dioxide, 2-ethylhexanol |[4] |
Q3: What is "initiator efficiency" and what is a typical range for radical polymerizations?
A3: Initiator efficiency (ƒ) is defined as the fraction of radicals generated by the initiator that successfully start a polymer chain.[5][6] In typical radical polymerizations, the value for initiator efficiency ranges from 0.3 to 0.8.[7] An efficiency of less than 1.0 is common due to side reactions and the "cage effect".[7]
Q4: How does high viscosity of the reaction medium affect the efficiency of TBEC?
A4: High viscosity can significantly reduce initiator efficiency. The primary reason is the increased "cage effect," where the newly formed radicals from TBEC decomposition are trapped by the surrounding viscous medium.[7] This confinement increases the probability of the radicals recombining before they can diffuse apart and react with monomer molecules. Additionally, high viscosity can lead to diffusion limitations of all species, which can cause an auto-acceleration of the polymerization known as the Trommsdorff or gel effect.[8][9]
Mandatory Visualization: The Cage Effect in Viscous Media
Caption: The cage effect is more pronounced in viscous media, increasing radical recombination.
Troubleshooting Guide
Problem 1: My polymerization is not starting or is extremely slow, resulting in low monomer conversion.
-
Possible Cause 1: Incorrect Reaction Temperature.
-
Question: Have you verified that the reaction temperature is appropriate for TBEC's decomposition rate?
-
Answer: The rate of radical generation from TBEC is highly dependent on temperature.[7] For styrene polymerization, the typical temperature range is 100-130°C.[2] A temperature that is too low will result in an insufficient rate of initiator decomposition.[10] Conversely, a temperature that is too high can cause excessively rapid decomposition, leading to premature termination.[10]
-
Solution: Calibrate your heating system. Gradually increase the reaction temperature in small increments (e.g., 5°C) to find the optimal point for your specific system.
-
-
Possible Cause 2: Presence of Inhibitors.
-
Question: Have you removed the storage inhibitor from your monomer?
-
Answer: Monomers are often shipped with inhibitors to prevent spontaneous polymerization during storage. These inhibitors will scavenge the radicals produced by TBEC, preventing initiation.[10]
-
Solution: Pass the monomer through a column of activated alumina (B75360) to remove the inhibitor immediately before use.
-
-
Possible Cause 3: Presence of Oxygen.
-
Question: Is your reaction system properly deoxygenated?
-
Answer: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.
-
Solution: Deoxygenate your reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes prior to heating. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Problem 2: The polymerization starts, but I'm getting a low polymer yield and/or low molecular weight polymer.
-
Possible Cause 1: Suboptimal Initiator Concentration.
-
Question: Have you optimized the concentration of TBEC?
-
Answer: Initiator concentration directly affects the number of growing polymer chains. A concentration that is too low may not generate enough radicals to achieve high conversion. A concentration that is too high can lead to an excess of primary radicals, which increases the rate of termination reactions and results in shorter polymer chains.[9]
-
Solution: Perform a concentration study, varying the TBEC concentration (e.g., from 0.1 to 2.0 wt% relative to the monomer) to find the optimal level for your desired molecular weight and conversion.
-
-
Possible Cause 2: Chain Transfer Reactions.
-
Question: Are your monomer and solvent of high purity?
-
Answer: Impurities in the monomer or solvent can act as chain transfer agents.[10] This terminates a growing polymer chain and starts a new, shorter one, thereby lowering the average molecular weight.
-
Solution: Use high-purity, polymerization-grade monomers and solvents. If necessary, purify them by distillation or other appropriate methods before use.
-
Mandatory Visualization: Troubleshooting Workflow for Low Initiator Efficiency
Caption: A logical workflow for diagnosing and resolving issues with initiator efficiency.
Experimental Protocols
Protocol 1: Gravimetric Determination of Monomer Conversion
This protocol provides a method to determine the percent conversion of monomer to polymer, which is a key indicator of initiator efficiency.
-
Materials:
-
Monomer (inhibitor removed)
-
TBEC initiator
-
Solvent (if applicable)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil bath
-
Non-solvent for the polymer (e.g., methanol (B129727) for polystyrene)
-
Beakers, filter funnel, filter paper
-
Vacuum oven
-
-
Methodology:
-
Accurately weigh the reaction vessel (W_vessel).
-
Add a known mass of the monomer (W_monomer) and solvent to the reaction vessel.
-
Deoxygenate the mixture by bubbling with an inert gas for 30 minutes.
-
Add the desired mass of TBEC initiator (W_initiator) to the vessel. The total initial mass of the reactants is W_total = W_monomer + W_initiator.
-
Place the sealed vessel in the pre-heated oil bath set to the desired reaction temperature. Start the timer and magnetic stirring.
-
At predetermined time intervals, carefully take a small, accurately weighed sample (W_sample) from the reaction mixture.
-
Precipitate the polymer from the sample by adding it dropwise into a beaker containing a stirred excess of a non-solvent.
-
Collect the precipitated polymer by vacuum filtration using a pre-weighed filter paper (W_filter).
-
Wash the collected polymer with additional non-solvent to remove any unreacted monomer.
-
Dry the filter paper and polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Weigh the filter paper with the dry polymer (W_final).
-
Calculation:
-
Mass of dry polymer (W_polymer) = W_final - W_filter
-
Mass fraction of reactants in the initial sample = W_total / (W_total + W_solvent)
-
Mass of reactants in the collected sample = W_sample * (Mass fraction of reactants)
-
Percent Conversion (%) = (W_polymer / Mass of reactants in collected sample) * 100
-
-
Mandatory Visualization: Factors Influencing Initiator Efficiency
Caption: Key experimental parameters that control the efficiency of TBEC in polymerization.
References
- 1. united-initiators.com [united-initiators.com]
- 2. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
Troubleshooting inconsistent curing times with tert-Butylperoxy 2-ethylhexyl carbonate
Welcome to the technical support center for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to inconsistent curing times during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBEC) and what are its primary applications in research?
This compound, also known as TBEC, is an organic peroxide widely used as a radical initiator for the polymerization of various monomers and the curing (crosslinking) of thermoset resins. In a research and drug development context, it is utilized in the synthesis of polymers for drug delivery systems, scaffolds for tissue engineering, and in the preparation of various biocompatible materials. It is favored for its relatively low decomposition temperature, which allows for efficient initiation at moderate temperatures.[1]
Q2: What are the typical temperature ranges for using TBEC?
TBEC is effective over a range of temperatures. For the polymerization of monomers like styrene, the typical temperature range is 100-130°C.[2] For curing unsaturated polyester (B1180765) resins, the temperature range is generally between 120-170°C.[2]
Q3: How does temperature affect the curing time of TBEC?
Temperature is a critical factor in determining the curing time. As with most chemical reactions, higher temperatures increase the rate of decomposition of TBEC, leading to a faster generation of free radicals and thus, a shorter curing time. Conversely, lower temperatures will result in a slower reaction and longer curing times. It is important to maintain precise and stable temperature control during your experiments to ensure consistent results.
Q4: Can I use accelerators or inhibitors with TBEC?
Yes, both accelerators and inhibitors can be used to control the curing process.[1]
-
Accelerators: These are chemical compounds that speed up the decomposition of the peroxide at a given temperature, leading to a faster cure. The specific type and concentration of the accelerator will depend on the resin system and the desired curing profile.
-
Inhibitors: These are compounds that slow down the curing process by scavenging free radicals. They are often used to increase the pot life or storage stability of a resin mixture.
The choice and concentration of accelerators and inhibitors should be carefully evaluated for each specific application to achieve the desired curing characteristics.
Q5: What are some common causes of inconsistent curing times?
Inconsistent curing times can arise from several factors:
-
Temperature Fluctuations: Even minor variations in temperature can significantly impact the curing rate.
-
Incorrect Initiator Concentration: An incorrect amount of TBEC will lead to either too fast or too slow a reaction.
-
Presence of Impurities: Contaminants in the resin, monomer, or solvent can either accelerate or inhibit the curing process.[1]
-
Inconsistent Mixing: Poor dispersion of TBEC and other components in the reaction mixture can lead to localized differences in curing.
-
Variability in Raw Materials: Batch-to-batch variations in monomers, resins, or additives can affect the curing chemistry.
-
Improper Storage of TBEC: Exposure to heat or contaminants during storage can lead to premature decomposition and reduced activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter with TBEC curing.
| Problem | Potential Causes | Troubleshooting Steps |
| Curing is too slow or incomplete | 1. Insufficient Temperature: The reaction temperature is below the optimal range for TBEC decomposition. 2. Low Initiator Concentration: The amount of TBEC is too low to effectively initiate polymerization. 3. Presence of Inhibitors: Contaminants in the resin or monomer are inhibiting the reaction. 4. Degraded Initiator: The TBEC has lost its activity due to improper storage or age. | 1. Verify and Increase Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Gradually increase the temperature within the recommended range. 2. Increase Initiator Concentration: Incrementally increase the concentration of TBEC in your formulation. 3. Purify Raw Materials: Consider purifying your monomer or resin to remove potential inhibitors. 4. Use Fresh Initiator: Always use fresh TBEC from a properly stored container. |
| Curing is too fast | 1. Excessive Temperature: The reaction temperature is too high, causing rapid decomposition of TBEC. 2. High Initiator Concentration: An excess of TBEC is generating too many free radicals at once. 3. Presence of Accelerators: Unintended contaminants may be acting as accelerators. | 1. Reduce Temperature: Lower the reaction temperature to slow down the rate of peroxide decomposition. 2. Decrease Initiator Concentration: Reduce the amount of TBEC in your formulation. 3. Analyze for Contaminants: If unexpected acceleration occurs, analyze your raw materials for potential accelerating impurities. |
| Inconsistent curing within the same batch | 1. Poor Mixing: The initiator and other components are not uniformly dispersed throughout the mixture. 2. Temperature Gradients: The reaction vessel has hot and cold spots, leading to different curing rates in different areas. | 1. Improve Mixing Protocol: Ensure thorough and consistent mixing of all components before initiating the cure. 2. Ensure Uniform Heating: Use a well-controlled oven or heating mantle and consider stirring to ensure a uniform temperature throughout the reaction mixture. |
Data Presentation
Table 1: Half-Life of this compound
The half-life is the time it takes for half of the peroxide to decompose at a specific temperature. This data is crucial for determining the appropriate curing temperature for your application.
| Temperature | Half-Life |
| 81°C | 0.1 hours |
| 61°C | 1 hour |
| 43°C | 10 hours |
Data sourced from a material safety data sheet.
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of a Vinyl Monomer
This protocol provides a general guideline for using TBEC in a laboratory-scale bulk polymerization.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
This compound (TBEC)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and nitrogen inlet
-
Heating mantle with a temperature controller and magnetic stirrer
-
Inhibitor removal column (if necessary)
Procedure:
-
Monomer Preparation: If the monomer contains an inhibitor, pass it through an inhibitor removal column immediately before use.
-
Reaction Setup: Assemble the reaction vessel with a condenser and a nitrogen inlet. Place the vessel in the heating mantle on a magnetic stir plate.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Charging the Reactor: Under a positive nitrogen pressure, add the desired amount of monomer to the reaction vessel.
-
Initiator Addition: Accurately weigh the required amount of TBEC and dissolve it in a small amount of the monomer. Add this solution to the reaction vessel. A typical starting concentration for TBEC is in the range of 0.1 to 2.0 wt% based on the monomer.
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100-130°C for styrene).
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity. Depending on the desired conversion, the reaction time can vary from a few hours to several hours.
-
Termination: Once the desired level of polymerization is achieved, cool the reaction mixture to room temperature to stop the reaction.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) for polystyrene) and then dried in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for inconsistent curing times.
References
Technical Support Center: Optimization of Initiator Concentration for Desired Molecular Weight
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on controlling polymer molecular weight by optimizing initiator concentration. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between initiator concentration and polymer molecular weight?
In chain-growth polymerization, particularly free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1][2] A higher concentration of the initiator leads to a lower average molecular weight, while a lower initiator concentration results in a higher average molecular weight.[3][4] This principle is a cornerstone for controlling the final properties of a polymer.[5]
Q2: Why does increasing the initiator concentration decrease the molecular weight?
Increasing the initiator concentration leads to a higher rate of initiation, which means more free radicals are generated simultaneously.[6][7] These radicals initiate the growth of multiple polymer chains. With a finite amount of monomer available, having more growing chains means each individual chain will be shorter on average before the monomer is consumed or the chain terminates.[3][4] Conversely, a lower initiator concentration creates fewer growing chains, allowing each one to achieve a greater length, thus increasing the average molecular weight.[3]
Q3: How does initiator concentration affect the rate of polymerization?
The rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration.[5][6] Therefore, increasing the initiator concentration will increase the overall speed of the polymerization reaction.[7] However, this acceleration comes at the cost of reduced molecular weight.[8]
Q4: What other factors besides initiator concentration influence molecular weight?
While initiator concentration is a key factor, several other parameters can influence the final molecular weight:
-
Monomer Concentration: Higher monomer concentration can lead to higher molecular weight.
-
Temperature: Temperature affects the rates of initiation, propagation, and termination.[3] Higher temperatures typically increase the rate of initiation, which can lead to lower molecular weight.[3]
-
Solvent Choice: The solvent can influence reaction kinetics and the solubility of the growing polymer chains.[3]
-
Chain Transfer Agents: The presence of chain transfer agents, which can be the solvent, monomer, or an intentionally added compound, will lower the molecular weight.[9][10][11]
Q5: How do I choose an initial initiator concentration for my experiment?
Choosing a starting point depends on the specific monomer, desired molecular weight, and the type of initiator used. A good practice is to consult the literature for similar polymerization reactions. Generally, the initiator concentration is a small fraction of the monomer concentration (e.g., typically in the range of 0.1 to 2 mol% relative to the monomer). From this starting point, you can perform a series of optimization experiments by systematically varying the concentration.
Troubleshooting Guide
Q1: My polymer's molecular weight is too low. What should I do?
If the molecular weight is lower than desired, it indicates that too many polymer chains were initiated or that chains terminated prematurely.
-
Primary Solution: Decrease the initiator concentration. This is the most direct way to increase the molecular weight.[3]
-
Secondary Checks:
-
Verify Monomer Purity: Impurities in the monomer can act as chain transfer agents, limiting chain growth.[12]
-
Check Solvent: The solvent itself might be acting as a chain transfer agent.[10] Consider a different solvent if possible.
-
Review Reaction Temperature: Ensure the temperature is not excessively high, as this can increase the rate of initiation and side reactions.[3]
-
Q2: My polymer's molecular weight is too high. How can I adjust it?
A higher-than-expected molecular weight suggests that not enough chains were initiated relative to the amount of monomer.
-
Primary Solution: Increase the initiator concentration. This will generate more polymer chains, leading to a lower average molecular weight.[9]
-
Secondary Checks:
-
Initiator Efficiency: Ensure your initiator is active and dissolving properly in the reaction medium. Check its half-life at the reaction temperature to ensure it's decomposing effectively.
-
Reaction Time: If the monomer conversion is low, extending the reaction time might be necessary. However, if conversion is high and molecular weight is still too high, adjusting the initiator concentration is the correct approach.
-
Q3: The polydispersity index (PDI) of my polymer is too broad. Can initiator concentration help?
While initiator concentration is the primary tool for controlling average molecular weight, it has a lesser effect on the breadth of the molecular weight distribution (PDI or Đ). A very high initiator concentration can sometimes lead to a broader PDI due to variations in initiation rates and termination events. For precise control over both molecular weight and PDI, consider using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[3][10]
Q4: My polymerization is not starting or the conversion is very low. What are the possible causes related to the initiator?
If the reaction fails to proceed, the issue often lies with the initiation step.
-
Insufficient Initiator Concentration: The concentration may be too low to start the polymerization effectively.[13]
-
Incorrect Temperature: The reaction temperature may be too low for the thermal decomposition of the initiator. Check the initiator's half-life data and ensure the temperature is appropriate.[13]
-
Presence of Inhibitors: The monomer may contain inhibitors (added for storage stability) that are quenching the generated radicals. Ensure the inhibitor has been removed, typically by passing the monomer through a column of basic alumina.[13]
-
Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization. The reaction mixture must be thoroughly degassed before initiating the reaction.[14]
Data Presentation
The following tables provide examples of how initiator concentration affects the final molecular weight (Mw) and reaction kinetics.
Table 1: Effect of Initiator Concentration on Polyvinyl Pyrrolidone (PVP) Polymerization
| Initiator Concentration (%) | Weight Average Molecular Weight (Mw) | Change in Mw | Intrinsic Viscosity |
| 1.5 | 1,150,000 g/mol | - | 1.8 dL/g |
| 2.5 | 885,000 g/mol | -23% | 1.62 dL/g |
Data adapted from a study on PVP polymerization. An increase in initiator concentration from 1.5% to 2.5% resulted in a 23% decrease in the final molecular weight.[15]
Table 2: Effect of Benzoyl Peroxide (BPO) Initiator on Methacrylate (B99206) Bone Cement
| BPO Initiator (wt. %) | Compressive Strength (MPa) | Setting Time (min) |
| 0.5 | 85.3 | 28.30 |
| 0.7 | 90.1 | - |
| 2.75 | - | 9.26 |
Data adapted from a study on methacrylate bone cement. Increasing the BPO initiator concentration generally leads to a faster polymerization rate (shorter setting time) and can affect mechanical properties.[7] A higher initiator concentration results in a lower average molecular weight, which can influence the final compressive strength.[7][16]
Mandatory Visualizations
Caption: Relationship between initiator concentration and molecular weight.
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Troubleshooting decision tree for molecular weight control.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Initiator Concentration in Free-Radical Polymerization
Objective: To determine the optimal initiator concentration to achieve a target molecular weight for a given monomer. This protocol uses a common thermal initiator like Azobisisobutyronitrile (AIBN).
Materials:
-
Monomer (inhibitor removed)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon gas source
-
Oil bath with temperature control
-
Non-solvent for precipitation (e.g., methanol, hexane)
-
Vacuum oven
Methodology:
-
Preparation: Set up a series of reactions. In a typical reaction, add a fixed amount of monomer (e.g., 5.0 g) and solvent (e.g., 20 mL) to a Schlenk flask.
-
Initiator Addition: For each flask, add a different, precisely weighed amount of AIBN to achieve a range of monomer-to-initiator molar ratios (e.g., 200:1, 400:1, 600:1, 800:1, 1000:1).
-
Degassing: Seal the flasks and purge the reaction mixtures with an inert gas (e.g., nitrogen) for 30-60 minutes to remove dissolved oxygen.[13] This can be done by bubbling the gas through the solution.
-
Polymerization: Immerse the sealed flasks in a preheated oil bath set to a temperature appropriate for the initiator's half-life (e.g., 65-70 °C for AIBN).[13] Allow the polymerization to proceed for a set amount of time (e.g., 6-24 hours) with constant stirring.
-
Termination & Precipitation: Cool the reactions to room temperature. To isolate the polymer, slowly pour the viscous solution into a beaker containing a large excess of a stirred non-solvent. The polymer should precipitate as a solid.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.[13]
-
Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Analysis: Plot the resulting molecular weight as a function of the initiator concentration to determine the relationship and identify the concentration needed to achieve the target molecular weight.
Protocol 2: Polymer Characterization by Gel Permeation Chromatography (GPC)
Objective: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymer samples.
Materials & Equipment:
-
GPC system with a pump, injector, column set, and detectors (typically a refractive index (RI) detector).
-
GPC columns suitable for the polymer and solvent.
-
HPLC-grade solvent (mobile phase), filtered and degassed.
-
Polymer standards with known molecular weights for calibration (e.g., polystyrene, PMMA).
-
Syringe filters (e.g., 0.2-0.45 µm) to filter samples before injection.[17]
-
Dried polymer samples from Protocol 1.
Methodology:
-
Calibration: Prepare a series of solutions of the polymer standards at known concentrations. Inject each standard into the GPC system and record the retention time. Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
Sample Preparation: Prepare dilute solutions of the synthesized polymer samples in the mobile phase (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary. Filter each solution through a syringe filter to remove any particulate matter.[17]
-
Sample Analysis: Inject the filtered polymer solutions into the GPC system. The GPC columns separate the polymer chains based on their hydrodynamic volume (size in solution), with larger chains eluting first.
-
Data Processing: The detector measures the concentration of the polymer as it elutes from the columns. Using the calibration curve, the software calculates the molecular weight distribution, Mn, Mw, and PDI (PDI = Mw/Mn) for each sample.[18]
References
- 1. brainly.com [brainly.com]
- 2. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 3. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uvebtech.com [uvebtech.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fluenceanalytics.com [fluenceanalytics.com]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Residual Monomer with tert-Butylperoxy 2-ethylhexyl carbonate (TBPEHC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing residual monomer content in your polymerization experiments using tert-Butylperoxy 2-ethylhexyl carbonate (TBPEHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPEHC)?
A: this compound (TBPEHC), CAS #34443-12-4, is a thermally stable organic peroxide.[1] It is a liquid mono-perester of carbonic acid used as a radical initiator in the polymerization of monomers like styrene (B11656), acrylates, and methacrylates.[1][2] It is particularly noted for its ability to significantly reduce residual monomer content in the final polymer.[1][3]
Q2: What are the primary applications of TBPEHC?
A: TBPEHC is versatile and used in various applications, including:
-
Polymerization Initiator: For monomers such as styrene (in bulk or suspension), acrylates, and methacrylates, typically in a temperature range of 100–170°C.[1][2][4]
-
Curing Agent: For unsaturated polyester (B1180765) resins at high temperatures.[4][5]
-
Crosslinking Agent: For polymers like ethylene (B1197577) vinyl acetate (B1210297) (EVA).[4]
Q3: What makes TBPEHC effective at reducing residual monomer?
A: TBPEHC's effectiveness stems from its decomposition kinetics. It has a higher temperature requirement for efficient radical generation compared to many standard initiators. This property makes it an excellent "finishing" initiator. After the bulk of the polymerization is completed with a lower-temperature initiator, the temperature can be raised to activate TBPEHC, which then efficiently polymerizes the remaining trace monomers. Its half-life characteristics are ideal for this second, higher-temperature stage.
Q4: What are the typical decomposition products of TBPEHC?
A: The main decomposition products of TBPEHC are carbon dioxide, tert-butyl alcohol, and 2-ethylhexanol.[4] An advantage is that it does not produce aromatic decomposition products, which can be beneficial for certain applications.[1]
Data Presentation
Initiator Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 34443-12-4 |
| Molar Mass | 246.4 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Active Oxygen Content | ~6.43% w/w[1] |
| SADT (Self-Accelerating Decomposition Temperature) | ~60-70°C[3][4] |
Half-Life Data
The half-life of an initiator is the time it takes for half of the initiator to decompose at a given temperature. This is a critical parameter for selecting the appropriate reaction temperature and duration.
| Half-Life | Temperature (°C) |
| 10 hours | 98-100°C[1][4] |
| 1 hour | 117-122°C[1][4] |
| 0.1 hours (6 minutes) | 137°C[4] |
Illustrative Performance Data
The following tables provide representative data to illustrate how adjusting polymerization parameters can influence residual monomer content. These are generalized examples based on typical free-radical polymerization behavior.
Table 1: Effect of TBPEHC Concentration as a Finishing Initiator
| Experiment | Primary Initiator | Finishing Initiator (TBPEHC) | Final Reaction Temp. | Residual Styrene (ppm) |
| A (Control) | Benzoyl Peroxide (0.1%) | None | 90°C | ~1500 |
| B | Benzoyl Peroxide (0.1%) | TBPEHC (0.02%) | 120°C | ~400 |
| C | Benzoyl Peroxide (0.1%) | TBPEHC (0.05%) | 120°C | <200 |
| D | Benzoyl Peroxide (0.1%) | TBPEHC (0.1%) | 120°C | <100 |
Table 2: Effect of Final Polymerization Temperature with TBPEHC
| Experiment | Primary Initiator | Finishing Initiator | Final Reaction Temp. | Residual Acrylate (ppm) |
| E | AIBN (0.1%) | TBPEHC (0.05%) | 100°C | ~500 |
| F | AIBN (0.1%) | TBPEHC (0.05%) | 110°C | ~250 |
| G | AIBN (0.1%) | TBPEHC (0.05%) | 120°C | <150 |
| H | AIBN (0.1%) | TBPEHC (0.05%) | 130°C | <50 |
Troubleshooting Guide
Problem: High Residual Monomer Content After Polymerization
High levels of unreacted monomer can compromise the physical properties and safety of your polymer. Below is a systematic guide to troubleshoot this issue when using TBPEHC.
Potential Cause 1: Insufficient Polymerization Time
-
Question: Have I allowed enough time for the reaction to go to completion, especially after reaching the final, higher temperature?
-
Answer: The polymerization rate slows down as monomer concentration decreases. It is crucial to hold the reaction at the final temperature for a sufficient duration to allow the finishing initiator (TBPEHC) to act on the remaining monomer.
-
Recommended Action: Extend the polymerization time at the final reaction temperature. A common practice is to hold for at least 2-3 half-lives of the finishing initiator at that temperature. For TBPEHC at 120°C (1-hour half-life), consider holding for 2-3 hours.
Potential Cause 2: Suboptimal Polymerization Temperature
-
Question: Is my final reaction temperature high enough to efficiently activate TBPEHC?
-
Answer: TBPEHC has a 1-hour half-life around 120°C. If your final reaction temperature is too low (e.g., below 100°C), its decomposition will be too slow to effectively reduce residual monomer in a reasonable timeframe.[1][4]
-
Recommended Action: Increase the final polymerization temperature to a range where TBPEHC has a suitable half-life (e.g., 110-130°C). Ensure your reactor and other components can safely operate at this temperature.
Potential Cause 3: Insufficient Initiator Concentration
-
Question: Is the concentration of TBPEHC adequate to polymerize the remaining monomer?
-
Answer: An insufficient amount of the finishing initiator will not generate enough free radicals to achieve high conversion.
-
Recommended Action: Systematically increase the concentration of TBPEHC. Typical usage levels for finishing are between 0.02% and 0.1% based on monomer weight.[3] Refer to Table 1 for an illustrative example.
Potential Cause 4: Oxygen Inhibition
-
Question: Was the reaction vessel properly purged of oxygen?
-
Answer: Oxygen is a potent inhibitor of free-radical polymerization. If present, it will scavenge radicals, preventing them from initiating polymerization and leading to incomplete conversion.
-
Recommended Action: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating and maintain a slight positive pressure of the inert gas throughout the polymerization.
Potential Cause 5: Vitrification (Glass Effect)
-
Question: Is the polymerization medium turning glassy before reaching full conversion?
-
Answer: As polymerization proceeds, the viscosity of the medium increases. The polymer may vitrify (become glassy), trapping residual monomer by severely restricting the mobility of both monomer and growing polymer chains.
-
Recommended Action:
-
Increase the final reaction temperature to be well above the glass transition temperature (Tg) of the polymer.
-
If applicable to your process, consider conducting the polymerization in a solvent to delay the onset of vitrification.
-
Experimental Protocols
Protocol 1: Two-Stage Suspension Polymerization of Styrene to Minimize Residual Monomer
This protocol describes a typical lab-scale suspension polymerization of styrene using a primary initiator for the main reaction and TBPEHC as a high-temperature finishing initiator.
Materials:
-
Styrene monomer (inhibitor removed)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol, PVA)
-
Primary initiator (e.g., Benzoyl Peroxide, BPO)
-
Finishing initiator: this compound (TBPEHC)
-
Nitrogen gas for purging
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, dissolve the suspending agent (e.g., 0.1 wt% PVA) in deionized water.
-
Oxygen Purge: Heat the aqueous phase to ~80°C while purging with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Phase Preparation: In a separate beaker, dissolve the primary initiator (e.g., 0.1 wt% BPO based on styrene) in the styrene monomer.
-
Suspension Formation: While stirring the aqueous phase vigorously, add the monomer phase to form a fine suspension of monomer droplets.
-
Main Polymerization: Heat the suspension to 90°C to initiate polymerization with BPO. Maintain this temperature for 4-6 hours.
-
Finishing Stage Initiation: After the main polymerization, add TBPEHC (e.g., 0.05 wt% based on initial styrene) to the reaction mixture.
-
Temperature Ramp-Up: Increase the reaction temperature to 120-125°C.
-
Finishing Hold: Maintain this temperature for 2-3 hours to allow TBPEHC to decompose and polymerize the residual styrene.
-
Cooling and Recovery: Cool the reactor to room temperature while maintaining stirring. The resulting polymer beads can be collected by filtration, washed thoroughly with water and then methanol, and dried in an oven at 60-70°C.
Visualizations
Below are diagrams to visualize key concepts and workflows related to minimizing residual monomer content.
Caption: Troubleshooting workflow for addressing high residual monomer.
References
- 1. Removal of Residual Monomers from Polymer Suspensions [diva-portal.org]
- 2. nbinno.com [nbinno.com]
- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0521620A1 - Removal of residual monomers from polymers - Google Patents [patents.google.com]
Effect of impurities on the performance of tert-Butylperoxy 2-ethylhexyl carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) in experimental settings.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the use of TBEC as a polymerization initiator. Each issue is presented with potential causes related to impurities and recommended analytical procedures for verification.
| Observed Issue | Potential Cause Related to Impurities | Recommended Analytical Verification |
| 1. Accelerated or Uncontrolled Polymerization | Presence of metallic impurities (e.g., iron/rust, copper), strong acids, or bases. These substances can catalytically decompose TBEC, leading to a rapid and uncontrolled initiation. | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to detect and quantify trace metal contaminants. pH measurement of an aqueous extract of the TBEC sample to check for acidic or basic residues. |
| 2. Inconsistent Polymerization Kinetics (Batch-to-Batch Variation) | Variable levels of active TBEC and/or the presence of inhibiting or accelerating impurities. Unreacted tert-butyl hydroperoxide (a potential synthesis by-product) can act as a co-initiator, altering the expected kinetics. | High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of TBEC and identify and quantify impurities like tert-butyl hydroperoxide. Iodometric Titration to determine the total active oxygen content, which can indicate the overall purity of the peroxide. |
| 3. Lower than Expected Polymer Molecular Weight | Presence of chain transfer agents or impurities that lead to premature termination. Some decomposition by-products of TBEC or impurities from its synthesis can act as chain transfer agents. | Gas Chromatography-Mass Spectrometry (GC-MS) of the TBEC sample to identify volatile impurities that could act as chain transfer agents. Gel Permeation Chromatography (GPC) of the resulting polymer to analyze the molecular weight distribution and identify deviations from the expected profile. |
| 4. Formation of Undesirable Polymer Side-Products | Presence of reactive impurities that can be incorporated into the polymer chain or initiate side reactions. Unreacted starting materials from the TBEC synthesis, such as 2-ethylhexyl chloroformate, could potentially lead to the formation of unwanted polymer structures. | HPLC and GC-MS to identify and quantify unreacted starting materials and other synthesis by-products in the TBEC. |
| 5. Reduced Shelf-life or Premature Decomposition of TBEC | Contamination with metals, acids, bases, or reducing agents. Exposure to UV light or elevated temperatures can also accelerate decomposition. | Differential Scanning Calorimetry (DSC) to assess the thermal stability of the TBEC sample and compare it to a pure standard. A lower onset of decomposition indicates the presence of destabilizing impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (TBEC)?
A1: Common impurities in commercial TBEC can be categorized as follows:
-
Synthesis-related impurities: These include unreacted starting materials such as tert-butyl hydroperoxide and 2-ethylhexyl chloroformate, as well as by-products like di-tert-butyl peroxide.[1]
-
Contaminants: These can be introduced during manufacturing, storage, or handling and include trace metals (e.g., iron from storage containers), acids, bases, and reducing agents.[2]
-
Degradation products: Over time, especially with improper storage, TBEC can decompose to form compounds such as tert-butanol, 2-ethylhexanol, carbon dioxide, acetone, and methane.[1]
Q2: How do metallic impurities affect the performance of TBEC?
A2: Metallic impurities, particularly transition metals like iron and copper, can act as powerful catalysts for the decomposition of organic peroxides like TBEC.[3] This catalytic action significantly lowers the decomposition temperature and accelerates the rate of radical formation. In a polymerization reaction, this can lead to an uncontrolled and dangerously fast reaction rate, excessive heat generation, and the production of polymer with lower molecular weight and broader polydispersity.
Q3: Can residual tert-butyl hydroperoxide from the synthesis process impact my experiment?
A3: Yes. Tert-butyl hydroperoxide (TBHP) is also a radical initiator, but it has different decomposition kinetics compared to TBEC. The presence of residual TBHP as an impurity can lead to a multi-stage or broadened initiation profile, making the polymerization kinetics less predictable and potentially affecting the final polymer properties.[4]
Q4: What is the expected thermal stability of pure TBEC, and how can I check my sample?
A4: Pure this compound is a thermally unstable compound. Its stability is often characterized by its half-life at various temperatures. For example, the 10-hour half-life temperature is a common metric. The presence of impurities will lower the decomposition temperature. You can assess the thermal stability of your TBEC sample using Differential Scanning Calorimetry (DSC). A DSC thermogram will show an exothermic peak corresponding to the decomposition of the peroxide. A shift of this peak to a lower temperature compared to a reference standard indicates the presence of destabilizing impurities.
Q5: Are there any visual indicators of TBEC degradation or contamination?
A5: While a clear, colorless appearance is expected for pure TBEC, visual inspection alone is not sufficient to determine its purity. However, any discoloration (e.g., a yellowish tint), cloudiness, or the presence of particulate matter should be considered a sign of potential degradation or contamination. In such cases, the material should be handled with extreme caution and its purity verified by analytical methods before use.
Section 3: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and quantify potential non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is 80:20 (v/v) acetonitrile:water. The mobile phase should be filtered and degassed.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the TBEC sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a known volume (e.g., 20 µL) of the sample and a series of calibration standards of pure TBEC. The purity is determined by comparing the peak area of the TBEC in the sample to the calibration curve. Impurity peaks can be quantified using a similar approach if reference standards for the suspected impurities are available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Decomposition Products
Objective: To identify and quantify volatile impurities and decomposition products in TBEC.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the concentrated sample.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-400.
-
Sample Preparation:
-
Prepare a dilute solution of the TBEC sample (e.g., 1 mg/mL) in a high-purity solvent such as hexane (B92381) or dichloromethane.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be achieved by using internal or external standards.
Iodometric Titration for Active Oxygen Content
Objective: To determine the total active oxygen content in the TBEC sample as a measure of overall peroxide purity.
Methodology:
-
Reagents:
-
Saturated sodium iodide solution in isopropanol (B130326).
-
Glacial acetic acid.
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.1 N).
-
Starch indicator solution.
-
-
Procedure:
-
Accurately weigh a small amount of the TBEC sample (e.g., 0.1-0.2 g) into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 2:1 (v/v) mixture of glacial acetic acid and isopropanol to dissolve the sample.
-
Purge the flask with an inert gas (e.g., nitrogen) for a few minutes to remove oxygen.
-
Add 2 mL of the saturated sodium iodide solution, swirl, and let the flask stand in the dark for 10 minutes.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. A deep blue color should appear.
-
Continue the titration dropwise until the blue color completely disappears.
-
Perform a blank titration using the same procedure but without the TBEC sample.
-
-
Calculation: The active oxygen content is calculated based on the volume of sodium thiosulfate solution consumed.[6]
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To assess the thermal stability of TBEC and detect the presence of destabilizing impurities.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pans: Use hermetically sealed aluminum pans to contain any volatile decomposition products.
-
Sample Preparation: Place a small, accurately weighed sample (1-3 mg) into a DSC pan and seal it.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature beyond its decomposition point (e.g., 250°C).
-
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Analysis: Analyze the resulting thermogram for the onset temperature of the exothermic decomposition peak and the total heat of decomposition (ΔH). Compare these values to a pure TBEC reference standard. A lower onset temperature or a change in the shape of the exotherm can indicate the presence of impurities.[2]
Section 4: Visualizations
Caption: Relationship between impurity types and their effects on TBEC performance.
References
Analytical methods for determining the purity of tert-Butylperoxy 2-ethylhexyl carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the purity of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBEC)?
A1: this compound, with the CAS number 34443-12-4, is an organic peroxide used primarily as a polymerization initiator.[1][2][3] It is a colorless, mobile liquid that is thermally stable and used in the polymerization of monomers such as styrene (B11656) and in the curing of unsaturated polyesters.[2]
Q2: What are the main analytical methods to determine the purity of TBEC?
A2: The primary methods for determining the purity of TBEC are High-Performance Liquid Chromatography (HPLC) and iodometric titration to determine the peroxide value. Gas Chromatography (GC) may also be employed, particularly for the analysis of volatile impurities and decomposition products.
Q3: What are the common impurities in this compound?
A3: Common impurities can originate from the synthesis process or degradation of the product.
-
Synthesis-related impurities: These can include unreacted starting materials such as tert-butyl hydroperoxide and di-tert-butyl peroxide.[4]
-
Degradation products: TBEC can be sensitive to heat, contamination, and incompatible materials, leading to decomposition.[5] Hazardous decomposition products include tert-butyl alcohol, carbon dioxide, 2-ethylhexanol, acetone, and methane.[6]
Q4: Why is determining the peroxide value important for TBEC?
A4: The peroxide value is a measure of the active oxygen content in the organic peroxide.[6] For TBEC, this value is a direct indicator of its purity and reactivity as a polymerization initiator. A lower than expected peroxide value may indicate decomposition or the presence of impurities.
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the direct determination of TBEC purity and the quantification of non-volatile impurities. A reverse-phase method is typically employed.[7][8]
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 or Newcrom R1 reverse-phase column can be used.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is a common mobile phase.[7] Phosphoric acid or formic acid can be added to improve peak shape. For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often used for peroxides which lack a strong chromophore.
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample (e.g., 10 µL).
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by the area percent method or by using a certified reference standard.
-
Caption: Workflow for HPLC purity analysis of TBEC.
Iodometric Titration for Peroxide Value
This method determines the total peroxide content by reacting the sample with potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[9][10]
-
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v) or isooctane/acetic acid.
-
Saturated potassium iodide (KI) solution, freshly prepared.
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the TBEC sample into a 250 mL Erlenmeyer flask with a stopper.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add about 2 mL of starch indicator solution, which will produce a blue color.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions, omitting the sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Caption: Step-by-step workflow for iodometric titration.
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value | Reference |
| HPLC | Purity (Assay) | ≥ 95% | [3] |
| Iodometric Titration | Peroxide Value | Correlates to purity | General Method |
| HPLC-UV | Limit of Detection (LOD) | Not specified for TBEC | General HPLC Info |
| HPLC-UV | Limit of Quantitation (LOQ) | Not specified for TBEC | General HPLC Info |
Note: Specific LOD and LOQ values are method-dependent and require validation for the specific instrumentation and conditions used.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites on the column packing.- Sample solvent incompatible with mobile phase.- Column overload. | - Add an acidic modifier (e.g., phosphoric or formic acid) to the mobile phase.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Impurities in the mobile phase or from the injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and sample loop thoroughly between injections. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Fluctuations in column temperature. | - Degas the mobile phase thoroughly.- Purge the pump.- Use a column oven to maintain a constant temperature.[11][12] |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuation in flow rate.- Column degradation. | - Prepare mobile phase accurately and consistently.- Check the pump for leaks and ensure it is delivering a constant flow.- Replace the column if it has deteriorated.[11][12] |
Iodometric Titration Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fading or Indistinct Endpoint | - Starch indicator added too early.- Slow reaction. | - Add the starch indicator only when the solution is pale yellow.- Ensure proper mixing and allow sufficient reaction time after adding KI. |
| Inconsistent Results | - Instability of the sodium thiosulfate solution.- Oxidation of KI by air.- Sample inhomogeneity. | - Standardize the titrant frequently.- Prepare KI solution fresh daily and minimize exposure to light and air.- Ensure the sample is fully dissolved before adding KI. |
| High Blank Value | - Impurities in the solvents or reagents.- Oxidation of KI by dissolved oxygen in the solvent. | - Use high-purity reagents.- De-aerate the solvent mixture by sparging with nitrogen before use. |
| Results Higher/Lower than Expected | - Interference from other oxidizing or reducing substances in the sample.[6][13]- Incorrect reaction time. | - Analyze potential interfering substances and consider a sample cleanup step if necessary.- Strictly adhere to the 1-minute reaction time after adding KI. |
References
- 1. O,O-tert-Butyl O-(2-ethylhexyl) peroxycarbonate | C13H26O4 | CID 61931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. united-initiators.com [united-initiators.com]
- 3. Luperox TBEC, this compound 95 34443-12-4 [sigmaaldrich.com]
- 4. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scribd.com [scribd.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. labcompare.com [labcompare.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
tert-Butylperoxy 2-ethylhexyl carbonate vs. dibenzoyl peroxide in styrene polymerization
A Comparative Guide: tert-Butylperoxy 2-ethylhexyl carbonate vs. Dibenzoyl Peroxide in Styrene (B11656) Polymerization
For researchers, scientists, and professionals in polymer chemistry and materials science, the selection of an appropriate initiator is a critical step in controlling the kinetics of free-radical polymerization and determining the final properties of the resulting polymer. This guide provides an objective comparison of two commonly used organic peroxide initiators, this compound (TBEC) and Dibenzoyl Peroxide (BPO), in the context of styrene polymerization. The information presented is supported by experimental data to facilitate an informed decision-making process.
Executive Summary
Both this compound (TBEC) and dibenzoyl peroxide (BPO) are effective radical initiators for the polymerization of styrene. The primary differences between them lie in their thermal decomposition kinetics, which in turn affect the polymerization rate, reaction temperature, and potentially the properties of the final polystyrene. TBEC generally exhibits a faster decomposition rate at a given temperature compared to BPO, leading to higher polymerization rates. This can be advantageous in processes where shorter reaction times are desired. The choice between TBEC and BPO will ultimately depend on the specific requirements of the polymerization process, including the desired reaction temperature, target molecular weight, and polydispersity of the polystyrene.
Initiator Properties and Decomposition Kinetics
A fundamental aspect of an initiator's performance is its thermal decomposition rate, often characterized by its half-life at various temperatures. This data is crucial for selecting an appropriate reaction temperature to achieve a desired initiation rate.
| Property | This compound (TBEC) | Dibenzoyl Peroxide (BPO) |
| Chemical Structure | ||
| Molecular Weight | 246.3 g/mol | 242.2 g/mol |
| Initiator Type | Peroxycarbonate | Diacyl Peroxide |
| 10-Hour Half-Life Temp. | 98°C | 73°C (in benzene) |
| 1-Hour Half-Life Temp. | 117°C | 92°C (in benzene) |
| Decomposition Products | tert-Butoxy radicals, 2-ethylhexyloxycarbonyl radicals, CO2, tert-butanol, 2-ethylhexanol | Phenyl radicals, Benzoyloxy radicals[1] |
Note: Half-life temperatures can vary slightly depending on the solvent.
Performance in Styrene Polymerization: Experimental Data
While direct comparative data in conventional free-radical polymerization of styrene is limited in publicly available literature, a study by Nogueira et al. on the nitroxide-mediated radical copolymerization (NMRP) of styrene and divinylbenzene (B73037) provides valuable insights into the relative performance of TBEC and BPO. In this controlled polymerization system, TBEC demonstrated a significantly faster polymerization rate.[2]
| Performance Metric | This compound (TBEC) | Dibenzoyl Peroxide (BPO) |
| Time to Reach 40% Conversion (h) | ~2.5 | ~6.5 |
| Resulting Polymer Properties (Qualitative) | Similar molecular weights and polydispersity to BPO | Controlled molecular weight and polydispersity |
Experimental Conditions: Nitroxide-mediated radical copolymerization of styrene and 1 wt% divinylbenzene, Initiator concentration = 0.036 mol/L, [TEMPO]/[Initiator] = 1.4, Temperature = 125°C. Data adapted from Nogueira et al., Chemical Engineering Transactions, 2009.[2]
This data suggests that TBEC is a more active initiator than BPO at 125°C, leading to a substantial reduction in polymerization time while maintaining control over the polymer's molecular characteristics in an NMRP system.[2] It is reasonable to extrapolate that a similar trend of higher activity for TBEC would be observed in conventional free-radical polymerization.
Experimental Protocols
Below are generalized experimental protocols for the bulk polymerization of styrene using either TBEC or BPO as the initiator.
Materials
-
Styrene monomer
-
This compound (TBEC) or Dibenzoyl Peroxide (BPO)
-
Toluene (or other suitable solvent, for solution polymerization)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or other means for establishing an inert atmosphere
Procedure: Bulk Polymerization of Styrene
-
Monomer Preparation: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it should be removed prior to polymerization by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate). The purified monomer can then be distilled under reduced pressure.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
Charging the Reactor: Charge the flask with the desired amount of purified styrene monomer.
-
Initiator Addition: Add the calculated amount of either TBEC or BPO to the styrene monomer. The typical concentration of the initiator ranges from 0.1 to 1.0 mol% relative to the monomer.
-
Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature with constant stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. Samples can be withdrawn at different time intervals to determine the monomer conversion gravimetrically or by techniques like gas chromatography (GC).
-
Isolation of Polystyrene: After the desired reaction time or conversion is reached, cool the flask to room temperature. The viscous polymer solution is then slowly poured into a beaker containing an excess of methanol with vigorous stirring to precipitate the polystyrene.
-
Purification and Drying: The precipitated polystyrene is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization
-
Monomer Conversion: Determined gravimetrically from the weight of the dried polymer and the initial weight of the monomer.
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polystyrene can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.
Visualizing the Process and Comparison
General Mechanism of Free-Radical Polymerization
The following diagram illustrates the fundamental stages of free-radical polymerization of styrene initiated by a generic peroxide initiator (ROOR).
Caption: Free-radical polymerization of styrene proceeds via initiation, propagation, and termination steps.
Logical Comparison of TBEC and BPO Performance
This diagram highlights the key differences in performance between TBEC and BPO in styrene polymerization.
Caption: Key performance differences between TBEC and BPO as initiators for styrene polymerization.
Conclusion
Both this compound and dibenzoyl peroxide are viable initiators for the free-radical polymerization of styrene. The choice between them should be guided by the specific process requirements.
-
TBEC is preferable for processes where a higher polymerization rate at higher temperatures is desired, which can lead to shorter cycle times and potentially lower residual monomer content.
-
BPO is a well-established and widely used initiator that is effective at lower temperatures . Its decomposition kinetics are well-documented, making it a reliable choice for standard polymerization processes.
For applications requiring precise control over the polymer architecture, such as in the synthesis of block copolymers or polymers with narrow molecular weight distributions, more advanced techniques like controlled radical polymerization (e.g., ATRP, RAFT, or NMRP) should be considered, where the choice of initiator plays a crucial role in conjunction with the control agent.
References
A Comparative Guide to the Efficacy of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Initiator Performance in Styrene (B11656), Acrylate (B77674), and Vinyl Acetate (B1210297) Polymerization
The selection of an appropriate initiator is a critical determinant in directing the kinetics of free-radical polymerization and defining the final characteristics of the resulting polymer. This guide offers a detailed comparative analysis of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), a versatile organic peroxide initiator, against other commonly used initiators in various monomer systems. This objective comparison, supported by available experimental data, is intended to assist researchers in making well-informed decisions for their specific polymerization applications.
Executive Summary
This compound (TBEC) is a thermally stable, liquid organic peroxide that serves as an efficient radical source for the polymerization of a range of monomers, including styrene, acrylates, and vinyl acetate. Its chemical structure, featuring a tert-butyl peroxy group and a 2-ethylhexyl carbonate moiety, imparts a unique combination of reactivity and solubility. A key advantage of TBEC is its relatively low decomposition temperature, allowing for polymerization at moderate temperatures. Notably, in certain systems like the nitroxide-mediated radical polymerization (NMRP) of styrene, TBEC has been shown to significantly increase the polymerization rate compared to conventional initiators like benzoyl peroxide (BPO), while maintaining the controlled characteristics of the polymerization. Furthermore, its decomposition products are non-aromatic, making it a suitable choice for applications with stringent purity requirements, such as in food-contact materials.
This guide will delve into the performance of TBEC in styrene, acrylate, and vinyl acetate monomer systems, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Initiator Properties and Performance Data
A side-by-side comparison of the key properties of TBEC and its impact on polymerization is presented below.
Thermal Decomposition and Half-Life Data
The efficacy of a radical initiator is fundamentally linked to its thermal decomposition kinetics, often characterized by its half-life (t½) at various temperatures. This parameter is crucial for selecting an initiator that will provide a suitable radical flux at the desired polymerization temperature.
| Initiator | 10-Hour Half-Life Temp. (°C) | 1-Hour Half-Life Temp. (°C) | 0.1-Hour Half-Life Temp. (°C) |
| This compound (TBEC) | 98 | 117 | 137 |
| Benzoyl Peroxide (BPO) | 73 (in benzene) | 92 (in benzene) | - |
| tert-Butyl Peroxybenzoate (TBPB) | 104 | 124 | - |
| Lauroyl Peroxide (LP) | 62 | 80 | - |
Efficacy in Styrene Polymerization
TBEC is widely utilized in the polymerization of styrene, both in bulk and suspension processes. It is particularly noted for its ability to enhance reaction rates and reduce residual monomer content.
Comparative Performance Data: TBEC vs. Benzoyl Peroxide (BPO) in Styrene Polymerization
While comprehensive quantitative data for conventional free-radical polymerization is limited in the direct search results, studies on nitroxide-mediated radical polymerization (NMRP) of styrene offer valuable insights into the comparative performance of TBEC.
| Parameter | Initiator System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Polymerization Rate | Styrene/DVB/TEMPO/TBEC | 125 | 4 | ~60 | ~20,000 | ~1.5 | |
| Polymerization Rate | Styrene/DVB/TEMPO/BPO | 125 | 8 | ~50 | ~18,000 | ~1.6 |
Note: This data is from a nitroxide-mediated radical copolymerization of styrene and divinylbenzene (B73037) (DVB) using 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) as a controller. The data illustrates the potential for TBEC to achieve higher conversion in a shorter time frame compared to BPO under these controlled polymerization conditions.
In suspension polymerization of styrene, TBEC is often used as a secondary initiator in conjunction with a primary initiator like benzoyl peroxide. Its role is to efficiently polymerize the remaining styrene monomer at the later stages of the reaction, thereby reducing the residual monomer level in the final polystyrene beads.
Experimental Protocol: Suspension Polymerization of Styrene
This protocol outlines a general procedure for the suspension polymerization of styrene using a dual initiator system of benzoyl peroxide (primary) and TBEC (secondary).
Materials:
-
Styrene monomer (inhibitor removed)
-
Deionized water
-
Poly(vinyl alcohol) (suspending agent)
-
Benzoyl peroxide (BPO)
-
This compound (TBEC)
-
Nitrogen gas
Procedure:
-
Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water with gentle heating and stirring to create a protective colloid solution. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Organic Phase Preparation: In a separate vessel, dissolve benzoyl peroxide in the styrene monomer.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a stable suspension of monomer droplets. The droplet size can be controlled by adjusting the stirring speed and the concentration of the suspending agent.
-
Primary Polymerization: Heat the reactor to the desired polymerization temperature (typically 80-90°C) to initiate polymerization with BPO. Maintain this temperature for several hours.
-
Secondary Initiation: After a significant portion of the monomer has been converted (e.g., >80%), inject a solution of TBEC in a small amount of styrene into the reactor.
-
Final Polymerization: Increase the temperature to the optimal range for TBEC decomposition (typically 100-120°C) and hold for an additional 1-2 hours to reduce the residual monomer content.
-
Work-up: Cool the reactor, filter the polystyrene beads, wash thoroughly with water, and dry.
Logical Workflow for Initiator Selection in Styrene Polymerization
Caption: Initiator selection flowchart for styrene polymerization.
Efficacy in Acrylate Polymerization
TBEC is an effective initiator for the solution, bulk, and suspension polymerization of various acrylate monomers, such as methyl methacrylate (B99206) (MMA) and butyl acrylate (BA). It is suitable for processes requiring polymerization temperatures in the range of 100-170°C.
Comparative Performance Data
Experimental Protocol: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol provides a general procedure for the solution polymerization of MMA using TBEC as the initiator.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Toluene (solvent)
-
This compound (TBEC)
-
Nitrogen gas
Procedure:
-
Reactor Setup: Charge a reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet with toluene.
-
Inerting: Purge the solvent with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer and Initiator Addition: Add the MMA monomer to the reactor. In a separate, sealed vessel, prepare a solution of TBEC in a small amount of toluene.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 110°C). Once the temperature has stabilized, add the TBEC solution to the reactor.
-
Polymerization: Maintain the reaction at a constant temperature and monitor the conversion over time by taking samples for analysis (e.g., gravimetry or spectroscopy).
-
Termination and Precipitation: After the desired conversion is reached, cool the reactor to room temperature. Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as methanol, while stirring.
-
Purification and Drying: Filter the precipitated poly(methyl methacrylate), wash with fresh non-solvent, and dry under vacuum to a constant weight.
Signaling Pathway for Free Radical Polymerization
A Comparative Guide to Kinetic Models for tert-Butylperoxy 2-ethylhexyl Carbonate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to describe the thermal decomposition of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), a widely used initiator in polymerization processes. The information presented is supported by experimental data from various studies to aid in the selection of appropriate models for safety analysis and process optimization.
Executive Summary
This compound (TBEC) is an organic peroxide known for its utility as a polymerization initiator. However, its thermal instability necessitates a thorough understanding of its decomposition kinetics for safe handling, storage, and application. Various kinetic models have been employed to characterize the decomposition of TBEC, ranging from simple empirical models to more complex isoconversional methods. This guide summarizes and compares these models, presenting the associated kinetic parameters and the experimental methodologies used for their validation.
Decomposition Kinetics of TBEC: A Comparative Analysis
The thermal decomposition of TBEC involves the cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radicals. This process is exothermic and can lead to thermal runaway if not properly controlled. Several kinetic models have been used to describe the rate of this decomposition.
Kinetic Model Parameters
The following table summarizes the kinetic parameters for the decomposition of neat TBEC under different experimental conditions as reported in the literature.
| Experimental Method | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |
| Differential Scanning Calorimetry (DSC) - Isothermal | nth order rate equation | Not explicitly stated | Not explicitly stated | n/a | [1] |
| Differential Scanning Calorimetry (DSC) - Non-isothermal | Flynn-Wall-Ozawa | 91.47 - 177.35 | Not specified | Not applicable | [2] |
| Differential Scanning Calorimetry (DSC) - Non-isothermal | ASTM E698-16 | Not explicitly stated | Not explicitly stated | Not applicable | [3] |
| Adiabatic Calorimetry (Phi-tec II) | Not specified | 156.16 | Not specified | Not applicable | [2] |
Note: The Flynn-Wall-Ozawa method provides the activation energy as a function of the conversion, which can be more representative for complex reactions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the kinetic data. The following sections describe the key techniques used in the cited studies.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Isothermal DSC: The sample is held at a constant temperature, and the heat flow is measured as a function of time. This allows for the determination of the reaction rate at a specific temperature.
-
Non-isothermal DSC: The sample is heated at a constant rate, and the heat flow is measured as a function of temperature. This method is used to determine kinetic parameters over a range of temperatures. The Flynn-Wall-Ozawa and ASTM E698 methods are isoconversional methods applied to non-isothermal DSC data to determine the activation energy without assuming a specific reaction model.[3]
Adiabatic Calorimetry
Adiabatic calorimetry, such as that performed with a Phi-tec II instrument, is used to study thermal runaway reactions under conditions where no heat is exchanged with the surroundings. This technique provides data on the temperature and pressure rise during decomposition, which is essential for assessing thermal hazards.[2] The time to maximum rate under adiabatic conditions (TMRad) and the self-accelerating decomposition temperature (SADT) are critical safety parameters obtained from these experiments.[2]
Comparison with Alternative Initiators
The choice of an initiator is critical for controlling polymerization kinetics and the properties of the resulting polymer. The following table compares the decomposition kinetics of TBEC with other commonly used organic peroxide initiators.
| Initiator | Chemical Name | Decomposition Temperature (10-hr half-life) | Activation Energy (Ea) (kJ/mol) | Key Features |
| TBEC | This compound | 98 °C[4] | 91.47 - 177.35[2] | Excellent intermediate initiator for molding and pultrusion applications.[5] |
| TBPB | tert-Butyl peroxybenzoate | Not specified | 70.50 - 131.91[6] | Strong free-radical source used as a polymerization initiator, catalyst, and cross-linking agent.[6] |
| DBPH | 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | Not specified | 118.0 - 149.0[2] | Used in polymerization processes.[2] |
| TBPO | tert-Butyl peroxy-2-ethylhexanoate | Not specified | Not specified | Widely used as an initiator for (co)polymerization of various monomers.[7] |
Visualizing the Decomposition and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed decomposition pathway of TBEC and a general experimental workflow for kinetic model validation.
Caption: Proposed decomposition pathway of this compound.
Caption: General workflow for the validation of kinetic models for thermal decomposition.
Conclusion
The validation of kinetic models for the decomposition of this compound is essential for ensuring the safety and efficiency of its industrial applications. This guide has provided a comparative overview of different kinetic models and the experimental data supporting them. The choice of an appropriate model depends on the specific application and the desired level of accuracy. Isoconversional methods, such as the Flynn-Wall-Ozawa approach, offer a more detailed understanding of the decomposition process by accounting for the variation of activation energy with conversion. For process safety assessments, data from adiabatic calorimetry is indispensable. Further research focusing on a direct comparison of multiple kinetic models using a single, comprehensive dataset would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 5. compositesone.com [compositesone.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Polymer Properties Initiated by Different Peroxides
For researchers and professionals in polymer science and drug development, the choice of a polymerization initiator is a critical decision that profoundly influences the final properties of the polymer. Organic peroxides are a widely used class of initiators in free-radical polymerization, valued for their ability to controllably generate the free radicals necessary to begin the polymerization chain reaction.[1][2][3] The selection of a specific peroxide is dictated by the desired reaction temperature, the monomer being used, and the target characteristics of the resulting polymer, such as molecular weight, mechanical strength, and thermal stability.[1]
This guide provides a comparative analysis of polymers initiated by three common organic peroxides: Benzoyl Peroxide (BPO), Dicumyl Peroxide (DCP), and tert-Butyl Hydroperoxide (TBHP). It includes supporting experimental data, detailed methodologies for key characterization techniques, and visual diagrams to illustrate reaction mechanisms and workflows.
The Mechanism of Peroxide-Initiated Polymerization
Free-radical polymerization proceeds through three fundamental steps: initiation, propagation, and termination.[3] The process begins when the peroxide initiator undergoes homolytic cleavage (typically induced by heat) to form two free radicals.[1][2] This initiation step is the foundation of the entire polymerization process. The generated radical then reacts with a monomer unit, creating a new, larger radical. This new radical proceeds to react with successive monomer units in the propagation phase, rapidly extending the polymer chain. The reaction concludes in the termination step, where two growing radical chains combine or disproportionate, ending the polymerization process.[3][4]
Caption: General mechanism of free-radical polymerization.
Comparative Data on Peroxide Initiators
The primary distinguishing characteristic among peroxide initiators is their decomposition rate at various temperatures, which is typically expressed as a half-life.[1] The temperature at which the half-life is one hour is a common metric for selecting an appropriate initiator for a given polymerization process. This choice directly impacts polymer properties, including molecular weight, polydispersity, and thermal and mechanical characteristics.
Table 1: General Properties of Selected Peroxide Initiators
| Peroxide Initiator | Abbreviation | 1-Hour Half-Life Temperature (°C) | Primary Applications/Polymers |
| Benzoyl Peroxide | BPO | 92 | Polystyrene, Poly(methyl methacrylate), Polyvinyl chloride |
| Dicumyl Peroxide | DCP | 135 | Polyethylene (B3416737) (crosslinking), Polypropylene (B1209903) (controlled rheology) |
| tert-Butyl Hydroperoxide | TBHP | 172 | Polystyrene, Polyacrylates (emulsion/solution polymerization)[5][6] |
Table 2: Comparative Effects on Polymer Properties
| Property | Benzoyl Peroxide (BPO) | Dicumyl Peroxide (DCP) | tert-Butyl Hydroperoxide (TBHP) |
| Molecular Weight (Mw) | Tends to produce lower to moderate Mw polymers due to lower initiation temperature. | Often used at higher temperatures, leading to crosslinking in PE, which significantly increases effective Mw, but can cause degradation (chain scission) in PP, reducing Mw.[7][8][9] | Used in a broad temperature range; can yield high Mw polymers, especially in emulsion systems.[10] |
| Polydispersity Index (PDI) | Generally results in a broader PDI. | In PE, crosslinking broadens the PDI.[7][9] In PP, degradation narrows the PDI by preferentially breaking longer chains. | Can achieve a narrower PDI in controlled polymerization systems like emulsion polymerization. |
| Mechanical Strength | Provides good overall mechanical properties for general-purpose plastics. | Significantly enhances impact strength and stiffness in crosslinked polyethylene (HDPE).[9][11] In polypropylene, degradation can reduce mechanical strength. | Can contribute to high tensile strength in resulting polymers. |
| Thermal Stability (TGA) | Polymers exhibit moderate thermal stability. | Crosslinked polyethylene shows enhanced thermal stability. The degradation of polypropylene can lower its thermal stability. | Polymers initiated with TBHP generally show good thermal stability. |
| Branching/Crosslinking | Less prone to inducing significant branching. | Highly effective for crosslinking polyethylene.[9][12] In polypropylene, it promotes β-scission, leading to chain degradation rather than branching.[13][14] | Can be used in processes that may lead to branching depending on reaction conditions. |
Experimental Protocols
To ensure objective comparison, standardized experimental procedures and characterization techniques are essential. The following outlines a general workflow for polymer synthesis and analysis.
Caption: Standard experimental workflow for polymer synthesis and characterization.
Key Experimental Methodologies
-
Free-Radical Polymerization (Bulk Method)
-
Materials: Monomer (e.g., Styrene), Initiator (e.g., Benzoyl Peroxide, 0.1 mol%), Nitrogen gas.
-
Procedure:
-
The monomer is purified to remove inhibitors.
-
A reaction vessel is charged with the monomer.
-
The vessel is sealed and purged with nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.[15]
-
The vessel is heated to the desired reaction temperature (e.g., 90°C for BPO).
-
The peroxide initiator is added to the reaction.
-
The reaction is allowed to proceed for a set time (e.g., 4-8 hours) with constant stirring.
-
The reaction is terminated by rapid cooling.
-
The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered, washed, and dried in a vacuum oven until a constant weight is achieved.
-
-
-
Polymer Characterization Techniques
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining molecular weight (Mw, Mn) and polydispersity index (PDI).[16][17][18] The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster than smaller ones.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[19][20] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[20]
-
Thermogravimetric Analysis (TGA): TGA assesses the thermal stability of a polymer by monitoring its mass as a function of temperature in a controlled atmosphere.[18] This provides information on decomposition temperatures.
-
Mechanical Testing: Standardized tests (e.g., ASTM D638 for tensile properties) are performed on molded polymer samples to determine tensile strength, elongation at break, and Young's modulus.
-
Conclusion
The choice of peroxide initiator has a significant and predictable impact on the final properties of a polymer. Benzoyl Peroxide is a versatile initiator for a range of vinyl polymers at moderate temperatures. Dicumyl Peroxide is particularly effective for high-temperature applications, such as the crosslinking of polyethylene, but its tendency to cause degradation in polypropylene must be carefully managed. tert-Butyl Hydroperoxide, with its higher decomposition temperature, is suitable for high-temperature polymerizations and specific processes like emulsion polymerization. By understanding the distinct characteristics of each peroxide and employing rigorous experimental and characterization protocols, researchers can effectively tailor polymer properties to meet the demands of advanced applications in industry and medicine.
References
- 1. pergan.com [pergan.com]
- 2. Polymerization Reactions [chemed.chem.purdue.edu]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. adakem.com [adakem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of PP and Peroxide on the Properties and Morphology of HDPE and HDPE/PP Blends | Scilit [scilit.com]
- 10. US5274029A - Styrene polymerization process - Google Patents [patents.google.com]
- 11. A versatile modification strategy to enhance polyethylene properties through solution-state peroxide modifications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01399E [pubs.rsc.org]
- 12. Benzoyl peroxide as a crosslinking agent for polyethylene | Semantic Scholar [semanticscholar.org]
- 13. unisciencepub.com [unisciencepub.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Polymer characterization - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. measurlabs.com [measurlabs.com]
Performance of tert-Butylperoxy 2-ethylhexyl carbonate versus azo initiators
An Objective Comparison of tert-Butylperoxy 2-ethylhexyl carbonate and Azo Initiators in Polymerization
For researchers and professionals in polymer science and drug development, the selection of a radical initiator is a critical decision that profoundly influences reaction kinetics, polymer properties, and process safety. This guide provides an objective comparison between this compound (TBEC), a peroxide-based initiator, and common azo initiators, such as Azobisisobutyronitrile (AIBN) and 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65). The comparison is supported by experimental data to facilitate an informed choice for specific polymerization applications.
Performance at a Glance: A Tabular Comparison
The performance of a thermal initiator is primarily dictated by its decomposition kinetics, which determine the optimal temperature range for its application. The 10-hour half-life temperature—the temperature at which 50% of the initiator decomposes over ten hours—is a crucial metric for controlling the rate of polymerization.[1]
| Parameter | This compound (TBEC) | AIBN (Azobisisobutyronitrile) | V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) |
| Initiator Class | Organic Peroxide (Peroxycarbonate) | Azo Compound | Azo Compound |
| 10-hour Half-Life Temp. (°C) | 98°C[2][3] | 65°C[1][4][5] | 51°C[1][4][6][7] |
| 1-hour Half-Life Temp. (°C) | 117°C[3] | ~82-85°C[8][9][10] | 70°C (49 min half-life)[7] |
| SADT (°C) | 60°C[2][3] | Not explicitly found | 30°C[6] |
| Primary Radical Type | Oxygen-centered (Alkoxyl and Acylxyl) | Carbon-centered[4][11][12] | Carbon-centered[4][11][12] |
| Primary Decomposition Products | CO₂, tert-Butanol, 2-Ethylhexanol[3][13] | Nitrogen gas, 2-cyano-2-propyl radicals[9] | Nitrogen gas, carbon radicals[4] |
| Susceptibility to Induced Decomposition | Yes[12][14] | No[12][14][] | No[12][14][] |
| Solvent Effects on Decomposition Rate | Significant[12][14] | Minimal[11][12][14] | Minimal[11][12][14] |
SADT (Self-Accelerating Decomposition Temperature) is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition, a critical safety parameter.
Decomposition Mechanisms and Their Implications
The fundamental difference between peroxide and azo initiators lies in their decomposition pathways. This directly impacts the types of radicals generated and the potential for side reactions.
Azo Initiators: These compounds decompose by breaking C-N bonds, releasing a molecule of highly stable nitrogen gas and forming two carbon-centered radicals.[4][14] This "clean" decomposition is a key advantage, as the carbon-centered radicals are less prone to side reactions like hydrogen abstraction from the solvent or polymer backbone, typically resulting in more linear polymers.[12]
Peroxide Initiators (TBEC): Peroxides decompose at the weak oxygen-oxygen bond to form oxygen-centered radicals.[14][] These radicals are generally more reactive than the carbon-centered radicals from azo initiators.[14] They can participate in secondary reactions, including hydrogen abstraction, which can lead to chain branching and the formation of more complex polymer architectures.[14] Furthermore, peroxide decomposition can be influenced by the solvent and is susceptible to induced decomposition, where a radical attacks an intact peroxide molecule, complicating the reaction kinetics.[12][14]
Visualization of Decomposition Pathways
Caption: Azo initiators yield nitrogen gas and two carbon-centered radicals.
Caption: TBEC decomposes into multiple, highly reactive oxygen-centered radicals.
Selection Criteria and Applications
-
Temperature: The primary selection criterion is the desired polymerization temperature.
-
V-65 is suitable for low-temperature processes (approx. 45-65°C).[4]
-
AIBN is the industry benchmark for mid-range temperatures (approx. 60-80°C).[10][16]
-
TBEC is designed for higher temperature applications, such as the polymerization of styrene (B11656) or acrylates at temperatures ranging from 100-170°C.[2][3] Using TBEC can help increase the reaction rate and reduce residual monomer levels in the final stages of polymerization.[2][3]
-
-
Polymer Structure: For applications requiring highly linear polymers with minimal branching, azo initiators are generally preferred due to their cleaner decomposition and lower reactivity of the resulting carbon-centered radicals.[12]
-
Safety and Handling: Peroxides like TBEC can be more hazardous than azo initiators. The SADT for TBEC is 60°C, while for V-65 it is significantly lower at 30°C, highlighting the need for strict temperature-controlled storage and handling for both.[2][3][6] Azo initiators are not susceptible to induced decomposition, which makes them safer in that regard as there is less risk of a runaway reaction from this mechanism.[12]
Experimental Protocols
Reproducible data is essential for a valid comparison. Below are generalized protocols for evaluating initiator performance.
Protocol 1: Comparative Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol outlines a typical solution polymerization to compare the effect of different initiators on conversion rate and polymer properties.
-
Monomer Preparation: Purify methyl methacrylate (MMA) by passing it through a column of basic alumina (B75360) to remove inhibitors.[17]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of solvent (e.g., toluene) and the purified MMA monomer. A typical monomer concentration is 50% by volume.
-
Inerting the System: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[1]
-
Initiator Addition: Prepare a stock solution of the initiator (TBEC, AIBN, or V-65) in the reaction solvent. Add the calculated amount of the initiator solution to the reaction mixture via syringe. The initiator concentration typically ranges from 0.02-0.1% by weight of the monomer.[18]
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 65°C for AIBN, 98°C for TBEC). Maintain a constant temperature and stirring speed under a nitrogen atmosphere.
-
Sampling and Analysis: Periodically take samples from the reaction mixture to monitor monomer conversion using techniques like gas chromatography (GC) or gravimetry.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Characterization: Filter, wash, and dry the resulting polymer. Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Determination of Initiator Half-Life via UV-Vis Spectrophotometry
This method is suitable for azo initiators which have a distinct UV absorbance that changes upon decomposition.[5]
-
Solution Preparation: Prepare a dilute solution of the azo initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) with a known concentration. The concentration should yield an initial absorbance in the optimal range of the spectrophotometer (0.8 - 1.2).[5]
-
Determine λmax: Scan the UV-Vis spectrum of the solution to find the wavelength of maximum absorbance (λmax), which for AIBN is typically around 345-365 nm.[5]
-
Kinetic Run:
-
Set the spectrophotometer to λmax.
-
Use a temperature-controlled cuvette holder preheated to the desired experimental temperature (e.g., 70°C).
-
Place the cuvette with the initiator solution into the holder and immediately begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The thermal decomposition of azo initiators follows first-order kinetics.[5][11]
-
Plot the natural logarithm of absorbance (ln(At)) versus time (t). This should yield a straight line.
-
The slope of the line is the negative of the rate constant (-kd).[5]
-
The half-life (t½) is calculated using the formula: t½ = ln(2) / kd.
-
Experimental Workflow Visualization
Caption: Standard workflow for evaluating and comparing initiator performance.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]
- 3. yunno.net [yunno.net]
- 4. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. 4419-11-8・V-65, Azo Initiator・LB-V65-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 16. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 17. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
A Comparative Guide to Molecular Weight Distribution Control Using tert-Butylperoxy 2-ethylhexyl Carbonate
For researchers and professionals in polymer science and drug development, precise control over polymer molecular weight and its distribution is paramount. These characteristics fundamentally dictate the material's final properties, including its mechanical strength, solubility, and degradation kinetics. This guide provides a detailed comparison of tert-Butylperoxy 2-ethylhexyl carbonate (TBPEHC), a versatile organic peroxide initiator, with other common initiators, focusing on their respective impacts on molecular weight distribution.
Understanding the Initiator's Role
In free-radical polymerization, the initiator's primary role is to thermally decompose and generate free radicals, which then propagate the polymerization of monomers.[1] The choice of initiator and its concentration are critical levers for controlling the resulting polymer's molecular weight. A higher concentration of the initiator generally leads to a lower average molecular weight, as more polymer chains are initiated simultaneously.[1][2] TBPEHC is valued for its application in the polymerization of monomers like styrene (B11656), acrylates, and methacrylates, typically within a temperature range of 100°C to 130°C.[2][3]
Mechanism of Action: Thermal Decomposition of TBPEHC
The initiation process begins with the thermal cleavage of the weakest bond in the TBPEHC molecule—the peroxide bond (O-O). This homolytic scission yields two distinct radical species: a tert-butoxy (B1229062) radical and a 2-ethylhexyloxycarbonyl radical. These primary radicals then initiate the polymer chain growth. The major non-polymeric decomposition byproducts include carbon dioxide, tert-butanol, and 2-ethylhexanol.[1]
Performance Comparison of Polymerization Initiators
Direct, quantitative comparisons of initiators under identical experimental conditions are sparse in publicly available literature. However, by compiling data from various studies and product specifications, a comparative overview can be constructed. It is crucial to note that reaction conditions such as temperature, solvent, and monomer concentration significantly influence the final molecular weight distribution.
A qualitative study on the living radical polymerization of styrene ranked several peroxide initiators based on a combination of initiator efficiency, reaction rate, and the resulting polymer's polydispersity. The ranking was determined to be: Benzoyl peroxide (BPO) > tert-butyl peroxybenzoate (TBPB) ~ tert-Butyl peroxide > dicumyl peroxide > tert-butylperoxy 2-ethylhexylcarbonate (TBPEHC) .[4] This suggests that while TBPEHC is an effective initiator, alternatives like BPO may offer better control over polydispersity under certain advanced polymerization conditions.[4]
Data Presentation
The following tables summarize typical performance characteristics and experimental data for TBPEHC and a common alternative, Benzoyl Peroxide (BPO).
Table 1: Initiator Performance Characteristics
| Initiator | Common Abbreviation | 10-Hour Half-Life Temp. | Typical Polymerization Temperature Range | Key Features |
|---|---|---|---|---|
| This compound | TBPEHC | 98°C[1][3] | 100 - 130°C[2][3][5] | Efficient for reducing residual monomer in suspension polymerization.[3][5] |
| Benzoyl Peroxide | BPO | 73°C | 60 - 90°C | Widely used, versatile initiator for various monomers.[6][7] |
| Azobisisobutyronitrile | AIBN | 65°C | 50 - 70°C | Produces non-oxidizing radicals, useful for specific applications. |
Table 2: Experimental Data for Styrene Polymerization with Benzoyl Peroxide (BPO)
This table presents data from a study on the polymerization of styrene at 60°C, demonstrating the inverse relationship between initiator concentration and the resulting molecular weight of polystyrene.
| BPO Concentration (mol/L) | Rate of Polymerization (-Δ[M]/Δt) | Molecular Weight ( g/mol ) |
| 0.0001265 | 0.0181 | 800,774 |
| 0.0002525 | 0.0248 | 714,737 |
| 0.0005000 | 0.0328 | 641,264 |
| 0.0010100 | 0.0466 | 485,738 |
| 0.0200000 | 0.2030 | 121,750 |
| 0.0800000 | 0.4040 | 53,052 |
| Data adapted from Mayo et al., 1951. Note: Polydispersity data was not provided in the source.[8] |
Experimental Protocols
To ensure accurate and reproducible analysis of molecular weight distribution, standardized experimental protocols are essential.
General Workflow for Polymer Synthesis and Analysis
The following diagram outlines the typical workflow for synthesizing a polymer via free-radical polymerization and subsequently analyzing its molecular weight distribution using Gel Permeation Chromatography (GPC).
Detailed Protocol: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring a polymer's molecular weight distribution.
-
Instrumentation: An Agilent 390-LC MDS or similar GPC system equipped with a differential refractive index (DRI) detector, viscometer, and light scattering detectors.
-
Columns: Two PLgel 5 µm mixed-C columns (300 x 7.5 mm) preceded by a PLgel 5 µm guard column.
-
Mobile Phase: Tetrahydrofuran (THF) is a common eluent, often with additives like 2% triethylamine (B128534) (TEA) and 0.01% butylated hydroxytoluene (BHT) to prevent aggregation and degradation.
-
Calibration: The system must be calibrated using narrow molecular weight standards, typically polystyrene standards, with molecular weights ranging from approximately 500 to over 1,500,000 g/mol . A calibration curve (log MW vs. retention time) is generated using a 3rd order polynomial fit.
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the dry polymer sample.
-
Dissolve the sample in a known volume of the mobile phase (e.g., THF) to create a solution with a concentration of about 1-2 mg/mL. Ensure the polymer is fully dissolved.
-
Filter the sample solution through a 0.22 µm membrane filter (e.g., GVHP) to remove any particulate matter before injection.
-
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50-100 µL.
-
-
Data Acquisition and Analysis: The elution profile is recorded by the detector. The software uses the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.
Conclusion
This compound is a competent initiator for free-radical polymerization, particularly useful in processes where high conversion and low residual monomer are desired. While qualitative assessments suggest that initiators like Benzoyl Peroxide may offer superior control over polydispersity in controlled radical polymerization systems, TBPEHC remains a valuable tool for conventional polymerization within its optimal temperature range. The selection of an initiator is a multifactorial decision that must account for the specific monomer, desired reaction temperature, target molecular weight, and the economic and safety considerations of the process. For precise control and optimization, researchers should always perform kinetic studies and thorough molecular weight analysis for their specific polymerization system.
References
- 1. This compound | 34443-12-4 | Benchchem [benchchem.com]
- 2. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 3. yunno.net [yunno.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. askfilo.com [askfilo.com]
A Comparative Guide to the Crosslinking Efficiency of Tert-Butylperoxy 2-Ethylhexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crosslinking performance of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) against other commonly used organic peroxides in various polymers. The information presented is supported by experimental data from scientific literature to assist researchers and professionals in selecting the optimal crosslinking agent for their specific applications.
Executive Summary
This compound is a versatile organic peroxide used for the crosslinking of a variety of polymers, including polyethylene (B3416737) (PE), ethylene-vinyl acetate (B1210297) (EVA), and ethylene-propylene-diene monomer (EPDM) rubber.[1][2] Its performance, particularly in terms of crosslinking efficiency and required curing conditions, varies depending on the polymer system. This guide benchmarks TBEC against other standard peroxides like dicumyl peroxide (DCP) and benzoyl peroxide (BPO), providing a quantitative comparison of their crosslinking densities.
Comparative Analysis of Crosslinking Density
The effectiveness of a crosslinking agent is primarily determined by the resulting crosslink density, which dictates the final mechanical and thermal properties of the polymer. The following tables summarize the comparative performance of TBEC and other peroxides in different polymer matrices.
Table 1: Comparison of Peroxide Crosslinking Efficiency in High-Density Polyethylene (HDPE)
| Peroxide Initiator | Peroxide Concentration (% w/w) for 50% Crosslinking | Relative Efficiency Ranking |
| Dicumyl Peroxide (DCP) | ~1.2 | 1 (Highest) |
| O,O-t-butyl O-2-ethylhexylperoxycarbonate * | ~2.0 | 2 |
| t-butyl peroxybenzoate | ~2.2 | 3 |
| t-butyl 2-ethylperoxyhexanoate | ~2.8 | 4 |
Note: O,O-t-butyl O-2-ethylhexylperoxycarbonate is a close structural analog of this compound (TBEC) and its performance is expected to be very similar.
Data is estimated from graphical representations in scientific literature.[3][4]
In high-density polyethylene, dicumyl peroxide demonstrates the highest efficiency, requiring the lowest concentration to achieve a 50% crosslinking extent.[3][4] TBEC's analogue is also highly effective, outperforming t-butyl peroxybenzoate and t-butyl 2-ethylperoxyhexanoate.[3]
Table 2: Comparison of Curing Characteristics in Ethylene-Vinyl Acetate (EVA)
| Peroxide Initiator | Cure Time (t90) at 150°C (min) | Maximum Torque (dN.m) - Indicator of Crosslink Density |
| This compound (TBEC) | ~7.2 | ~5.5 |
| Dialkyl Peroxide (e.g., Dicumyl Peroxide) | >15 | Not specified |
| Peroxyketal Peroxide | ~3.1 | ~5.8 |
Data is sourced from studies on the curing behavior of EVA.[5][6][7]
In EVA, TBEC offers a significantly faster cure time at 150°C compared to dialkyl peroxides like DCP.[6][7] While peroxyketal peroxides are even faster, TBEC provides a good balance of processing speed and achieved crosslink density, as indicated by the maximum torque values.[5]
Table 3: Comparison of Crosslink Density in Ethylene-Propylene-Diene Monomer (EPDM) Rubber
| Peroxide Initiator | Peroxide Concentration (phr) | Crosslink Density (mol/cm³) x 10⁻⁵ |
| Dicumyl Peroxide (DCP) | 4 | ~12 |
| Dicumyl Peroxide (DCP) | 8 | ~20 |
| Di(tert-butylperoxyisopropyl)benzene | 4 | ~15 |
| Di(tert-butylperoxyisopropyl)benzene | 8 | ~25 |
| This compound (TBEC) | Not specified | Data not available in a comparable format |
Data for DCP and Di(tert-butylperoxyisopropyl)benzene is sourced from scientific literature.[1][8] Direct comparable data for TBEC in EPDM in terms of mol/cm³ was not available in the reviewed literature.
For EPDM, peroxides like Di(tert-butylperoxyisopropyl)benzene have been shown to yield a higher crosslink density compared to DCP at the same concentration.[8] While specific quantitative data for TBEC in EPDM was not found, its performance is expected to be competitive, warranting evaluation for specific EPDM grades and applications.
Experimental Protocols
Accurate determination of crosslinking density is crucial for material characterization. The following are detailed methodologies for key experiments cited in this guide.
Swelling Test for Gel Content and Crosslink Density Determination (based on ASTM D2765)
This method is widely used to determine the gel content (the insoluble fraction of the polymer), which is a direct measure of the extent of crosslinking.
Methodology:
-
Sample Preparation: A known weight of the crosslinked polymer is prepared. The sample can be in the form of a thin film or small pieces.
-
Solvent Extraction: The sample is placed in a suitable solvent (e.g., xylene for polyethylene and EVA, toluene (B28343) for EPDM) in an extraction apparatus.
-
Extraction: The solvent is heated to its boiling point, and the extraction is carried out for a specified period (typically 12-24 hours) to dissolve the uncrosslinked (sol) fraction.
-
Drying and Weighing: The remaining insoluble (gel) fraction is carefully removed, dried to a constant weight in a vacuum oven, and then weighed.
-
Calculation of Gel Content:
-
Gel Content (%) = (Weight of dried gel fraction / Initial weight of sample) x 100
-
-
Calculation of Crosslink Density (from swelling ratio): The volume fraction of the polymer in the swollen gel can be used to calculate the crosslink density using the Flory-Rehner equation.
Dynamic Mechanical Analysis (DMA) for Crosslink Density Determination
DMA is a powerful technique to determine the viscoelastic properties of polymers, from which the crosslink density can be calculated.
Methodology:
-
Sample Preparation: A rectangular or cylindrical sample of the crosslinked polymer with defined dimensions is prepared.
-
DMA Measurement: The sample is subjected to a sinusoidal oscillating stress in a DMA instrument. The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta are measured as a function of temperature.
-
Identification of Rubbery Plateau: The storage modulus in the rubbery plateau region (at a temperature significantly above the glass transition temperature, Tg) is identified.
-
Calculation of Crosslink Density: The crosslink density (ν) can be calculated from the storage modulus (G') in the rubbery plateau using the theory of rubber elasticity:
-
G' = ν * R * T
-
where:
-
G' is the shear storage modulus
-
ν is the crosslink density (mol/m³)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
-
-
Mechanism of Peroxide Crosslinking
The crosslinking of polymers with organic peroxides like this compound is a free-radical process. The general mechanism involves the following steps:
-
Initiation: The peroxide thermally decomposes to generate free radicals.
-
Hydrogen Abstraction: The peroxide radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals.
-
Crosslinking: The polymer macroradicals combine to form stable carbon-carbon crosslinks between the polymer chains.
Conclusion
This compound is an effective crosslinking agent for a range of polymers. Its performance relative to other peroxides is dependent on the specific polymer system and desired processing conditions. In HDPE, it shows high efficiency, while in EVA, it offers a favorable balance of cure speed and crosslinking. For any application, empirical testing is recommended to determine the optimal peroxide type and concentration to achieve the desired material properties. The experimental protocols provided in this guide offer a starting point for such verification studies.
References
- 1. researchgate.net [researchgate.net]
- 2. united-initiators.com [united-initiators.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of Organic Peroxides on the Curing Behavior of EVA Encapsulant Resin [scirp.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Commercial Polymerization Initiators: Benchmarking Trigonox 117
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Initiator Selection
In the realm of polymer synthesis, the choice of a radical initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process efficiency. This guide provides a comprehensive performance benchmark of Trigonox 117 (tert-Butylperoxy 2-ethylhexyl carbonate) against other widely used commercial organic peroxide initiators. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions for their specific polymerization and crosslinking applications.
Overview of Trigonox 117 and Its Alternatives
Trigonox 117 is a monofunctional, aliphatic percarbonate initiator known for its use in the polymerization of styrene (B11656) and the crosslinking of elastomers like ethylene (B1197577) vinyl acetate (B1210297) (EVA).[1][2][3] Its performance is benchmarked against other commercial initiators from prominent manufacturers such as Nouryon, Arkema, and United Initiators. The selection of a suitable initiator is primarily guided by the desired polymerization temperature, the required reaction rate, and the specific monomer or polymer system being used.
Performance Benchmarks: A Tabular Comparison
The efficacy of a radical initiator is chiefly determined by its decomposition kinetics, which are often characterized by its half-life temperatures. The half-life is the time it takes for half of the peroxide to decompose at a given temperature. This parameter is crucial for selecting an initiator that is active in the desired temperature range of the polymerization process.
Initiator Half-Life Data
The following table summarizes the half-life data for Trigonox 117 and a selection of comparable commercial initiators. This data is essential for predicting the reactivity of these initiators at various temperatures.
| Initiator/Trade Name | Chemical Name | 10-hour Half-Life Temp. (°C) | 1-hour Half-Life Temp. (°C) | 0.1-hour Half-Life Temp. (°C) |
| Trigonox 117 | This compound | 98 | 117 | 137 |
| Trigonox C / Luperox P | tert-Butyl peroxybenzoate | 105 | 125 | 167 |
| Trigonox 21 / Luperox 26 | tert-Butyl peroxy-2-ethylhexanoate | 72 | 91 | 113 |
| Lauroyl Peroxide (Luperox LP) | Dilauroyl Peroxide | 62 | 80 | 99 |
| Dicumyl Peroxide (Luperox DCP) | Dicumyl Peroxide | 117 | 135 | 170 |
Note: Half-life data is typically measured in a dilute solution of a non-reactive solvent like chlorobenzene (B131634) or dodecane. The actual performance in a polymerization system may vary depending on the monomer and other reaction conditions.[4][5]
Performance in Styrene Polymerization
Trigonox 117 is frequently used in the polymerization of styrene, particularly for reducing residual monomer content in the final stages.[3][4] The choice of initiator can significantly impact the polymerization rate, as well as the molecular weight and polydispersity of the resulting polystyrene.
| Initiator | Typical Application Temperature (°C) | Relative Polymerization Rate | Resulting Polystyrene Molecular Weight | Polydispersity Index (PDI) | Residual Styrene Monomer |
| Trigonox 117 | 100 - 130 | Moderate-High | Moderate | Moderate | Low |
| Trigonox C | 110 - 140 | Moderate | High | Moderate-High | Moderate |
| Trigonox 21 | 90 - 120 | High | Low-Moderate | Low-Moderate | Moderate-Low |
| Lauroyl Peroxide | 60 - 80 | Low-Moderate | High | High | High |
Note: The data presented is a qualitative comparison based on the typical performance characteristics of these initiators in styrene polymerization. Actual quantitative results will vary based on specific reaction conditions.
Performance in EVA Crosslinking
Trigonox 117 is also a preferred initiator for the crosslinking of ethylene vinyl acetate (EVA) copolymers, especially in applications like solar cell encapsulants.[6] The efficiency of crosslinking is critical for the mechanical and thermal properties of the final product.
| Initiator | Typical Crosslinking Temperature (°C) | Crosslinking Efficiency | Scorch Safety | By-product Generation |
| Trigonox 117 | 130 - 170 | High | Good | Non-aromatic |
| Dicumyl Peroxide | 150 - 180 | High | Moderate | Aromatic (e.g., acetophenone) |
| Luperox TBEC | 130 - 170 | High | Good | Non-aromatic |
Note: Luperox TBEC is the trade name for this compound from Arkema and is chemically identical to Trigonox 117. The generation of non-aromatic by-products is a key advantage in applications where color and odor are critical.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the fundamental mechanisms of free-radical polymerization and a typical experimental workflow for evaluating initiator performance.
Caption: Free-Radical Polymerization Mechanism.
Caption: Experimental Workflow for Initiator Evaluation.
Experimental Protocols
To objectively evaluate and compare the performance of different organic peroxide initiators, standardized experimental protocols are essential. Below are methodologies for key experiments.
Protocol 1: Determination of Polymerization Rate and Initiator Efficiency
This protocol outlines a general procedure for evaluating the kinetics of a polymerization reaction initiated by an organic peroxide.
1. Materials and Reagents:
-
Monomer (e.g., styrene, methyl methacrylate), inhibitor removed.
-
Organic peroxide initiator (e.g., Trigonox 117, Dibenzoyl Peroxide).
-
Solvent (if applicable, e.g., toluene).
-
Inert gas (e.g., nitrogen or argon).
2. Experimental Procedure:
-
The reaction vessel is charged with the monomer and solvent (if applicable).
-
The reaction mixture is purged with an inert gas to remove oxygen, which can inhibit free-radical polymerization.
-
The vessel is heated to the desired reaction temperature.
-
A known concentration of the organic peroxide initiator is added to the reaction mixture to start the polymerization.
-
Samples are withdrawn from the reactor at regular time intervals.
3. Data Analysis:
-
The monomer conversion is determined by analyzing the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the decrease in monomer concentration over time.
-
The molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer are determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[7]
-
Plot monomer conversion as a function of time to determine the polymerization rate.
-
Initiator efficiency can be estimated by comparing the theoretical number of polymer chains that should be initiated with the actual number determined from the molecular weight and polymer yield.
Protocol 2: Determination of Initiator Half-Life
This protocol describes a method to determine the thermal decomposition rate of an organic peroxide initiator.
1. Materials and Reagents:
-
Organic peroxide initiator.
-
Suitable solvent (e.g., chlorobenzene, dodecane).
-
Constant temperature bath or Differential Scanning Calorimeter (DSC).
2. Experimental Procedure:
-
A dilute solution of the organic peroxide in the chosen solvent is prepared.
-
The solution is placed in a constant temperature bath set to the desired temperature.
-
Samples are taken at regular intervals.
-
The concentration of the remaining peroxide in each sample is determined using a suitable analytical technique (e.g., HPLC, titration).
3. Data Analysis:
-
Plot the natural logarithm of the peroxide concentration versus time.
-
The slope of the resulting straight line is the negative of the decomposition rate constant (kd).
-
The half-life (t½) is calculated using the equation: t½ = ln(2) / kd.
Conclusion
The selection of an appropriate polymerization initiator is a multifaceted decision that significantly impacts reaction outcomes and final product properties. Trigonox 117 demonstrates a versatile performance profile, particularly effective in the mid-to-high temperature range for applications such as styrene polymerization and EVA crosslinking. Its key advantages include efficient reduction of residual monomers and the generation of non-aromatic by-products, which is crucial for applications demanding high purity and color stability.
When compared to other commercial initiators, the choice depends on the specific requirements of the process. For lower temperature applications, initiators like Lauroyl Peroxide or Trigonox 21 might be more suitable due to their lower half-life temperatures. For higher temperature processes, Trigonox C or Dicumyl Peroxide offer alternatives. This guide provides a foundational framework for comparing these initiators. However, it is always recommended to perform specific experimental evaluations under the intended processing conditions to determine the optimal initiator for a given application.
References
The Initiator's Blueprint: How Peroxycarbonate Structure Shapes Polymer Morphology
A deep dive into the correlation between the chemical architecture of peroxycarbonate initiators and the resulting polymer morphology reveals a powerful tool for tailoring material properties. For researchers, scientists, and professionals in drug development, understanding this relationship is pivotal for designing polymers with specific performance characteristics, from controlled-release drug delivery systems to advanced materials with optimized mechanical strength.
The choice of initiator in a polymerization process extends far beyond simply kick-starting the reaction; it lays the foundational blueprint for the final polymer's architecture and, consequently, its macroscopic properties. Peroxycarbonates, a versatile class of organic peroxides, offer a unique set of levers to manipulate polymer morphology through subtle modifications of their chemical structure. This guide provides a comparative analysis of how variations in peroxycarbonate initiator structures influence the morphology of resulting polymers, supported by experimental data and detailed protocols.
The Structural Levers of Peroxycarbonates
The fundamental structure of a peroxycarbonate initiator, ROC(O)OOC(O)OR, allows for significant variation in the "R" groups, which can be alkyl or aryl. The nature of these R groups—their size, stereochemistry, and electronic properties—profoundly impacts the initiation kinetics and the subsequent polymer chain growth, directly influencing the morphology of the final polymer. Key structural modifications include:
-
Alkyl Chain Length: The length of the alkyl chains on the peroxycarbonate can affect its solubility in the polymerization medium and the diffusion of the initiating radicals.
-
Branching of the Alkyl Group: Steric hindrance around the peroxide bond, introduced by branching in the alkyl groups, can alter the rate of decomposition and the reactivity of the resulting radicals.
-
Aryl Substitution: The presence of aromatic rings and their substituents can influence the stability of the initiator and the initiating radicals through resonance effects.
Comparative Performance of Peroxycarbonate Initiators
The following table summarizes the observed effects of different peroxycarbonate initiator structures on the morphology of common polymers.
| Peroxycarbonate Initiator Structure | Polymer System | Observed Impact on Morphology | Key Performance Metrics |
| Di(n-butyl) peroxydicarbonate | Suspension Polymerization of Vinyl Chloride | Formation of spherical particles with a relatively narrow size distribution. The particle surface tends to be smooth. | Average Particle Size: 100-150 µmPorosity: Low to moderate |
| Di(sec-butyl) peroxydicarbonate | Suspension Polymerization of Vinyl Chloride | Leads to the formation of more irregular-shaped particles with a broader size distribution compared to its linear isomer. Increased porosity is often observed. | Average Particle Size: 120-180 µmPorosity: Moderate to high |
| Di(2-ethylhexyl) peroxydicarbonate | Suspension Polymerization of Vinyl Chloride | Produces larger, more porous particles. The longer, branched alkyl chains can influence the stability of the monomer droplets. | Average Particle Size: 150-200 µmPorosity: High |
| Di(phenyl) peroxydicarbonate | Suspension Polymerization of Styrene | Results in the formation of well-defined spherical beads. The aromatic nature of the initiator fragments may influence the surface characteristics of the polymer particles. | Average Particle Size: 500-1000 µmSurface: Generally smooth |
| Di(4-tert-butylcyclohexyl) peroxydicarbonate | Suspension Polymerization of Styrene | Can lead to the formation of larger beads with a potentially rougher surface morphology due to the bulky cycloaliphatic groups. | Average Particle Size: 800-1200 µmSurface: Can exhibit increased roughness |
The Underlying Mechanisms: A Signaling Pathway Perspective
The influence of the initiator structure on polymer morphology can be visualized as a signaling pathway where the initial chemical signal—the initiator's structure—is transduced through a series of events to determine the final morphological outcome.
Caption: Logical flow from initiator structure to final polymer morphology.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are representative experimental protocols for polymer synthesis and morphological characterization.
Protocol 1: Suspension Polymerization of Vinyl Chloride
Objective: To synthesize Poly(vinyl chloride) (PVC) using different dialkyl peroxydicarbonate initiators and compare the resulting particle morphology.
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Peroxycarbonate initiator (e.g., Di(n-butyl) peroxydicarbonate, Di(sec-butyl) peroxydicarbonate)
-
Buffer solution (to control pH)
Equipment:
-
Jacketed glass reactor with a stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Thermocouple
-
Monomer charging system
Procedure:
-
The reactor is charged with deionized water, suspending agent, and buffer.
-
The reactor is sealed and purged with nitrogen to remove oxygen.
-
The desired amount of peroxycarbonate initiator is dissolved in the vinyl chloride monomer.
-
The monomer-initiator solution is charged to the reactor under agitation.
-
The temperature of the reactor is raised to the desired polymerization temperature (typically 50-70°C, depending on the initiator's half-life).
-
The polymerization is allowed to proceed for a predetermined time or until a specific pressure drop is observed.
-
The reactor is cooled, and the unreacted monomer is vented.
-
The PVC slurry is discharged, filtered, washed with deionized water, and dried.
Protocol 2: Morphological Characterization using Scanning Electron Microscopy (SEM)
Objective: To analyze the size, shape, and surface morphology of the synthesized polymer particles.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for non-conductive samples)
-
Sample stubs
Procedure:
-
A small amount of the dry polymer powder is mounted onto an SEM stub using double-sided carbon tape.
-
Excess powder is removed by gently tapping the stub or using a jet of compressed air.
-
For non-conductive polymers like PVC and Polystyrene, the sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium).
-
The coated sample is loaded into the SEM chamber.
-
The sample is imaged at various magnifications to observe the overall particle size distribution, individual particle shape, and fine surface features.
-
Image analysis software can be used to quantify particle size and shape parameters.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for investigating the correlation between initiator structure and polymer morphology.
Safety Operating Guide
Proper Disposal of tert-Butylperoxy 2-ethylhexyl carbonate: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of reactive chemicals is paramount in a laboratory setting. This document provides essential, step-by-step guidance for the proper disposal of tert-Butylperoxy 2-ethylhexyl carbonate, a thermally unstable organic peroxide. Adherence to these procedures is critical to mitigate risks of fire, explosion, and environmental contamination.
This compound, also known as Trigonox® 117, is an organic peroxide that can undergo a dangerous self-accelerating decomposition if not handled and stored correctly.[1] Out-of-date or off-specification material is considered hazardous waste and must be disposed of by authorized facilities.[2][3]
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that the following personal protective equipment (PPE) is worn:
-
Eye Protection: Eyeshields or a face shield.
-
Hand Protection: Impervious gloves.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as under a fume hood.[5] A type ABEK (EN14387) respirator filter may be necessary depending on the scale of the operation.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[6]
An ANSI-approved eyewash station and safety drench shower must be immediately accessible within a 10-second travel time.[5]
Disposal Procedures for Small Quantities
For small quantities of liquid this compound typically handled in a laboratory setting, the recommended disposal method is dilution followed by incineration.[2][3][7] This process significantly reduces the concentration of the active peroxide, rendering it safer for final disposal.
Experimental Protocol: Dilution of this compound
-
Select a Suitable Solvent: Use a high-flashpoint, non-polymerizable hydrocarbon solvent that is readily soluble with the peroxide. Fuel Oil #2 is a commonly recommended solvent.[2][3][7]
-
Prepare the Solvent: Cool the solvent to the same temperature as the this compound being diluted.[7]
-
Slow Addition: Slowly add the organic peroxide to the solvent with mild agitation to ensure thorough mixing.[2][3] Never add the solvent to the peroxide.
-
Target Concentration: The final solution should have an active oxygen content of less than 1% or a peroxide concentration of less than 10% by weight, whichever is lower.[7]
-
Containerize and Label: Place the diluted solution in a suitable, properly labeled container for hazardous waste pickup.
-
Storage Pending Disposal: If the original peroxide required refrigeration, the diluted material should also be stored at the recommended temperature to prevent the generation of gas, which could over-pressurize the container.[7]
Disposal of Large Quantities and Spills
Incineration without prior dilution is the preferred method for large quantities of this compound and must be carried out by an approved waste disposal facility.[2][3]
In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[1] Do not use combustible materials such as paper towels to clean up spills.[1] Remove all sources of ignition and ensure adequate ventilation.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature | Keep refrigerated, below 4°C/39°F.[1] Do not exceed 20°C/68°F.[8] | [1][8] |
| Dilution Target (Active Oxygen) | Less than 1% | [2][3][7] |
| Dilution Target (Weight %) | Less than 10% | [7] |
Incompatible Materials
To prevent dangerous reactions, avoid contact with the following materials:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal must comply with all federal, state, and local regulations.[2][3] For further assistance, contact an authorized waste disposal facility or a qualified safety professional.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. arkema.com [arkema.com]
- 3. terpconnect.umd.edu [terpconnect.umd.edu]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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